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  • Product: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
  • CAS: 1096790-29-2

Core Science & Biosynthesis

Foundational

synthesis of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid Introduction The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Introduction

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] Its unique electronic properties and ability to participate in diverse biological interactions have made it a "privileged scaffold" in medicinal chemistry.[4] Within this class, 4-aryl-1H-pyrrole-3-carboxylic acids represent a significant pharmacophore, appearing in molecules with applications ranging from anti-inflammatory agents to enzyme inhibitors.[4]

This guide provides a detailed, technically-grounded exploration of the synthesis of a specific, highly functionalized derivative: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid . As a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for successful execution. The primary focus will be on the Van Leusen pyrrole synthesis, a robust and versatile method for constructing 3,4-disubstituted pyrroles.[5][6]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a strategic disconnection across the C4-C5 and N1-C2 bonds of the pyrrole ring. This approach identifies an α,β-unsaturated ester and tosylmethyl isocyanide (TosMIC) as key precursors, pointing directly to the Van Leusen methodology.

G TM 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid Ester Methyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate TM->Ester Hydrolysis Chalcone Methyl (E)-3-(3-methoxyphenyl)acrylate (Michael Acceptor) Ester->Chalcone Van Leusen [3+2] Cycloaddition TosMIC Tosylmethyl isocyanide (TosMIC) Ester->TosMIC Aldehyde 3-Methoxybenzaldehyde Chalcone->Aldehyde Wittig / HWE Olefination Acrylate Methyl acrylate (or related C2 synthon) Chalcone->Acrylate

Figure 1: Retrosynthetic pathway for the target molecule.

Primary Synthetic Strategy: The Van Leusen Reaction

The Van Leusen pyrrole synthesis is a powerful transformation that constructs the pyrrole ring from a Michael acceptor and tosylmethyl isocyanide (TosMIC).[5][7] TosMIC is a unique and versatile reagent that acts as a C-N=C synthon. The electron-withdrawing tosyl (p-toluenesulfonyl) group acidifies the adjacent methylene protons, allowing for easy formation of a nucleophilic carbanion, while also serving as an excellent leaving group in the final aromatization step.[5][7]

Overall Synthetic Workflow

The synthesis is logically structured as a three-stage process: preparation of the key α,β-unsaturated ester intermediate, the core [3+2] cycloaddition reaction, and the final hydrolysis to yield the target carboxylic acid.

G Start Starting Materials: - 3-Methoxybenzaldehyde - Wittig/HWE Reagent Step1 Step 1: Olefination (e.g., Horner-Wadsworth-Emmons) Start->Step1 Intermediate1 Intermediate: Methyl (E)-3-(3-methoxyphenyl)acrylate Step1->Intermediate1 Step2 Step 2: Van Leusen Cycloaddition (+ TosMIC, Base) Intermediate1->Step2 Intermediate2 Intermediate: Methyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification (Base Hydrolysis) Intermediate2->Step3 FinalProduct Final Product: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid Step3->FinalProduct

Figure 2: Three-stage workflow for the synthesis of the target acid.

Mechanistic Insights

The core of the synthesis, the Van Leusen reaction, proceeds through a well-defined mechanistic sequence. Understanding this pathway is critical for troubleshooting and optimization.

  • Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride, NaH) deprotonates TosMIC to form a resonance-stabilized carbanion.

  • Michael Addition: The TosMIC anion acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester (the Michael acceptor). This is the key C-C bond-forming step.

  • Intramolecular Cyclization: The newly formed enolate attacks the isocyanide carbon in a 5-exo-dig cyclization, forming the five-membered dihydropyrrole ring.

  • Aromatization: The reaction culminates in the base-assisted elimination of the tosyl group and a proton, leading to the formation of the aromatic pyrrole ring.

G TosMIC Tos-CH2-NC Anion [Tos-CH-NC]⁻ TosMIC->Anion + Base Adduct Tos-CH(NC)-CH(Ar)-CH⁻-COOR Anion->Adduct + Acceptor (Michael Addition) Acceptor Ar-CH=CH-COOR Cyclized 5-membered ring intermediate Adduct->Cyclized Intramolecular Cyclization Product Pyrrole-COOR Cyclized->Product - Tos-H (Aromatization)

Figure 3: Simplified reaction mechanism of the Van Leusen cycloaddition.

Experimental Protocols

The following protocols are detailed methodologies for each stage of the synthesis. These represent robust, field-proven procedures that incorporate best practices for safety and efficiency.

Stage 1: Synthesis of Methyl (E)-3-(3-methoxyphenyl)acrylate

This stage employs the Horner-Wadsworth-Emmons (HWE) olefination, a highly reliable method for generating (E)-alkenes with excellent stereoselectivity. The causality for choosing the HWE reaction over a standard Wittig reaction lies in the ease of removal of the water-soluble phosphate byproduct, simplifying purification.

Protocol:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise with careful stirring. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the phosphonate ester. Anhydrous conditions are critical as NaH reacts violently with water.

  • Ylide Formation: Add trimethyl phosphonoacetate dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is typically accompanied by the cessation of hydrogen gas evolution.

  • Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of 3-methoxybenzaldehyde in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (E)-ester.

Stage 2: Synthesis of Methyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate

This is the key ring-forming step. The choice of solvent and base is critical for achieving high yields.

Protocol:

  • Reagent Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous dimethylformamide (DMF) or THF. Add tosylmethyl isocyanide (TosMIC).

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion) portion-wise. Stir the resulting suspension for 20-30 minutes at 0 °C. Trustworthiness Check: A self-validating system involves observing slight bubbling (H₂ evolution) upon NaH addition, confirming its reactivity.

  • Michael Acceptor Addition: Add a solution of methyl (E)-3-(3-methoxyphenyl)acrylate (from Stage 1) in the same anhydrous solvent dropwise.

  • Reaction Execution: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction by TLC.

  • Work-up: Quench the reaction by pouring it into ice-cold water. A precipitate of the product may form. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude solid is typically purified by recrystallization or flash chromatography to afford the pure pyrrole ester.[5]

Stage 3: Saponification to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

The final step is a standard ester hydrolysis to unmask the target carboxylic acid.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate (from Stage 2) in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets. Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours. Causality: Heating accelerates the saponification rate, ensuring complete conversion.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification & Isolation: Cool the basic solution in an ice bath and acidify to pH 2-3 by the slow addition of cold 2M hydrochloric acid (HCl). The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven to yield the final product, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

Data Summary

The following table summarizes key reaction parameters and expected outcomes based on literature precedents for analogous syntheses.

StageKey ReagentsSolventTypical YieldPurification Method
1: Olefination 3-Methoxybenzaldehyde, Trimethyl phosphonoacetate, NaHTHF85-95%Column Chromatography
2: Cycloaddition Acrylate Intermediate, TosMIC, NaHDMF / THF60-75%Recrystallization / Chromatography
3: Hydrolysis Pyrrole Ester, NaOH or KOHMeOH / H₂O>90%Precipitation / Filtration

Alternative Synthetic Considerations

While the Van Leusen approach is highly effective, other classical and modern methods can be considered for the synthesis of substituted pyrroles.

  • Hantzsch Pyrrole Synthesis: This method involves the condensation of a β-ketoester, an α-haloketone, and a primary amine or ammonia.[8] A modern adaptation uses a continuous flow process where tert-butyl acetoacetates, amines, and 2-bromoketones react, and the HBr byproduct is utilized in-situ to hydrolyze the ester, providing the carboxylic acid in a single, efficient operation.[8] This approach offers significant advantages in terms of process intensification and automation.

  • Paal-Knorr Synthesis: This is arguably the most direct method for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with an amine.[1][9][10][11] For the target molecule, this would require a pre-synthesized and appropriately substituted 1,4-diketone, the accessibility of which can be a limitation compared to the readily available precursors for the Van Leusen synthesis.[12]

Conclusion

The is most reliably achieved through a three-stage sequence centered on the Van Leusen [3+2] cycloaddition reaction. This methodology offers a convergent and flexible route from commercially available starting materials. By understanding the mechanistic underpinnings of each step—from the stereoselective olefination to the core ring-forming cycloaddition and final hydrolysis—researchers can confidently and efficiently produce this valuable heterocyclic building block. The provided protocols, grounded in established chemical principles and best practices, serve as a comprehensive guide for drug development professionals and synthetic chemists aiming to incorporate this important scaffold into their research programs.

References

  • Paal–Knorr synthesis - Wikipedia. Wikipedia.
  • Paal–Knorr synthesis - Grokipedia. Grokipedia.
  • Pyrrole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Four-component synthesis of pyrrole-3-carboxylate derivativesa - ResearchGate.
  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. RGM College Of Engineering and Technology.
  • 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid - EvitaChem. EvitaChem.
  • Recent approaches in the organocatalytic synthesis of pyrroles - PMC - PubMed Central. PubMed Central.
  • Van Leusen Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - NIH.
  • US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents.
  • A sustainable catalytic pyrrole synthesis - PubMed. PubMed.
  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. MDPI.
  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Deriv
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - SciSpace. SciSpace.
  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles.
  • One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed. PubMed.
  • Synthetic approaches for pyrrole-3-carbaldehydes - ResearchGate.
  • (PDF) Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles - ResearchGate.
  • 4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid 5g - Dana Bioscience. Dana Bioscience.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. Royal Society of Chemistry.
  • Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acids - Sci-Hub. Sci-Hub.
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters - ResearchGate.
  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications.
  • 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed. PubMed.
  • Squaryl molecular metaphors - application to r
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry

Sources

Exploratory

Mechanism of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid Formation

An In-depth Technical Guide Abstract The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals.[1][2] The specific derivative, 4-(3-met...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals.[1][2] The specific derivative, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, presents a substitution pattern that can be achieved through several classic and modern synthetic strategies. This guide provides an in-depth analysis of the most probable and efficient mechanistic pathways for its formation, tailored for researchers, scientists, and drug development professionals. We will dissect the core chemical transformations, explain the causality behind experimental choices, and provide validated protocols based on established literature. The primary focus will be on two powerful and convergent strategies: the Hantzsch Pyrrole Synthesis and the Van Leusen [3+2] Cycloaddition.

Chapter 1: The Hantzsch Pyrrole Synthesis Pathway

The Hantzsch Pyrrole Synthesis is a classic multicomponent reaction that assembles highly substituted pyrroles from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3][4] This method is particularly well-suited for the target molecule as it directly incorporates an ester functionality at the 3-position, which can be readily hydrolyzed to the desired carboxylic acid.

Mechanistic Dissection

The synthesis proceeds through three critical stages: enamine formation, nucleophilic attack (C-alkylation), and finally, cyclization followed by dehydration to achieve aromatization.[3][5]

Stage 1: Enamine Formation The reaction initiates with the condensation of a primary amine (in this case, ammonia, to yield the 1H-pyrrole) with the β-ketoester.[3] For our target molecule, a suitable starting material would be an ester of 2-acetyl-3-(3-methoxyphenyl)propanoic acid or, more commonly, ethyl 2-chloroacetoacetate reacting with a β-aminocrotonate derived from a 3-methoxyphenyl precursor. A more direct route involves the reaction between ethyl acetoacetate and ammonia to form ethyl 3-aminobut-2-enoate (an enamine).[3][6]

Stage 2: Nucleophilic Attack and C-Alkylation The enamine intermediate, being electron-rich, acts as a nucleophile. It attacks the electrophilic carbon of an α-haloketone, such as 2-bromo-1-(3-methoxyphenyl)ethan-1-one.[3][7] An alternative and equally viable mechanism suggests the enamine attacks the carbonyl carbon first, followed by elimination of water.[3] However, the C-alkylation pathway via nucleophilic substitution of the halide is also widely accepted.[3]

Stage 3: Intramolecular Cyclization and Aromatization Following the C-C bond formation, the intermediate contains all the necessary atoms for the pyrrole ring. An intramolecular nucleophilic attack by the nitrogen atom onto the remaining carbonyl group initiates the cyclization, forming a five-membered ring intermediate.[3][6] This is followed by a dehydration step, which eliminates a molecule of water and results in the formation of the stable, aromatic pyrrole ring.[3] If an ester was used (e.g., ethyl ester), a final hydrolysis step under acidic or basic conditions would yield the target carboxylic acid. A one-step continuous flow synthesis has been developed where the HBr byproduct of the Hantzsch reaction is utilized to saponify a tert-butyl ester in situ, directly yielding the carboxylic acid.[8]

Mechanistic Workflow: Hantzsch Synthesis

Hantzsch_Mechanism Hantzsch Pyrrole Synthesis Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product Start1 Ethyl Acetoacetate + Ammonia Enamine Step 1: Enamine Formation (Ethyl 3-aminobut-2-enoate) Start1->Enamine Condensation Start2 2-Bromo-1-(3-methoxyphenyl)ethan-1-one (α-Haloketone) Alkylation Step 2: C-Alkylation (Nucleophilic Attack) Start2->Alkylation SN2 Attack Enamine->Alkylation SN2 Attack Cyclization Step 3: Intramolecular Cyclization Alkylation->Cyclization N attacks C=O Aromatization Step 4: Dehydration & Aromatization Cyclization->Aromatization - H2O Hydrolysis Step 5: Ester Hydrolysis (Optional, if ester used) Aromatization->Hydrolysis e.g., HBr (in situ) or NaOH, H3O+ Product 4-(3-methoxyphenyl)-1H- pyrrole-3-carboxylic acid Aromatization->Product Direct Formation (if starting with acid) Hydrolysis->Product VanLeusen_Mechanism Van Leusen Pyrrole Synthesis Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product Start1 TosMIC (Tosylmethyl isocyanide) Deprotonation Step 1: Deprotonation of TosMIC Start1->Deprotonation - H+ Start2 Ethyl (E)-3-(3-methoxyphenyl)acrylate (Michael Acceptor) Michael Step 2: Michael Addition (1,4-Conjugate Addition) Start2->Michael C-C Bond Formation Base Base (e.g., NaH) Base->Deprotonation - H+ Deprotonation->Michael C-C Bond Formation Cyclization Step 3: 5-endo-dig Cyclization Michael->Cyclization Intramolecular Attack Elimination Step 4: Elimination of Tosyl Group & Tautomerization Cyclization->Elimination - Tos-H Hydrolysis Step 5: Ester Hydrolysis Elimination->Hydrolysis NaOH, H3O+ Product 4-(3-methoxyphenyl)-1H- pyrrole-3-carboxylic acid Hydrolysis->Product

Sources

Foundational

An In-depth Technical Guide to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract The pyrrole nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] This guide provides a comprehensive tec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] This guide provides a comprehensive technical overview of a specific, high-interest derivative: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. We delve into its fundamental chemical properties, provide validated protocols for its synthesis and characterization, and explore its reactivity and potential as a versatile building block for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Core Physicochemical and Structural Properties

4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid (CAS No. 1096790-29-2) is a multi-functionalized aromatic heterocycle.[2] Its structure integrates three key pharmacophoric elements: a pyrrole ring capable of hydrogen bonding and π-π stacking, a carboxylic acid group that can act as a hydrogen bond donor/acceptor or be modified to tune physicochemical properties, and a methoxyphenyl moiety that influences lipophilicity and can engage in specific receptor interactions.

PropertyValueSource
CAS Number 1096790-29-2[2]
Molecular Formula C₁₂H₁₁NO₃[2]
Molecular Weight 217.22 g/mol [2]
Predicted pKa ~4.0 - 5.0[3][4]
Predicted Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol)[5][6]
Physical Form Expected to be a powder or crystalline solid at room temperature[7]

Rationale for Predicted Properties: The pKa of the carboxylic acid is anticipated to be in the typical range for aromatic carboxylic acids, modulated by the electron-donating/withdrawing character of the substituted pyrrole ring.[3][4] High solubility in polar organic solvents is expected due to the presence of the polar carboxylic acid and the N-H group, a characteristic shared by similar pyrrole derivatives.[5][6]

Synthesis and Purification Protocol

The synthesis of 4-aryl-1H-pyrrole-3-carboxylic acids can be efficiently achieved via a base-mediated condensation reaction between tosylmethylisocyanide (TosMIC) and an appropriate β-arylacrylic ester.[8] This approach offers a direct and reliable route to the desired scaffold.

Synthetic Workflow Diagram

Synthetic Workflow Reactant1 Methyl 3-(3-methoxyphenyl)acrylate Reaction Cyclocondensation Reaction Reactant1->Reaction Reactant2 Tosylmethyl isocyanide (TosMIC) Reactant2->Reaction Base Sodium Hydride (NaH) in DMSO/Ether Base->Reaction Catalyst Intermediate Methyl 4-(3-methoxyphenyl) -1H-pyrrole-3-carboxylate Reaction->Intermediate Step 1 Hydrolysis Alkaline Hydrolysis (NaOH, EtOH/H2O, Reflux) Intermediate->Hydrolysis Step 2 Purification Purification (Acidification, Filtration, Recrystallization) Hydrolysis->Purification Product 4-(3-methoxyphenyl) -1H-pyrrole-3-carboxylic acid Purification->Product

Caption: Synthetic pathway for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

Step-by-Step Synthesis Protocol

Materials: Methyl 3-(3-methoxyphenyl)acrylate, Tosylmethyl isocyanide (TosMIC), Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Diethyl Ether, Ethanol, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

Step 1: Synthesis of Methyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Base Preparation: Suspend sodium hydride (1.1 equivalents) in a 1:1 mixture of anhydrous DMSO and diethyl ether.

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of TosMIC (1.0 equivalent) and methyl 3-(3-methoxyphenyl)acrylate (1.05 equivalents) in the same solvent mixture dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Expertise & Experience: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent side product formation. The use of a DMSO/ether co-solvent system aids in both the solubility of reactants and the moderation of the reactivity of the sodium hydride.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure methyl ester intermediate.

Step 2: Hydrolysis to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid [8]

  • Saponification: Dissolve the purified methyl ester from Step 1 in a mixture of ethanol and 2M aqueous NaOH.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH 3-4 by the slow addition of 2M HCl.

    • Trustworthiness: The slow acidification of the cooled solution is crucial for controlled precipitation of the carboxylic acid product, ensuring a higher purity solid and preventing the co-precipitation of impurities.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the title compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Structural Elucidation and Analytical Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for characterization.

Characterization Workflow Diagram

Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Info MS High-Resolution MS (HRMS-ESI) Start->MS Molecular Formula IR FT-IR Spectroscopy Start->IR Functional Groups Purity HPLC Analysis Start->Purity Purity Assessment Structure_Confirmed Structure & Identity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity_Confirmed Purity >95% Confirmed Purity->Purity_Confirmed

Caption: A multi-technique workflow for structural and purity validation.

Spectroscopic and Chromatographic Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of DMSO-d₆. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR (DMSO-d₆) Signals:

    • ~12.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

    • ~11.5 ppm (s, 1H): Pyrrole N-H proton (broad singlet).

    • ~7.0-7.8 ppm (m, 6H): Aromatic protons from the 3-methoxyphenyl ring and the pyrrole ring. The specific splitting patterns (e.g., triplet for H5' of the phenyl ring, doublet for H2 of the pyrrole) will be diagnostic.

    • ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.

  • Expected ¹³C NMR (DMSO-d₆) Signals:

    • ~165 ppm: Carboxylic acid carbonyl carbon.

    • ~160 ppm: Aromatic carbon attached to the methoxy group.

    • ~110-140 ppm: Aromatic and pyrrole carbons.

    • ~55 ppm: Methoxy carbon.

B. High-Resolution Mass Spectrometry (HRMS)

  • Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in negative ion mode.

  • Expected Result: The primary ion observed will be the [M-H]⁻ ion. The measured mass should be within 5 ppm of the calculated exact mass for C₁₂H₁₀NO₃⁻, confirming the elemental composition.

  • Fragmentation Analysis: Tandem MS (MS/MS) of the parent ion would likely show a characteristic neutral loss of 44 Da, corresponding to the loss of CO₂ from the carboxylate group.[9]

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Expected Characteristic Peaks:

    • 3300-3400 cm⁻¹: N-H stretch of the pyrrole.

    • 2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid dimer.

    • ~1680 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings.

    • ~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.

Chemical Reactivity and Derivatization Potential

The title compound is an excellent starting point for library synthesis due to its multiple reactive handles. Understanding its reactivity is key to its application in drug discovery programs.

Derivatization Pathways Core 4-(3-methoxyphenyl)-1H-pyrrole -3-carboxylic acid Amide Amide Library (R-NH₂) Core->Amide Amide Coupling (EDC, HOBt) Ester Ester Library (R-OH) Core->Ester Esterification (Fischer, Mitsunobu) N_Alkyl N-Alkylated/Arylated Derivatives (R-X) Core->N_Alkyl N-Substitution (Base, R-X) Aromatic_Sub Aromatic Ring Substitution (E⁺) Core->Aromatic_Sub Electrophilic Substitution

Caption: Key reactive sites and potential derivatization strategies.

  • Carboxylic Acid Modification: This is the most versatile functional group for modification. Standard peptide coupling reagents (e.g., EDC, HOBt) can be used to generate a diverse library of amides. Amide formation is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR) and improving pharmacokinetic properties. Esterification can also be used to create prodrugs.

  • Pyrrole N-H Substitution: The pyrrole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated. This modification can block a hydrogen bond donor site and introduce new substituents to probe interactions with a biological target.

  • Electrophilic Aromatic Substitution: While the pyrrole ring is generally electron-rich and susceptible to electrophilic attack, the presence of the other substituents will direct this reactivity. This pathway is typically less explored than functional group manipulation but remains a possibility for further diversification.

Perspective on Medicinal Chemistry Applications

The 4-aryl-1H-pyrrole-3-carboxylic acid scaffold is of significant interest in drug discovery. Massa S. et al. (1990) synthesized and evaluated analogues of this class, finding that some derivatives demonstrated appreciable antibacterial activity, particularly against Staphylococcus species.[8][10] The broader class of pyrrole derivatives has shown a vast range of biological activities, including potential as inhibitors of enzymes like cholinesterases or as modulators of cellular receptors.[6][11]

The structural features of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid make it a compelling candidate for:

  • Antibacterial Agents: Building on previous findings, modifications to the amide and N-pyrrole positions could lead to enhanced potency and spectrum.[8]

  • Enzyme Inhibitors: The carboxylic acid can act as a key binding element (e.g., to chelate a metal ion in a metalloenzyme active site), while the aromatic portions can occupy hydrophobic pockets.

  • Receptor Modulators: The scaffold provides a rigid core to present functional groups in a defined spatial orientation for interaction with G-protein coupled receptors (GPCRs) or nuclear receptors.

Conclusion

4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a chemically tractable and biologically relevant molecule. This guide has provided a robust framework for its synthesis, purification, and comprehensive characterization, grounded in established chemical principles. Its versatile reactive handles and promising biological profile make it an exceptionally valuable building block for modern medicinal chemistry campaigns aimed at discovering novel therapeutic agents.

References

  • Bioaustralis Fine Chemicals. Pyrrole-2-carboxylic acid. [Link]

  • SpectraBase. 1H-pyrrole-3-carboxylic acid, 4,5-dihydro-4-[(4-methoxyphenyl)methylene]-2-methyl-5-oxo-1-phenyl-, ethyl ester, (4Z)-. [Link]

  • Gulea, M., & Ungureanu, E. M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

  • Supporting Information. General Procedure for the Synthesis of ethyl 2-aryl-5-phenyl-1H-pyrrole-3-carboxylates. [Link]

  • Wang, L., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. [Link]

  • SpectraBase. 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-, methyl ester. [Link]

  • Massa, S., et al. (1990). Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. PubMed. [Link]

  • Semenova, M. N., et al. (2018). Synthesis of 3,4-diaryl- and 4-acyl-3-arylpyrroles and study of their antimitotic activity. ResearchGate. [Link]

  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. [Link]

  • Gulea, M., & Ungureanu, E. M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • ChemBK. 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-4-[2-[(4-methoxyphenyl)amino]-2-oxoethyl]-2-methyl-5-oxo-1-phenyl-, ethyl ester. [Link]

  • Dana Bioscience. 4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid 5g. [Link]

  • Organ, M. G., et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. SciSpace. [Link]

  • Barange, S. H., & Bhagat, P. R. (2022). ¹H NMR Spectrum of 1-(4-methoxyphenyl)-1H pyrrole. ResearchGate. [Link]

  • PubChem. Pyrrole. [Link]

  • Wang, Y., et al. (2023). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis. MDPI. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Ripin, D.H., & Evans, D.A. pKa's of Inorganic and Oxo-Acids. [Link]

  • PubChem. 3-(p-Methoxyphenyl)propionic acid. [Link]

Sources

Exploratory

spectroscopic data for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete, published experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive characterization. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals, detailing the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features. The guide includes detailed, field-proven protocols for data acquisition and interpretation, emphasizing the causal logic behind experimental choices to ensure scientific integrity and self-validating results.

Introduction and Molecular Structure

The structural elucidation of novel organic compounds is the bedrock of modern chemical research and development. Spectroscopic techniques provide the critical lens through which we can confirm molecular identity, purity, and conformation. 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a multifunctional scaffold featuring a pyrrole core, a common motif in pharmacologically active molecules, substituted with a methoxyphenyl group and a carboxylic acid. This combination of functional groups suggests potential applications as a building block in the synthesis of complex therapeutic agents.

Accurate characterization is paramount. This guide will walk through the predicted spectroscopic signature of this molecule, providing a benchmark for researchers who may synthesize it.

Caption: Structure of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, we anticipate distinct signals corresponding to the protons and carbons of the pyrrole ring, the methoxyphenyl substituent, and the carboxylic acid.

Predicted ¹H NMR Spectrum

Causality in Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the proposed solvent because it can solubilize the polar carboxylic acid and, importantly, its slightly acidic nature allows for the observation of exchangeable protons like N-H and O-H, which might be lost or broadened in other solvents.[1] A high-field spectrometer (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic protons.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0 broad singlet 1H COOH Carboxylic acid protons are highly deshielded and often appear as a broad singlet due to hydrogen bonding and chemical exchange.[3]
~11.5 broad singlet 1H N-H The pyrrole N-H proton is typically deshielded and appears as a broad signal.
~7.6 doublet (d) 1H H-2 (pyrrole) This proton is adjacent to the electron-withdrawing carboxylic acid and the ring nitrogen, leading to significant deshielding.
~7.3 triplet (t) 1H H-5' (phenyl) Aromatic proton on the methoxyphenyl ring, split by two adjacent protons.
~7.2 doublet (d) 1H H-5 (pyrrole) Pyrrole proton coupled to the N-H.
~7.0 multiplet (m) 2H H-2', H-6' (phenyl) Aromatic protons ortho to the methoxy group and the pyrrole ring, respectively. Their signals are expected to be close and may overlap.
~6.9 doublet (d) 1H H-4' (phenyl) Aromatic proton para to the pyrrole substituent, split by the proton at C-5'.

| ~3.8 | singlet (s) | 3H | -OCH₃ | Methoxy protons are shielded and appear as a sharp singlet as they have no adjacent protons to couple with.[4] |

Predicted ¹³C NMR Spectrum

Causality in Experimental Choices: The same DMSO-d₆ solvent is used for consistency. A standard ¹³C experiment (e.g., at 125 MHz) will provide chemical shift information for all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups, aiding in definitive peak assignment.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Shift (δ, ppm) Assignment Rationale
~165 C=O (COOH) The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 160-180 ppm range.[3]
~159 C-3' (phenyl) Aromatic carbon directly attached to the electronegative oxygen of the methoxy group.
~136 C-1' (phenyl) Quaternary aromatic carbon attached to the pyrrole ring.
~130 C-5' (phenyl) Aromatic CH carbon.
~128 C-4 (pyrrole) Pyrrole carbon attached to the phenyl ring.
~125 C-2 (pyrrole) Pyrrole CH carbon adjacent to the carboxylic acid.
~120 C-6' (phenyl) Aromatic CH carbon.
~118 C-3 (pyrrole) Quaternary pyrrole carbon attached to the carboxylic acid.
~115 C-5 (pyrrole) Pyrrole CH carbon.
~114 C-4' (phenyl) Aromatic CH carbon.
~112 C-2' (phenyl) Aromatic CH carbon.

| ~55 | -OCH₃ | The methoxy carbon is shielded and typically appears around 55-60 ppm.[4] |

Standard Operating Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of ~16 ppm, centered around 8 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~240 ppm, centered around 120 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 1024-2048 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid will be dominated by features from the carboxylic acid, the N-H bond of the pyrrole, and the aromatic system.

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred technique over traditional KBr pellets or Nujol mulls. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply placing the solid sample onto the crystal surface.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Rationale
3400-3200 Medium, sharp N-H stretch Pyrrole The N-H stretching vibration of pyrroles typically appears in this region.[5]
3300-2500 Strong, very broad O-H stretch Carboxylic Acid This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7]
~3100 Medium-Weak C-H stretch Aromatic & Pyrrole Stretching of sp² C-H bonds.
~2950 Medium-Weak C-H stretch Methoxy (-OCH₃) Stretching of sp³ C-H bonds.
1710-1680 Strong, sharp C=O stretch Carboxylic Acid The carbonyl stretch is very intense. Its position here indicates conjugation with the pyrrole ring.[8]
1600, 1480 Medium-Strong C=C stretch Aromatic & Pyrrole Ring stretching vibrations are characteristic of aromatic and heteroaromatic systems.
1320-1210 Strong C-O stretch Carboxylic Acid & Ether This region will contain coupled vibrations from the C-O single bond of the acid and the aryl ether.[6]

| ~960 | Medium, broad | O-H bend (out-of-plane) | Carboxylic Acid | A broad absorption characteristic of the carboxylic acid dimer. |

Standard Operating Protocol: ATR-FTIR Data Acquisition
  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers clues about its structure.

Causality in Experimental Choices: Electrospray Ionization (ESI) is the ideal ionization technique for this molecule due to the presence of the polar, ionizable carboxylic acid group.[9] Analysis in negative ion mode ([M-H]⁻) is often preferred for carboxylic acids as they readily lose a proton. High-Resolution Mass Spectrometry (HRMS), for instance using a Time-of-Flight (TOF) analyzer, is essential for determining the exact mass and confirming the elemental formula (C₁₂H₁₁NO₃, Exact Mass: 217.0739).[2]

Predicted Mass Spectrum Data:

  • Molecular Ion: A prominent peak at m/z 216.0666 corresponding to the deprotonated molecule [M-H]⁻.

  • Key Fragments: The fragmentation will likely be initiated by the loss of small, stable neutral molecules from the molecular ion.

G M_minus_H [M-H]⁻ m/z = 216.07 frag1 [M-H-CO₂]⁻ m/z = 172.08 M_minus_H->frag1 - CO₂ (44 Da) frag2 [M-H-H₂O]⁻ m/z = 198.06 M_minus_H->frag2 - H₂O (18 Da) frag3 [M-H-CO₂-CH₃]⁻ m/z = 157.05 frag1->frag3 - •CH₃ (15 Da)

Caption: Predicted major fragmentation pathway for [M-H]⁻ in ESI-MS.

Standard Operating Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A simple gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or ammonium hydroxide for negative mode) is effective.

  • Mass Spectrometer Settings (Negative ESI Mode):

    • Ion Source: ESI

    • Polarity: Negative

    • Capillary Voltage: 3.0-4.0 kV

    • Drying Gas (N₂) Flow: 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire both full scan MS data to detect the molecular ion and tandem MS (MS/MS) data. For MS/MS, the ion at m/z 216 is isolated and fragmented to confirm the pathways shown in the diagram above.

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation.

cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification ir FTIR Spectroscopy purification->ir Functional Groups? ms HRMS purification->ms Correct Mass? nmr_1h ¹H NMR ir->nmr_1h ms->nmr_1h nmr_13c ¹³C NMR nmr_1h->nmr_13c Proton Environment nmr_2d 2D NMR (COSY, HSQC) nmr_13c->nmr_2d Carbon Skeleton confirmation Structure Confirmed nmr_2d->confirmation Connectivity Confirmed

Sources

Foundational

crystal structure of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. While a definitive public crystal structure of this specific compound is not available at the time of this writing, this document outlines the established methodologies for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, drawing upon authoritative data from closely related structures. We will delve into the experimental protocols, from crystal growth to data refinement, and discuss the anticipated structural features, including intermolecular interactions that are crucial for understanding its solid-state behavior and potential applications in drug design. This guide is intended to serve as a robust framework for researchers seeking to determine and analyze the crystal structure of this and similar pyrrole derivatives.

Introduction: The Significance of 4-Aryl-1H-pyrrole-3-carboxylic Acids in Drug Discovery

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of pyrrole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antituberculosis, antiviral, and anticancer properties.[1][2] The specific class of 4-aryl-1H-pyrrole-3-carboxylic acids has been noted for its potential antibacterial activity, particularly against Staphylococcus species.[1][3]

The molecule 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid (molecular formula C₁₂H₁₁NO₃) combines the pyrrole-3-carboxylic acid moiety with a 3-methoxyphenyl substituent. The methoxy group can significantly influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its biological activity and pharmacokinetic profile. Understanding the three-dimensional structure and intermolecular interactions of this compound in the solid state is paramount for structure-based drug design, polymorphism screening, and formulation development.

This guide will provide the scientific groundwork and detailed protocols necessary to achieve a full crystallographic characterization of this target molecule.

Synthesis and Characterization

While various synthetic routes to pyrrole derivatives exist, the Hantzsch pyrrole synthesis remains a fundamental and adaptable method.[4] A plausible and efficient pathway to synthesize 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid and its precursors is outlined below.

Proposed Synthetic Pathway

A common approach involves the reaction of a β-arylacrylic ester with tosylmethyl isocyanide (TosMIC) under basic conditions to form the pyrrole ring, followed by hydrolysis.[3]

Synthetic_Pathway A 3-Methoxycinnamic acid ester C Ethyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate A->C Base (e.g., NaH) THF/DMSO B Tosylmethyl isocyanide (TosMIC) B->C D 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid C->D Alkaline Hydrolysis (e.g., NaOH, EtOH/H2O) Molecular_Structure mol        

Sources

Exploratory

Unlocking the Therapeutic Promise of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid: A Technical Guide to Investigating its Biological Activity

For: Researchers, Scientists, and Drug Development Professionals Abstract The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide focuses on a specific, yet underexplored, derivative: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid . Drawing upon structure-activity relationships from analogous compounds, this document outlines a comprehensive, multi-pronged research strategy to elucidate its potential biological activities. We present detailed, field-proven protocols for its chemical synthesis, in silico analysis, and a suite of in vitro and in vivo assays designed to rigorously evaluate its therapeutic potential. This guide is intended to serve as a self-validating roadmap for researchers embarking on the exploration of this promising molecule.

Introduction: The Rationale for Investigation

The pyrrole ring is a privileged structure in drug discovery, present in blockbuster drugs such as atorvastatin and the anti-inflammatory agent tolmetin[1]. The inherent versatility of the pyrrole core allows for extensive chemical modification, leading to a vast library of compounds with diverse biological targets[2]. The subject of this guide, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, combines three key pharmacophoric elements:

  • The 1H-pyrrole-3-carboxylic acid core: This moiety is a known building block for bioactive compounds, with derivatives exhibiting antitumor, antimicrobial, and anti-inflammatory properties[3].

  • The 4-aryl substitution: The presence of an aromatic ring at the 4-position of the pyrrole is a common feature in compounds with potent biological activity.

  • The 3-methoxyphenyl group: This substituent is found in numerous compounds with demonstrated anticancer and anti-inflammatory effects, potentially by interacting with key biological targets[4].

The convergence of these structural motifs in a single molecule strongly suggests that 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid warrants thorough investigation as a potential therapeutic agent. This guide provides the scientific and methodological framework for such an undertaking.

Proposed Chemical Synthesis

Proposed Synthetic Route: Modified Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia[5][6]. A plausible route for our target compound is outlined below.

Synthetic_Pathway A 3-Methoxyacetophenone C Stobbe Condensation A->C B Ethyl glyoxalate B->C D Intermediate 1 (1,4-dicarbonyl precursor) C->D 1. Base (e.g., NaOEt) 2. Hydrolysis/Decarboxylation F Paal-Knorr Cyclization D->F E Ammonia or Ammonium source E->F G Intermediate 2 (Ester) F->G Acid catalyst (e.g., p-TsOH) H Hydrolysis G->H Base (e.g., NaOH) I 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid (Target Compound) H->I

Caption: Proposed Paal-Knorr synthesis of the target compound.

Experimental Protocol: Paal-Knorr Synthesis

Step 1: Synthesis of the 1,4-dicarbonyl precursor

  • To a solution of sodium ethoxide in ethanol, add 3-methoxyacetophenone and ethyl glyoxalate.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with dilute HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is then subjected to hydrolysis and decarboxylation to yield the 1,4-dicarbonyl precursor.

Step 2: Paal-Knorr Cyclization

  • Dissolve the 1,4-dicarbonyl precursor in a suitable solvent such as toluene.

  • Add an excess of an ammonia source (e.g., ammonium acetate) and a catalytic amount of a weak acid (e.g., acetic acid)[5].

  • Reflux the mixture with a Dean-Stark trap to remove water for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the resulting ester intermediate by column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide.

  • Stir the mixture at reflux for 4-6 hours.

  • After cooling, acidify the solution with dilute HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

In Silico Assessment of Drug-Likeness and Target Prediction

Prior to extensive in vitro and in vivo testing, computational methods can provide valuable insights into the potential of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid as a drug candidate.

Prediction of ADMET Properties

In silico tools will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the target molecule[7][8]. This analysis helps to identify potential liabilities early in the drug discovery process.

Workflow:

ADMET_Prediction A Input: 2D Structure of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid B Computational Software (e.g., SwissADME, pkCSM) A->B C Prediction of Physicochemical Properties (MW, logP, TPSA) B->C D Pharmacokinetic Predictions (Absorption, Distribution, Metabolism, Excretion) B->D E Toxicity Predictions (e.g., hERG inhibition, Ames test) B->E F Drug-Likeness Evaluation (Lipinski's Rule of Five, Veber's Rules) B->F G Comprehensive Report on Drug-like Potential C->G D->G E->G F->G

Caption: Workflow for in silico ADMET prediction.

Molecular Docking and Target Identification

Molecular docking studies will be performed to predict the binding affinity and interaction patterns of the target compound with potential biological targets implicated in cancer, inflammation, and microbial infections[7][9].

Potential Targets:

Therapeutic AreaPotential Molecular Targets
Anticancer Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases, Bcl-2 family proteins
Anti-inflammatory Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)
Antimicrobial Dihydrofolate Reductase (DHFR), DNA Gyrase

Investigation of Anticancer Activity

Pyrrole derivatives containing a methoxyphenyl substituent have shown promising anticancer activity[10][11]. The following protocols are designed to evaluate the cytotoxic and antiproliferative effects of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[1][10][12].

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment[3][11].

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[11].

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Evaluation of Anti-inflammatory Potential

The structural similarity of the target compound to known anti-inflammatory agents suggests its potential to modulate inflammatory pathways.

In Vitro Enzyme Inhibition Assays: COX-2 and 5-LOX

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are key targets for anti-inflammatory drugs[13][14].

Experimental Protocol: COX-2 and 5-LOX Inhibition Assays

  • Enzyme Preparation: Use commercially available human recombinant COX-2 and 5-LOX enzymes.

  • Assay Procedure: Perform the assays according to the manufacturer's instructions, typically in a 96-well plate format[15].

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compound and a known inhibitor as a positive control (e.g., celecoxib for COX-2, zileuton for 5-LOX).

  • Substrate Addition: Initiate the reaction by adding the substrate (arachidonic acid).

  • Detection: Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds[16][17].

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups and administer the test compound orally at different doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw[17][18].

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection[19].

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Assessment of Antimicrobial Activity

The pyrrole nucleus is a common feature in many antimicrobial agents. Therefore, it is prudent to evaluate the antibacterial and antifungal activity of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum[2][4][20].

Experimental Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium[21][22].

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate[23].

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed[4][23].

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows no growth on the agar plates after incubation[2][20].

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the biological activities of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. The proposed synthetic route, coupled with a battery of in silico, in vitro, and in vivo assays, will enable a thorough assessment of its potential as a novel therapeutic agent. Positive results from these initial studies would warrant further investigation into its mechanism of action, preclinical development, and ultimately, its journey towards clinical application. The scientific integrity of the proposed protocols, grounded in established methodologies, ensures a robust and reliable investigation into the therapeutic promise of this intriguing molecule.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Miles, L. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

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  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Ghaisas, M. M., Zope, V. S., Takawale, A. R., & Shinde, D. B. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 44(4), 455–459. [Link]

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  • ResearchGate. (n.d.). COX-2 and 5-LOX inhibitory assay of the crude extract and different fractions of C. macrophylla. Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Revolutionizing Antibiotic Testing: MIC, MBC & Time-Kill Assays Explained. YouTube. Retrieved from [Link]

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Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the in silico modeling of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, a novel small molecule with therapeutic potential. The pyrrole scaffold is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, a novel small molecule with therapeutic potential. The pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide, intended for researchers in drug discovery and computational chemistry, delineates a complete workflow from target identification to detailed molecular interaction analysis and pharmacokinetic profiling. We will utilize Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated cancer drug target, as a case study for the application of these computational methods.[3][4][5] The methodologies described herein are designed to be self-validating, providing a robust protocol for the virtual screening and optimization of this and other small molecule drug candidates.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from concept to clinic is arduous and expensive, with a high attrition rate. In silico modeling has emerged as an indispensable tool to mitigate these challenges by providing predictive insights into a molecule's behavior at the atomic level. For a candidate molecule like 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, computational approaches allow for the rapid assessment of its potential to interact with specific biological targets, its likely stability of binding, and its drug-like properties, all before significant investment in laboratory synthesis and testing. This front-loading of the discovery process enables a more rational, data-driven approach to drug design.

Pyrrole-3-carboxylic acid derivatives have shown promise as inhibitors of various protein kinases, including VEGFR-2.[3] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and VEGFR-2 is a primary driver of this pathway.[6] Therefore, inhibiting VEGFR-2 is a clinically validated strategy in oncology. This guide will use the publicly available crystal structure of VEGFR-2 to model the binding of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, predict its binding affinity, and assess its potential as an anticancer agent.

Workflow Overview

The in silico analysis of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid will proceed through a multi-stage workflow. Each stage builds upon the last, providing an increasingly detailed picture of the molecule's potential as a drug candidate.

In Silico Modeling Workflow cluster_0 Preparation cluster_1 Interaction Analysis cluster_2 Druggability Assessment Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Target_Prep Target Identification & Preparation Target_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim ADMET_Pred ADMET Prediction MD_Sim->ADMET_Pred

Caption: A high-level overview of the in silico modeling workflow.

Ligand and Target Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico model is critically dependent on the quality of the input structures. This section details the essential preparatory steps for both the small molecule (ligand) and the protein (target).

Ligand Preparation

The 2D structure of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid must be converted into a 3D conformation with an appropriate protonation state and optimized geometry.

Protocol:

  • 2D to 3D Conversion: Utilize a molecular editor such as MarvinSketch or ChemDraw to draw the 2D structure of the molecule. Convert this to a 3D structure.

  • Protonation State Determination: At physiological pH (7.4), the carboxylic acid group will be deprotonated. Tools like the ChemAxon pKa calculator can be used to confirm this.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field such as MMFF94. This can be accomplished with software like Avogadro or the LigPrep module of the Schrödinger suite.

Target Identification and Preparation

Based on the known activities of similar pyrrole derivatives, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is selected as the primary target.

Protocol:

  • PDB Structure Selection: A suitable crystal structure of VEGFR-2 in complex with a small molecule inhibitor should be downloaded from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4ASD, which is the crystal structure of VEGFR-2 in complex with sorafenib.[7][8]

  • Protein Preparation: The raw PDB file requires cleaning and preparation. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms, as they are often not resolved in crystal structures.

    • Assigning correct bond orders and protonation states to amino acid residues.

    • Repairing any missing side chains or loops.

    • This can be performed using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools.[9]

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is instrumental in understanding the binding mode of our ligand within the VEGFR-2 active site.

Molecular_Docking_Workflow Prepared_Ligand Prepared Ligand Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Prepared_Ligand->Docking_Run Prepared_Receptor Prepared VEGFR-2 (4ASD) Grid_Generation Grid Box Generation Prepared_Receptor->Grid_Generation Grid_Generation->Docking_Run Pose_Analysis Analyze Docking Poses (Binding Energy, Interactions) Docking_Run->Pose_Analysis

Sources

Exploratory

An In-Depth Technical Guide to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid Derivatives and Analogues: Synthesis, Biological Evaluation, and Mechanistic Insights

Abstract The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of a specific subcla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of a specific subclass: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid derivatives and their analogues. We will delve into the rational design and synthesis of these compounds, explore their potential as anticancer agents through targeted biological evaluation, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Rationale for Investigating 4-Aryl-1H-pyrrole-3-carboxylic Acids

The pyrrole ring is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The substitution pattern on the pyrrole core is critical in determining the specific biological target and potency of the resulting compounds. Our focus on the 4-aryl-1H-pyrrole-3-carboxylic acid scaffold is driven by several key observations in the field of medicinal chemistry.

Firstly, the presence of an aryl group at the 4-position of the pyrrole ring has been associated with a variety of biological activities, including the inhibition of protein kinases.[3] Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Secondly, the carboxylic acid moiety at the 3-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

The choice of the 3-methoxyphenyl substituent at the 4-position is a strategic one. The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring can influence the overall conformation of the molecule, thereby affecting its binding to a biological target. Furthermore, this substitution pattern allows for a systematic investigation of how electronic and steric effects modulate biological activity.

This guide will provide a detailed roadmap for the synthesis of these compounds, a robust strategy for evaluating their biological activity, and a discussion of their potential mechanisms of action, with a particular focus on their role as kinase inhibitors in the context of cancer therapy.

Synthesis and Chemical Properties

The synthesis of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid and its derivatives can be efficiently achieved through the Paal-Knorr pyrrole synthesis.[5][6] This classical reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[7]

Proposed Synthetic Pathway

The proposed synthetic route to the target compound, ethyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate, is outlined below. This is followed by hydrolysis to yield the corresponding carboxylic acid.

Synthetic Pathway cluster_0 Step 1: Synthesis of 1,4-Dicarbonyl Precursor cluster_1 Step 2: Paal-Knorr Pyrrole Synthesis cluster_2 Step 3: Hydrolysis start1 3-Methoxybenzaldehyde inter1 Ethyl 2-(3-methoxybenzylidene)-3-oxobutanoate start1->inter1 Knoevenagel Condensation (Piperidine, Acetic Acid) start2 Ethyl acetoacetate start2->inter1 inter2 Michael Addition Intermediate inter1->inter2 Michael Addition (e.g., Nitromethane, DBU) precursor Ethyl 2-(3-methoxyphenyl)-4-oxobutanoate inter2->precursor Nef Reaction product_ester Ethyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate precursor->product_ester Paal-Knorr Reaction (p-TsOH, Toluene, Reflux) start3 Aminoacetaldehyde dimethyl acetal start3->product_ester final_product 4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid product_ester->final_product LiOH, THF/H2O

Caption: Proposed synthetic pathway for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

Detailed Experimental Protocols

2.2.1. Synthesis of Ethyl 2-(3-methoxyphenyl)-4-oxobutanoate (Precursor)

  • Rationale: The synthesis of the 1,4-dicarbonyl precursor is a critical first step. A Knoevenagel condensation followed by a Michael addition and a Nef reaction is a plausible route, although other methods for synthesizing 1,4-dicarbonyl compounds can also be employed. The choice of reagents and conditions is crucial for achieving a good yield and purity of the precursor.

  • Protocol:

    • Step 2a: Knoevenagel Condensation. To a solution of 3-methoxybenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene, add piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Reflux the mixture with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(3-methoxybenzylidene)-3-oxobutanoate.

    • Step 2b: Michael Addition. Dissolve the product from Step 2a in a suitable solvent such as THF. Add nitromethane (1.5 eq) and a non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.2 eq). Stir the reaction at room temperature and monitor by TLC. After completion, quench the reaction with a mild acid and extract the product with an organic solvent.

    • Step 2c: Nef Reaction. The nitroalkane from Step 2b is then converted to the corresponding ketone via a Nef reaction. There are various methods for this transformation, for example, by treatment with a strong base followed by an oxidizing agent like potassium permanganate or ozone. Careful optimization of the reaction conditions is necessary to avoid side reactions. Purify the resulting ethyl 2-(3-methoxyphenyl)-4-oxobutanoate by column chromatography.

2.2.2. Synthesis of Ethyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate

  • Rationale: The Paal-Knorr reaction is a robust method for forming the pyrrole ring.[5][6] The use of aminoacetaldehyde dimethyl acetal provides the nitrogen atom for the pyrrole and the subsequent elimination of methanol and water drives the reaction to completion. p-Toluenesulfonic acid is a suitable acid catalyst for this transformation.[7]

  • Protocol:

    • To a solution of ethyl 2-(3-methoxyphenyl)-4-oxobutanoate (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

    • Reflux the mixture using a Dean-Stark apparatus to remove methanol and water.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate.

2.2.3. Synthesis of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid

  • Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide in a mixture of THF and water is a standard and effective method for this transformation, typically proceeding under mild conditions with high yields.

  • Protocol:

    • Dissolve the ethyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. The product can be further purified by recrystallization if necessary.

Biological Activity and Mechanism of Action

Based on the growing body of evidence for pyrrole derivatives as anticancer agents, we hypothesize that 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid and its analogues will exhibit antiproliferative activity against cancer cell lines.[1] The likely mechanism of action is through the inhibition of protein kinases that are critical for cancer cell growth and survival.[3]

Hypothesized Biological Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several pyrrole-containing compounds have been identified as potent VEGFR-2 inhibitors.[8] The 4-aryl-pyrrole scaffold can mimic the hinge-binding motif of many known kinase inhibitors, and the carboxylic acid can form important interactions with the active site of the enzyme.

VEGFR-2 Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f1->PLCg Autophosphorylation PI3K PI3K VEGFR2:f1->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis inhibitor 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid inhibitor->VEGFR2:f1 Inhibition

Caption: Hypothesized mechanism of action via inhibition of the VEGFR-2 signaling pathway.

Proposed Biological Evaluation Workflow

A tiered approach to biological evaluation is recommended to efficiently identify and characterize the activity of the synthesized compounds.

Biological Evaluation Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A1 Synthesized Compounds A2 In Vitro Cancer Cell Line Proliferation Assay (e.g., MTT Assay on HUVEC, A549, etc.) A1->A2 A3 Determine IC50 Values A2->A3 B1 Active Compounds (Low IC50) A3->B1 B2 In Vitro Kinase Assay (VEGFR-2) B1->B2 B3 Determine Kinase IC50 B2->B3 C1 Lead Compounds B3->C1 C2 Western Blot Analysis (p-VEGFR-2, p-ERK, etc.) C1->C2 C3 Cell Cycle Analysis C1->C3 C4 Apoptosis Assays C1->C4

Caption: A tiered workflow for the biological evaluation of the synthesized compounds.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for the key experiments proposed in the biological evaluation workflow.

In Vitro Cancer Cell Line Proliferation Assay (MTT Assay)
  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a reliable and widely used method for the initial screening of potential anticancer compounds.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HUVEC for endothelial cells, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Assay (VEGFR-2)
  • Rationale: To determine if the observed antiproliferative activity is due to the inhibition of VEGFR-2, a direct in vitro kinase assay is necessary. This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the purified VEGFR-2 enzyme.

  • Protocol:

    • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and a kinase buffer.

    • Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control and a positive control inhibitor (e.g., Sunitinib).

    • Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a radiolabel such as [γ-³²P]ATP or using a non-radioactive detection method like ADP-Glo™).

    • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

    • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detection: Detect the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the detection reagent.

    • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Structure-Activity Relationship (SAR) and Data Presentation

A systematic exploration of the structure-activity relationship is crucial for optimizing the lead compounds. This involves synthesizing a library of analogues with modifications at key positions of the 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid scaffold.

Key Positions for Modification
  • N1-Position of the Pyrrole Ring: Introduction of various substituents on the nitrogen atom can modulate the compound's properties.

  • Aryl Ring at the 4-Position: Varying the substituents on the phenyl ring (e.g., electron-donating and electron-withdrawing groups at different positions) can provide insights into the electronic and steric requirements for activity.

  • Carboxylic Acid at the 3-Position: Esterification or amidation of the carboxylic acid can affect the compound's solubility, cell permeability, and binding interactions.

Data Presentation

The quantitative data from the biological assays should be summarized in a clear and concise table to facilitate comparison and SAR analysis.

Table 1: Biological Activity of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid Analogues

Compound IDR1 (N1-substituent)R2 (Aryl substituent)R3 (C3-substituent)Cell Proliferation IC50 (µM) (A549 cells)VEGFR-2 Kinase IC50 (µM)
1a H3-OCH₃COOHData to be generatedData to be generated
1b CH₃3-OCH₃COOHData to be generatedData to be generated
1c H4-OCH₃COOHData to be generatedData to be generated
1d H3-ClCOOHData to be generatedData to be generated
1e H3-OCH₃COOCH₂CH₃Data to be generatedData to be generated
1f H3-OCH₃CONH₂Data to be generatedData to be generated

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid derivatives as potential anticancer agents. The proposed synthetic route via the Paal-Knorr reaction is a reliable method for accessing these compounds. The tiered biological evaluation workflow, starting with cell-based proliferation assays and progressing to in vitro kinase assays and mechanism of action studies, offers a robust strategy for identifying and characterizing active compounds.

The hypothesized mechanism of action through the inhibition of VEGFR-2 provides a strong rationale for this line of investigation. The systematic exploration of the structure-activity relationship will be crucial for optimizing the potency and selectivity of these compounds. Promising lead compounds identified through this workflow can then be advanced to more complex in vitro and in vivo models for further preclinical development. The insights gained from this research will contribute to the broader understanding of the therapeutic potential of pyrrole-based compounds and may lead to the discovery of novel and effective anticancer drugs.

References

  • Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17, 2756–2767. [Link]

  • Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17, 1635–1642. [Link]

  • Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Pyrrole Synthesis. J. Org. Chem.1995 , 60, 301–307. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • El-Adl, K.; et al. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Med. Chem., 2023 , 14, 21-46. [Link]

  • Yang, T.-H.; et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals2021 , 14, 833. [Link]

  • Al-Otaibi, F.; et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules2023 , 28, 6744. [Link]

  • Metwally, K.; et al. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Curr. Med. Chem.2024 , 31, 5918-5936. [Link]

  • Abdel-Aziz, A. A.-M.; et al. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules2020 , 25, 2964. [Link]

  • El-Gamal, M. I.; et al. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. J. Enzyme Inhib. Med. Chem.2020 , 35, 1822-1833. [Link]

  • Vasileva, E. A.; et al. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. J. Pharm. Pharm. Sci.2022 , 25, 24-40. [Link]

  • Xu, S.; et al. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. Eur. J. Med. Chem.2024 , 273, 116470. [Link]

  • Herath, A.; Cosford, N. D. P. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Org. Lett.2010 , 12, 5182–5185. [Link]

  • Diana, P.; et al. Inhibitory activity a (%) of selected pyrroles. Bioorg. Med. Chem.2003 , 11, 4495-4503. [Link]

  • Dana Bioscience. 4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid 5g. [Link]

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Sources

Foundational

A Comprehensive Technical Guide to Substituted 1H-Pyrrole-3-Carboxylic Acids: Synthesis, Properties, and Therapeutic Applications

Executive Summary The 1H-pyrrole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1H-pyrrole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] This guide offers an in-depth exploration of this versatile heterocycle, tailored for researchers, scientists, and drug development professionals. We delve into the principal synthetic methodologies, from classical name reactions to modern, high-efficiency protocols, providing the causal insights behind experimental choices. Furthermore, this guide synthesizes critical Structure-Activity Relationship (SAR) data across various therapeutic targets, including infectious diseases and oncology. By presenting detailed protocols, comparative data, and mechanistic diagrams, we aim to equip researchers with the foundational knowledge and practical tools necessary to innovate within this rich chemical space.

Chapter 1: The Significance of the 1H-Pyrrole-3-Carboxylic Acid Scaffold

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a fundamental building block in both natural products and synthetic pharmaceuticals.[4][5] Its unique electronic properties, arising from the delocalization of the nitrogen lone pair into the aromatic system, render it an electron-rich scaffold capable of engaging in various biological interactions. The 1H-pyrrole-3-carboxylic acid motif, specifically, combines the aromatic pyrrole core with a carboxylic acid functional group, which can act as a key hydrogen bond donor/acceptor or a bioisosteric replacement for other functional groups.[6] This combination has proven essential for the biological activity of numerous compounds, demonstrating a wide pharmacological spectrum that includes antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][7][8][9] Its role as a versatile template allows for the generation of diverse molecular libraries, making it a highly attractive starting point for drug discovery programs.[9][10]

Chapter 2: Synthetic Methodologies for the Pyrrole-3-Carboxylic Acid Core

The construction of the substituted pyrrole ring is a well-explored area of organic synthesis, with several named reactions providing reliable access to this scaffold. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Paal-Knorr Synthesis One of the most direct methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[11][12][13] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. While straightforward, this method can be limited by the harsh reaction conditions, which may not be suitable for sensitive substrates.[14]

Caption: The Paal-Knorr pyrrole synthesis mechanism.

Hantzsch Pyrrole Synthesis The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[1] While effective, this method can sometimes result in low yields and require multiple steps if the free carboxylic acid is desired.[1][15] However, recent advancements have adapted this reaction for continuous flow systems, significantly improving efficiency and enabling direct synthesis of pyrrole-3-carboxylic acids in a single step.[1][15][16]

Modern & Versatile Methods

Van Leusen Pyrrole Synthesis A powerful and widely used strategy for constructing the pyrrole ring is the Van Leusen reaction. This method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C-N-C building block. The reaction is a [3+2] cycloaddition between TosMIC and a Michael acceptor (an electron-deficient alkene) in the presence of a base.[17] Its operational simplicity, mild conditions, and broad substrate scope make it an invaluable tool for accessing highly functionalized 3,4-disubstituted pyrroles.[17][18][19]

Caption: The Van Leusen pyrrole synthesis mechanism.
Comparative Analysis of Synthetic Routes
MethodStarting MaterialsConditionsKey AdvantagesKey Limitations
Paal-Knorr 1,4-Dicarbonyl, Amine/NH₃Typically acidic, heating[14]Simplicity, high yieldsHarsh conditions, limited substrate scope
Hantzsch β-Ketoester, α-Haloketone, Amine/NH₃Often multistep in batch[1]Good for N-substituted pyrrolesCan have low yields, byproducts
Van Leusen TosMIC, Michael AcceptorBasic (e.g., NaH, K₂CO₃)[17]Mild, high functional group tolerance, versatileTosMIC can be moisture sensitive
Flow Chemistry (Hantzsch precursors)Continuous flow, microreactor[16]High efficiency, rapid, scalable, in-situ hydrolysis[1][15]Requires specialized equipment
Experimental Protocol: One-Step Continuous Flow Synthesis

This protocol is adapted from a reported method for the direct synthesis of pyrrole-3-carboxylic acids using a continuous flow microreactor system, leveraging the Hantzsch reaction.[1][15][16] This approach is exemplary for its efficiency, as the HBr byproduct generated during the pyrrole formation is utilized in situ to hydrolyze a tert-butyl ester, yielding the final carboxylic acid in a single, uninterrupted process.[1][16]

Objective: To synthesize 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid.

Materials:

  • tert-Butyl acetoacetate

  • Benzylamine

  • 2-Bromoacetophenone

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Microreactor system with multiple inlet pumps and a heated reaction coil.

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a solution of tert-butyl acetoacetate (1.0 eq), benzylamine (1.1 eq), and DIPEA (1.2 eq) in anhydrous DMF.

      • Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HBr that will be generated, preventing unwanted side reactions and protonation of the starting amine.

    • Solution B: Prepare a solution of 2-bromoacetophenone (1.0 eq) in anhydrous DMF.

  • Flow Reactor Setup:

    • Set up a two-inlet microreactor system. Pump Solution A through the first inlet and Solution B through the second inlet at equal flow rates.

    • The streams converge at a T-mixer and enter a heated reaction coil. Set the coil temperature to 120 °C.

      • Rationale: The elevated temperature accelerates the rate of the Hantzsch condensation reaction within the microreactor.

  • Reaction and In Situ Hydrolysis:

    • Allow the combined reaction mixture to pass through the heated coil. The residence time should be calculated based on the coil volume and total flow rate (e.g., a 10-minute residence time).

    • During this stage, the Hantzsch reaction forms the tert-butyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate. The generated HBr, buffered by DIPEA, is sufficient to effect the in situ cleavage of the tert-butyl ester to the corresponding carboxylic acid.

      • Rationale: This tandem reaction is a key advantage of the flow system, eliminating a separate deprotection step, which would be required in a traditional batch synthesis.

  • Work-up and Purification:

    • Collect the output from the reactor in water.

    • Acidify the aqueous solution with 1M HCl to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

    • If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid.

This self-validating system demonstrates how modern synthetic technology can overcome the limitations of classical methods, providing rapid and efficient access to target compounds.[1][15][16]

Chapter 3: Structure-Activity Relationships (SAR) and Pharmacological Profile

The pharmacological activity of 1H-pyrrole-3-carboxylic acid derivatives can be finely tuned by modifying the substituents at the N-1, C-2, C-4, and C-5 positions. Understanding these SARs is critical for optimizing lead compounds.

Sources

Exploratory

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-Arylpyrrole Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-arylpyrrole moiety has emerged as a "privileged scaffold" in medicinal chemistry and materials science, owing to its versatile synthesis and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpyrrole moiety has emerged as a "privileged scaffold" in medicinal chemistry and materials science, owing to its versatile synthesis and broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this important class of compounds. We will explore the seminal synthetic methodologies that enabled their creation, from the classical Paal-Knorr and Barton-Zard reactions to modern cross-coupling strategies. The rationale behind experimental choices in the synthesis and derivatization of 4-arylpyrroles will be discussed, providing insights into the structure-activity relationships that govern their biological effects. This guide will also delve into the diverse therapeutic applications of 4-arylpyrroles, including their roles as anti-inflammatory, anticancer, and neuroprotective agents, as well as their emerging applications in materials science. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the knowledge to effectively harness the potential of the 4-arylpyrrole core in their own research and development endeavors.

A Historical Perspective: The Genesis of the 4-Arylpyrrole Scaffold

The story of 4-arylpyrroles is intrinsically linked to the broader history of pyrrole synthesis. While the pyrrole ring was first identified in the 1830s, the deliberate synthesis of specifically substituted pyrroles took several more decades. The groundwork was laid by the development of foundational synthetic methods in the late 19th century.

The Paal-Knorr synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884, stands as a cornerstone in pyrrole chemistry.[1][2][3] This robust reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. While the initial reports focused on alkyl-substituted pyrroles, the versatility of the Paal-Knorr synthesis paved the way for the creation of a vast array of substituted pyrroles, including those bearing aryl groups.

A century later, in 1985, Sir Derek Barton and Samir Zard introduced the Barton-Zard reaction , a powerful method for synthesizing pyrroles from nitroalkenes and α-isocyanides under basic conditions.[4][5] This reaction provided a complementary approach to the Paal-Knorr synthesis and proved particularly useful for accessing pyrroles with specific substitution patterns.

The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling , revolutionized the synthesis of biaryl compounds, and its application to pyrrole chemistry provided a direct and efficient means of introducing an aryl group at a specific position on a pre-formed pyrrole ring. This method has become indispensable for the synthesis of 4-arylpyrroles, especially in the context of drug discovery and materials science.

While a definitive "first" synthesis of a 4-arylpyrrole is difficult to pinpoint from the early literature, the development of these key synthetic methods created the chemical toolkit necessary for the exploration of this important class of compounds. The subsequent explosion of research into their biological activities solidified the 4-arylpyrrole scaffold as a critical component in the design of novel therapeutic agents and functional materials.

Foundational Synthetic Methodologies

The choice of synthetic route to a 4-arylpyrrole is a critical decision, dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. This section provides a detailed examination of the three primary methods for constructing the 4-arylpyrrole core, complete with mechanistic insights and experimental protocols.

The Paal-Knorr Synthesis: A Classic Approach

The Paal-Knorr synthesis remains a widely used method for the preparation of substituted pyrroles due to its operational simplicity and generally high yields.[6] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of a weak acid catalyst.

Causality Behind Experimental Choices:

  • Starting Materials: The key precursor is a 1,4-dicarbonyl compound. For the synthesis of a 4-arylpyrrole, this typically involves a 1-aryl-1,4-dione. The choice of the amine component determines the substituent on the pyrrole nitrogen.

  • Catalyst: A weak acid, such as acetic acid, is often used to accelerate the reaction.[6] Stronger acids can lead to the formation of furan byproducts.

  • Solvent: The reaction is often carried out in a protic solvent like ethanol or acetic acid.

Reaction Mechanism:

The mechanism of the Paal-Knorr pyrrole synthesis is believed to proceed through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L2 PdII_Aryl Aryl-Pd(II)L2-X Pd0->PdII_Aryl + Aryl-X Oxidative_Addition Oxidative Addition PdII_Biaryl Aryl-Pd(II)L2-Aryl' PdII_Aryl->PdII_Biaryl + Aryl'-B(OH)2 + Base Transmetalation Transmetalation PdII_Biaryl->Pd0 -> Product Reductive_Elimination Reductive Elimination Product Aryl-Aryl' Aryl_Halide Aryl-X Aryl_Boronic_Acid Aryl'-B(OH)2 Base Base

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: In Vitro Profiling of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Introduction The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and antic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1][2]. The functionalization of the pyrrole ring allows for the fine-tuning of its pharmacological profile. This application note focuses on providing detailed in vitro assay protocols for the characterization of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid , a compound of interest for its potential therapeutic applications.

Due to the diverse biological activities reported for structurally related pyrrole-3-carboxylic acid derivatives, which include antiproliferative and antibacterial effects, this guide will present a suite of robust in vitro assays to explore these potential activities[1][3]. The protocols provided herein are designed to be comprehensive and self-validating, enabling researchers to obtain reliable and reproducible data. We will detail methodologies for assessing a) antiproliferative effects against a human cancer cell line, b) specific inhibitory activity against a key cell cycle regulator, Cyclin-Dependent Kinase 2 (CDK2), and c) antibacterial activity against common bacterial strains.

Assessment of Antiproliferative Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in the metabolic activity of treated cells compared to untreated controls suggests a cytotoxic or cytostatic effect of the test compound.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis start Start: Prepare cell culture and compound dilutions seed Seed cells in a 96-well plate start->seed incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Treat cells with serial dilutions of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % cell viability and determine IC50 read->analyze CDK2_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis start Start: Prepare reagents and compound dilutions add_enzyme Add CDK2/Cyclin A and compound to wells start->add_enzyme pre_incubate Pre-incubate for 15 min add_enzyme->pre_incubate add_substrate Initiate reaction with ATP and substrate (e.g., Histone H1) pre_incubate->add_substrate incubate_reaction Incubate for 30 min at 30°C add_substrate->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction detect Detect phosphorylation (e.g., ADP-Glo™ Kinase Assay) stop_reaction->detect read Read luminescence detect->read analyze Calculate % inhibition and determine IC50 read->analyze

Figure 2. Workflow for a CDK2 enzyme inhibition assay.

Protocol: CDK2 Inhibition Assay

Materials:

  • 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 (substrate)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in kinase buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare solutions of CDK2/Cyclin A, Histone H1, and ATP in kinase buffer at the desired concentrations.

  • Kinase Reaction:

    • To each well of a 96-well plate, add 5 µL of the compound dilution.

    • Add 10 µL of CDK2/Cyclin A enzyme solution.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a mixture of Histone H1 and ATP.

    • Incubate for 30 minutes at 30°C.

    • Include controls for no enzyme (background), no compound (100% activity), and a known inhibitor (e.g., Roscovitine).

  • Detection (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a microplate reader.

Data Analysis

The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (Luminescence of treated sample - Luminescence of background) / (Luminescence of 100% activity control - Luminescence of background)] * 100

The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Parameter Recommendation
EnzymeRecombinant Human CDK2/Cyclin A
SubstrateHistone H1
ATP Concentration10 µM (approx. Km)
Compound Conc.0.01, 0.1, 1, 10, 100 µM
Detection MethodADP-Glo™ Luminescence

Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

Given that many pyrrole derivatives exhibit antibacterial properties, it is prudent to assess the potential of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid to inhibit bacterial growth. The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_analysis Data Analysis start Start: Prepare bacterial inoculum and compound dilutions add_compound Add serial dilutions of the compound to a 96-well plate start->add_compound add_inoculum Add standardized bacterial inoculum to each well add_compound->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read Visually inspect for turbidity or measure OD600 incubate->read determine_mic Determine the MIC read->determine_mic

Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: MIC Determination

Materials:

  • 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the bacterial strain and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured. The MIC is the concentration at which a significant reduction in OD₆₀₀ is observed compared to the positive control.

Parameter Recommendation
Bacterial StrainsS. aureus ATCC 29213, E. coli ATCC 25922
MediumCation-adjusted Mueller-Hinton Broth
Inoculum Density5 x 10⁵ CFU/mL
Compound Conc. Range0.25 - 128 µg/mL
Incubation37°C for 18-24 hours

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. By systematically evaluating its antiproliferative, enzyme inhibitory, and antibacterial activities, researchers can gain valuable insights into its potential therapeutic applications. The modular nature of these assays allows for adaptation to screen other related compounds and to further investigate mechanisms of action.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (URL: [Link])

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (URL: [Link])

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (URL: [Link])

Sources

Application

Application Note: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid as a Molecular Probe for Kinase Signaling Pathways

Introduction: A Scaffold for Discovery In the landscape of chemical biology and drug discovery, the identification of novel molecular probes is paramount to elucidating complex cellular signaling pathways and validating...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Discovery

In the landscape of chemical biology and drug discovery, the identification of novel molecular probes is paramount to elucidating complex cellular signaling pathways and validating new therapeutic targets. The pyrrole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of key enzymes.[1][2] The compound 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid represents a promising candidate for a molecular probe, leveraging a core structure known for its interaction with biologically significant targets. While the precise molecular target of this specific compound is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests its potential as a modulator of kinase activity.[3][4][5] This application note provides a comprehensive guide for researchers to utilize 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid as a molecular probe to identify and validate novel kinase targets and to investigate their role in cellular signaling.

Scientific Rationale: Targeting the Kinome

The pyrrole core, particularly when part of a larger heterocyclic system like pyrrolopyrimidine, is recognized as a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[4] This structural mimicry allows such compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.[4][6] Given that the human genome contains over 500 kinases, collectively known as the kinome, and that dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, the development of new kinase-targeted probes is of significant interest.[5]

This guide will therefore proceed on the well-founded hypothesis that 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid functions as a kinase inhibitor. We will outline a systematic workflow to first identify its potential kinase targets and then to validate its engagement with these targets in a cellular context, and finally, to assess its impact on downstream signaling events.

Experimental Workflow: From Target Identification to Cellular Validation

The successful application of a new molecular probe requires a multi-faceted approach. The following workflow provides a logical progression from broad, unbiased screening to specific, cellular validation.

experimental_workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Downstream Pathway Analysis target_id Kinase Panel Screening (In vitro) cetsa Cellular Thermal Shift Assay (CETSA) target_id->cetsa Identified Hits western_blot Western Blot Analysis cetsa->western_blot Validated Target

Figure 1. A streamlined workflow for the characterization and application of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid as a molecular probe.

Protocol 1: In Vitro Kinase Panel Screening

Objective: To identify potential kinase targets of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid through a broad in vitro screening assay.

Principle: A commercially available kinase panel is used to assess the inhibitory activity of the compound against a large number of purified kinases. The assay typically measures the remaining kinase activity after incubation with the compound, often through the quantification of ATP consumption or phosphopeptide formation.

Materials:

  • 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid (dissolved in DMSO to a stock concentration of 10 mM)

  • Commercial Kinase Screening Service (e.g., Eurofins, Reaction Biology, MilliporeSigma)

  • Assay-specific buffers and reagents (provided by the screening service)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the 10 mM stock solution in DMSO. A common starting concentration for a primary screen is 10 µM.

  • Assay Plate Preparation: The screening service will typically handle the plating of kinases and substrates.

  • Compound Incubation: The diluted compound is added to the assay wells containing the individual kinases and the reaction is initiated by the addition of ATP.

  • Activity Measurement: The reaction is allowed to proceed for a defined period, after which the kinase activity is measured using a detection method such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). Hits are typically defined as kinases that show a significant (e.g., >50%) reduction in activity in the presence of the compound.

Data Presentation:

Kinase Target% Inhibition at 10 µMIC50 (µM) (for selected hits)
Kinase A85%0.5
Kinase B12%> 10
Kinase C65%2.1
.........
Table 1. Example data from an in vitro kinase panel screen.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To validate the interaction between 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid and its putative kinase targets within a cellular environment.[4]

Principle: CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[5][7][8] By heating cells treated with the compound to various temperatures and then quantifying the amount of the target protein that remains soluble, a thermal shift can be observed, indicating target engagement.[4][5]

Materials:

  • Cell line expressing the target kinase of interest

  • Cell culture medium and supplements

  • 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the target kinase for Western blotting

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Treat the cells with the desired concentration of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid or DMSO for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the target kinase, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature to generate a melting curve for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Western Blot Analysis of Downstream Signaling

Objective: To determine if the engagement of the target kinase by 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid leads to a functional consequence on a downstream signaling pathway.

Principle: Kinases function by phosphorylating substrate proteins. By inhibiting a kinase, the phosphorylation of its downstream substrates will be reduced. This can be detected by Western blotting using phospho-specific antibodies.

Materials:

  • Cell line with a known signaling pathway involving the target kinase

  • 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

  • Appropriate agonist or growth factor to stimulate the pathway (if necessary)

  • Lysis buffer

  • Primary antibodies:

    • Phospho-specific antibody for a downstream substrate

    • Total protein antibody for the downstream substrate (as a loading control)

    • Antibody for a housekeeping protein (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist (if the pathway is not basally active) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the protein concentration as described in the CETSA protocol.

  • Western Blot Analysis:

    • Perform SDS-PAGE and protein transfer as previously described.

    • Probe separate membranes with the phospho-specific antibody and the total protein antibody.

    • Detect and quantify the band intensities.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Compare the normalized phospho-protein levels in the compound-treated samples to the vehicle-treated control. A dose-dependent decrease in the phosphorylation of the downstream substrate indicates functional inhibition of the target kinase.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Agonist Agonist Receptor Receptor Agonist->Receptor TargetKinase Target Kinase (e.g., Kinase A) Receptor->TargetKinase Activates DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate DownstreamSubstrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Probe 4-(3-methoxyphenyl)-1H- pyrrole-3-carboxylic acid Probe->TargetKinase Inhibits

Figure 2. A diagram illustrating the inhibitory action of the molecular probe on a hypothetical kinase signaling cascade.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The initial in vitro screen provides a broad, yet unbiased, view of potential targets. The subsequent CETSA protocol offers a rigorous method to confirm target engagement in a more physiologically relevant cellular context. Finally, the downstream signaling analysis provides functional validation that the interaction between the probe and its target has a measurable biological consequence. A consistent and dose-dependent effect across these assays provides strong evidence for the identified target and the utility of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid as a specific molecular probe.

References

  • Metwally, K. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic Chemistry. Retrieved from [Link]

  • Adel, M. (n.d.). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-sodani, A. A. A., Al-Salahi, R., & Marzouk, M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]

  • Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(17), 13543. [Link]

  • Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. (2014). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Alcaro, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112718.
  • Jantzem, H., et al. (2012). Cellular thermal shift assay for evaluating drug-target interactions in cells.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

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Method

Application Notes and Protocols for High-Throughput Screening with 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) to i...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) to identify potential biological activities of the novel small molecule, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. Given that the specific biological targets of this compound are not yet extensively characterized, this guide will focus on the strategic development and implementation of HTS campaigns to elucidate its mechanism of action. We will delve into the foundational principles of HTS, assay selection and development, and provide detailed protocols for both biochemical and cell-based screening assays. Furthermore, we will cover crucial aspects of data analysis, hit confirmation, and preliminary structure-activity relationship (SAR) analysis.

Introduction: The Promise of Novel Scaffolds

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer properties.[1] The compound 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid represents a novel chemical entity with the potential for unique biological activities. High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of thousands to millions of compounds against a specific biological target or cellular phenotype.[2][3] This process is instrumental in identifying "hits"—compounds that exhibit a desired activity—which can then be optimized into lead compounds for further drug development.[2]

This application note will serve as a practical guide for initiating an HTS campaign with 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, from initial assay design to the critical steps of hit validation.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow is designed to efficiently identify and validate true hits while minimizing false positives and negatives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Follow-up Assay_Selection Assay Selection & Development Assay_Optimization Assay Optimization Assay_Selection->Assay_Optimization Assay_Validation Assay Validation (Z'-factor) Assay_Optimization->Assay_Validation Pilot_Screen Pilot Screen Assay_Validation->Pilot_Screen Primary_Screen Primary High-Throughput Screen Pilot_Screen->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response & IC50/EC50 Determination Hit_Confirmation->Dose_Response SAR Preliminary SAR Dose_Response->SAR

Figure 1: A generalized workflow for a high-throughput screening campaign, from initial assay development to hit validation and preliminary SAR.

Phase 1: Assay Development and Validation - The Foundation of a Successful Screen

The selection and development of a robust and reliable assay is the most critical phase of an HTS campaign. The choice of assay will depend on the hypothesized biological target or pathway of interest. For a novel compound like 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, a logical starting point could be to screen it against common drug target classes.

Hypothetical Scenario 1: Targeting Protein-Protein Interactions

Many pyrrole-containing compounds are known to modulate protein-protein interactions (PPIs). A fluorescence polarization (FP) assay is a homogenous, solution-based technique that is well-suited for HTS of PPI inhibitors.[4][5]

Principle of Fluorescence Polarization: FP measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger molecule.[6] A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger protein, its tumbling slows significantly, leading to an increase in the polarization of the emitted light.[4] An inhibitor of the PPI will displace the tracer from the protein, causing a decrease in fluorescence polarization.

FP_Principle cluster_0 No Interaction cluster_1 Binding Event cluster_2 Inhibition Tracer Fluorescent Tracer (Low Polarization) Protein Target Protein Complex Protein-Tracer Complex (High Polarization) Protein->Complex Tracer_p Fluorescent Tracer Tracer_p->Complex Inhibitor Inhibitor (e.g., Test Compound) Protein_i Target Protein Inhibitor->Protein_i Tracer_i Fluorescent Tracer (Low Polarization)

Figure 2: Principle of a competitive Fluorescence Polarization assay for screening inhibitors of protein-protein interactions.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled tracer (e.g., a peptide corresponding to the binding interface of one of the target proteins) in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a stock solution of the target protein in the same assay buffer.

    • Prepare a stock solution of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid in 100% DMSO.

  • Tracer Concentration Determination:

    • In a 384-well black plate, perform a serial dilution of the fluorescent tracer.

    • Measure the fluorescence intensity to determine the optimal tracer concentration that gives a robust signal (typically 2-3 times the background).

  • Protein Titration:

    • Using the optimal tracer concentration, perform a serial dilution of the target protein.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

    • Measure the fluorescence polarization. The concentration of protein that yields 50-80% of the maximal binding signal should be used for the HTS.[7]

  • DMSO Tolerance:

    • Assess the effect of various concentrations of DMSO (e.g., 0.1% to 5%) on the assay signal to determine the maximum tolerable concentration that does not significantly affect the assay window.

  • Assay Validation (Z'-factor):

    • The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[8][9] It is calculated using the means (µ) and standard deviations (σ) of the positive control (pc, maximal signal) and negative control (nc, minimal signal).

    • Formula: Z' = 1 - (3σ_pc + 3σ_nc) / |µ_pc - µ_nc|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]

    • Prepare a plate with multiple wells of positive controls (tracer + protein) and negative controls (tracer only).

    • Calculate the Z'-factor. If Z' < 0.5, further optimization of the assay is required.[11][12]

Hypothetical Scenario 2: Modulating G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are common drug targets.[13] Cell-based assays are often employed to screen for GPCR modulators as they provide a more biologically relevant context.[14] A common approach is to measure the downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels.[15]

Principle of a cAMP Assay (e.g., AlphaLISA): The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be used to quantify cAMP levels.[16][17] In a competitive immunoassay format, endogenous cAMP produced by the cells competes with a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to an acceptor bead. A streptavidin-coated donor bead binds to the biotinylated cAMP. When the donor and acceptor beads are in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead and triggers a chemiluminescent signal.[18][19] An increase in cellular cAMP will lead to a decrease in the AlphaLISA signal.

Figure 3: Principle of a competitive AlphaLISA assay for the detection of cellular cAMP.

  • Cell Line and Culture:

    • Use a cell line that endogenously expresses the target GPCR or a recombinant cell line overexpressing the receptor.

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in the appropriate growth medium.

  • Cell Seeding:

    • Optimize the cell seeding density in a 384-well plate to achieve a confluent monolayer on the day of the assay.

  • Agonist/Antagonist Titration:

    • For agonist screening: Treat the cells with a known agonist of the GPCR at various concentrations to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist screening: Pre-incubate the cells with a known antagonist at various concentrations before stimulating with the agonist at its EC80 concentration.

  • Assay Protocol:

    • Seed the cells in a 384-well plate and incubate overnight.

    • Replace the culture medium with stimulation buffer.

    • Add 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid at the desired screening concentration.

    • For antagonist screening, pre-incubate with the test compound before adding the agonist.

    • Incubate for a specified time to allow for cAMP production.

    • Lyse the cells and perform the cAMP AlphaLISA assay according to the manufacturer's instructions.

  • Assay Validation (Z'-factor):

    • Calculate the Z'-factor using a known agonist as the positive control and an untreated or vehicle-treated well as the negative control.

Phase 2: The Screening Campaign

Once a robust assay has been developed and validated, the screening campaign can begin.[20]

Protocol 4.1: Primary High-Throughput Screen
  • Compound Library Plating:

    • Prepare plates containing the compound library, including 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, at the desired screening concentration (typically 1-10 µM).

  • Assay Execution:

    • Using automated liquid handling systems, add the compounds to the assay plates containing the biological reagents (e.g., protein and tracer for FP, or cells for the cAMP assay).

    • Incubate the plates for the optimized time.

    • Read the plates using a suitable plate reader (e.g., a fluorescence polarization reader or an AlphaLISA-capable reader).

  • Data Acquisition and Quality Control:

    • Monitor the Z'-factor for each plate to ensure the quality of the screen. Plates with a Z'-factor below an acceptable threshold (e.g., 0.4) may need to be repeated.

Phase 3: Hit Follow-up - From Data to Discovery

The primary screen will generate a large amount of data that needs to be carefully analyzed to identify promising hits.[21]

Data Analysis and Hit Selection
  • Data Normalization:

    • Normalize the raw data from each well to the plate's positive and negative controls. For example, express the activity as a percentage of inhibition.

  • Hit Identification:

    • A common method for hit selection is to use a threshold based on the mean and standard deviation (SD) of the sample population. For example, a hit could be defined as a compound that produces a signal that is greater than 3 times the standard deviation from the mean of the negative controls.[22]

Hit Confirmation and Dose-Response
  • Hit Confirmation:

    • "Hits" identified in the primary screen must be re-tested to confirm their activity and rule out false positives.[11] This is typically done by re-testing the original compound from the library plate.

  • Dose-Response Analysis:

    • Confirmed hits should be tested in a dose-response format to determine their potency (IC50 for inhibitors or EC50 for activators). This involves testing the compound over a range of concentrations (e.g., a 10-point serial dilution).

Table 1: Example Dose-Response Data for a Confirmed Hit
Compound Concentration (µM)% Inhibition
10098.2
33.395.1
11.188.7
3.775.4
1.252.3
0.4128.9
0.1410.1
0.0462.5
0.0150.8
0.0050.2
Preliminary Structure-Activity Relationship (SAR)

If analogs of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid are available in the screening library or can be synthesized, testing these compounds can provide initial insights into the structure-activity relationship (SAR).[11] This information is crucial for guiding the optimization of the hit into a more potent and selective lead compound.

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screening campaign with the novel compound 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. By following a systematic approach of assay development, validation, screening, and hit confirmation, researchers can effectively explore the biological activity of this and other novel chemical entities. The protocols and strategies outlined herein are intended to serve as a starting point and should be adapted and optimized for the specific biological question and available resources. The ultimate goal of HTS is not just to find hits, but to identify promising starting points for the development of new therapeutics.[2]

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Li, Y., et al. (2017). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. PubMed, 29247958. Retrieved from [Link]

  • List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. PMC, 4914946. Retrieved from [Link]

  • Hafez, H. N., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. Retrieved from [Link]

  • Gao, F., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC, 7464228. Retrieved from [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC, 2696347. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC, 3203641. Retrieved from [Link]

  • Chen, Y., & Tang, L. (2016). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC, 4817887. Retrieved from [Link]

  • Wikipedia. Z-factor. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Corral-Lugo, A., et al. (2016). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. ResearchGate. Retrieved from [Link]

  • Iacob, A.-A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]

  • Jukam, D., et al. (2023). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Retrieved from [Link]

  • Scott, A. D., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. SciSpace. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Gribbon, P., et al. (2005). High-throughput screening (HTS) confirmation rate analysis. ResearchGate. Retrieved from [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • BMG LABTECH. AlphaScreen. Retrieved from [Link]

  • Neuckermans, J., et al. (2019). A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed, 31578365. Retrieved from [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Charles River Laboratories. High-Throughput Screening (HTS) Services. Retrieved from [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

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  • L-G, Sala, et al. (2023). High-Throughput Encapsulated Nanodroplet Screening for Accelerated Co-Crystal Discovery. Chemical Science (RSC Publishing). Retrieved from [Link]

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Application

Application Note: Characterizing the Anticancer Potential of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Pyrrole Derivatives in Oncology The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrrole Derivatives in Oncology

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of pyrrole have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and notably, anticancer properties.[2][3][4] Several pyrrole-containing compounds have been successfully developed as anticancer agents, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1] The therapeutic potential of this class of compounds stems from their ability to interact with various key targets in cancer cells, leading to the inhibition of proliferation, cell cycle arrest, and induction of apoptosis.[5][6]

This application note provides a detailed guide for the characterization of a novel pyrrole derivative, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, using a panel of cell-based assays. The proposed workflow is designed to first establish its cytotoxic potential and then to elucidate its mechanism of action, drawing upon the known activities of similar pyrrole-based compounds.

Tier 1: Initial Assessment of Anticancer Activity

The first step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation. This provides essential dose-response information and identifies cancer cell lines that are sensitive to the compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, U251 glioblastoma, HCT-116 colon carcinoma, HepG2 hepatocellular carcinoma)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

  • DMSO (for compound dissolution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid in complete culture medium. The final concentrations should range from 0.01 µM to 100 µM. Add the diluted compound to the appropriate wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation:

Cell LineIC50 (µM) of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
A549TBD
U251TBD
HCT-116TBD
HepG2TBD

Tier 2: Elucidating the Mechanism of Action

Based on the initial cytotoxicity data, the next tier of assays focuses on understanding how 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid exerts its anticancer effects. The following protocols are based on the known mechanisms of other pyrrole derivatives.[3][5][6]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This assay will determine if the compound induces cell cycle arrest at a specific phase.

Materials:

  • Sensitive cancer cell line (identified in Tier 1)

  • 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Centrifuge the fixed cells, resuspend in PBS containing PI and RNase A, and incubate in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Expected Outcome: An accumulation of cells in a specific phase (e.g., G0/G1, S, or G2/M) would suggest cell cycle arrest.[5]

Protocol 3: Apoptosis Induction Assay (Annexin V/PI Staining)

This assay determines if the compound induces programmed cell death.

Materials:

  • Sensitive cancer cell line

  • 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome: An increase in the percentage of Annexin V-positive cells would indicate the induction of apoptosis.[5]

Workflow for Initial Characterization

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay Test on multiple cancer cell lines IC50 Determination IC50 Determination MTT Assay->IC50 Determination Analyze dose-response Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Select sensitive cell line Treat at IC50 Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Select sensitive cell line Treat at IC50 Tubulin Polymerization Assay Tubulin Polymerization Assay IC50 Determination->Tubulin Polymerization Assay Based on structural similarity to known inhibitors RTK Signaling Assay RTK Signaling Assay IC50 Determination->RTK Signaling Assay Investigate EGFR/VEGFR pathways Hedgehog Pathway Assay Hedgehog Pathway Assay IC50 Determination->Hedgehog Pathway Assay Test for pathway inhibition G cluster_0 Receptor Tyrosine Kinase Pathway cluster_1 Hedgehog Pathway RTK EGFR/VEGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Hedgehog Hedgehog Ligand Patched Patched Hedgehog->Patched Smoothened Smoothened Patched->Smoothened GLI GLI Smoothened->GLI GeneTranscription Gene Transcription (Proliferation, Survival) GLI->GeneTranscription Compound 4-(3-methoxyphenyl)-1H- pyrrole-3-carboxylic acid Compound->RTK Inhibition? Compound->Smoothened Inhibition?

Caption: Potential signaling pathways targeted by pyrrole derivatives.

Conclusion

This application note provides a comprehensive, tiered approach to the in vitro characterization of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid as a potential anticancer agent. By systematically evaluating its cytotoxicity, effects on cell cycle and apoptosis, and its potential to inhibit key oncogenic signaling pathways, researchers can build a detailed pharmacological profile of this novel compound. The methodologies described herein are robust and can be adapted for the characterization of other novel chemical entities in a drug discovery setting.

References

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chem Biol Drug Des. 2024 Feb;103(2):e14484. [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. J Med Chem. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. 2022 Sep; 27(18): 6049. [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Biomed Pharmacother. 2021 Nov;143:112217. [Link]

  • Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules. 2018 Dec; 23(12): 3326. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Antibiotics (Basel). 2023 Dec; 12(12): 1709. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. 2021 Jun; 26(12): 3673. [Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. J Med Chem. 2012 Nov 26;55(22):10168-81. [Link]

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  • Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. J Pharm Sci. 1972 Dec;61(12):1908-11. [Link]

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Method

Application Notes &amp; Protocols: A Strategic Framework for Target Identification of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction: Deconvoluting the Mechanism of a Novel Bioactive Compound The compound 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a small molecule...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Deconvoluting the Mechanism of a Novel Bioactive Compound

The compound 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a small molecule with potential biological activity. However, like many compounds emerging from phenotypic screens or synthetic libraries, its specific protein targets and mechanism of action are unknown. Identifying the direct binding partners of such molecules is a critical step in the drug discovery pipeline and a foundational challenge in chemical biology. This process, known as target deconvolution or identification, transforms a bioactive "hit" into a validated "lead" by elucidating its molecular basis of action, predicting potential on- and off-target effects, and enabling structure-guided optimization.

This document provides a comprehensive, multi-pronged strategic framework for the target identification of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. We move beyond a single methodology, presenting an integrated workflow that combines computational prediction, state-of-the-art chemical proteomics, and rigorous biophysical validation. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path from an uncharacterized small molecule to a set of high-confidence, validated protein targets.

Part 1: The Strategic Workflow for Target Identification

A successful target identification campaign is not a linear process but an iterative cycle of hypothesis generation, experimental testing, and validation. Our proposed strategy integrates computational and experimental approaches to maximize efficiency and confidence in the results. The initial phase involves using the compound's structure to predict potential targets, which helps in designing more focused biological experiments. The core experimental phase uses a chemically modified version of the compound—an affinity probe—to physically isolate its binding partners from a complex biological sample. Finally, orthogonal methods are employed to validate these interactions in a physiological context.

G cluster_0 Phase 1: In Silico Hypothesis Generation cluster_1 Phase 2: Experimental Target Discovery (Chemical Proteomics) cluster_2 Phase 3: Orthogonal Target Validation A Compound Structure 4-(3-methoxyphenyl)-1H- pyrrole-3-carboxylic acid B Computational Target Prediction (Reverse Docking, Pharmacophore Screening) A->B Input Structure C Probe Synthesis Strategy (Affinity/Photoaffinity Probe) B->C Guides Probe Design D Affinity Pulldown (Immobilized Probe + Lysate) C->D E Protein Elution & Digestion D->E F LC-MS/MS Analysis E->F G Hit Identification (Quantitative Proteomics) F->G H Cellular Thermal Shift Assay (CETSA) (Confirming Target Engagement) G->H Prioritize Hits I Biochemical/Functional Assays (Enzyme Kinetics, etc.) G->I Prioritize Hits J Validated Targets H->J I->J G A 1. Probe Immobilization Biotinylated probe is incubated with streptavidin-coated beads. B 2. Lysate Incubation Beads are incubated with cell or tissue lysate. A->B C Target proteins bind to the immobilized probe. D 3. Washing Steps Non-specifically bound proteins are washed away. B->D E 4. Elution Bound proteins are eluted (e.g., via heat, SDS, or competition). D->E F 5. Protein Identification Eluted proteins are separated (SDS-PAGE) and identified by LC-MS/MS. E->F G cluster_0 No Ligand cluster_1 With Ligand A Protein (Folded) B Heat (T) A->B C Protein (Unfolded/Aggregated) B->C Result1 Less soluble protein detected C->Result1 D Protein-Ligand Complex (Stabilized) E Heat (T) D->E F Protein-Ligand Complex (Remains Soluble) E->F Result2 More soluble protein detected F->Result2

Application

Application Notes &amp; Protocols: A Framework for Efficacy Testing of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic efficacy of the novel small molecule, 4-(3-metho...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic efficacy of the novel small molecule, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. Given that the specific biological target of this compound is yet to be fully elucidated, this guide presents a logical, tiered approach to preclinical evaluation, beginning with broad-spectrum screening and progressively narrowing to specific in vivo disease models. This document emphasizes the causality behind experimental choices and the integration of self-validating systems to ensure scientific integrity.

Introduction: The Therapeutic Potential of Pyrrole-Based Compounds

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The structural features of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid suggest its potential to interact with various biological targets, necessitating a systematic and multi-faceted approach to uncover its therapeutic promise. This guide will walk you through a comprehensive preclinical workflow, from initial target deconvolution to in vivo proof-of-concept.

Phase 1: In Vitro Profiling and Target Identification

The initial phase of efficacy testing focuses on cell-free and cell-based assays to identify the compound's mechanism of action and to determine its potency and selectivity.

Broad-Spectrum Kinase and Enzyme Inhibition Screening

Rationale: Many small molecule drugs exert their effects by inhibiting enzymes, such as kinases, which are crucial regulators of cellular processes.[2][3] A broad screening approach is a cost-effective method to identify potential targets.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid in dimethyl sulfoxide (DMSO).

  • Assay Panel: Submit the compound to a commercial kinase panel (e.g., a panel of over 400 human kinases) and a panel of other common drug targets (e.g., proteases, phosphatases, GPCRs) at a concentration of 1-10 µM.

  • Data Analysis: Analyze the percentage of inhibition for each target. Hits are typically defined as targets showing >50% inhibition.

Cell Viability and Proliferation Assays

Rationale: To assess the compound's general cytotoxic or cytostatic effects across a range of cell lines, representing different cancer types or disease states.

Protocol:

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) and normal (non-cancerous) cell lines for counter-screening.

  • Seeding: Seed cells in 96-well plates at a predetermined optimal density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Viability Assessment: Use a suitable viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Cell LineCancer TypeIC50 (µM)
A549LungTBD
MCF-7BreastTBD
HCT116ColonTBD
U87-MGGlioblastomaTBD
HEK293NormalTBD
Table 1: Representative table for summarizing IC50 data from cell viability assays.
Mechanism of Action (MoA) Elucidation for Identified Hits

Rationale: Once a putative target or a sensitive cell line is identified, the next step is to validate the target and understand how the compound exerts its effect.[4]

Protocol: Enzyme Inhibition Kinetics

If a specific enzyme is identified as a target, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[5][6]

  • Enzyme Assay: Utilize an in vitro enzyme assay specific to the identified target.[7]

  • Substrate Titration: Perform the enzyme assay with varying concentrations of the natural substrate in the presence of different fixed concentrations of the inhibitor.

  • Data Analysis: Plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the mode of inhibition.

MoA_Workflow A Initial Hit (e.g., Kinase X) B Enzyme Kinetics Assay (Vary [Substrate] & [Inhibitor]) A->B E Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) A->E C Data Analysis (Lineweaver-Burk Plot) B->C D Determine Mode of Inhibition (Competitive, Non-competitive, etc.) C->D F Confirm On-Target Effect E->F

Phase 2: In Vivo Efficacy Evaluation

Following promising in vitro data, the focus shifts to evaluating the compound's efficacy in relevant animal models of disease. The choice of model is critical and depends on the hypothesized therapeutic area.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Rationale: Before conducting large-scale efficacy studies, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME/PK) and to establish a relationship between drug exposure and the biological effect (PD).[8][9][10][11]

Protocol: Murine PK Study

  • Animal Model: Use healthy mice (e.g., C57BL/6 or BALB/c).

  • Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

ParameterValue
Half-life (t1/2)TBD
Cmax (PO)TBD
Tmax (PO)TBD
AUC (PO)TBD
Bioavailability (%)TBD
Table 2: Key pharmacokinetic parameters to be determined.
Xenograft Models for Oncology

Rationale: If the compound shows significant anti-proliferative activity against cancer cell lines, its in vivo efficacy can be tested in xenograft models, where human tumor cells are implanted into immunocompromised mice.[12][13]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Inject a suspension of cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound daily (or as determined by PK data) via an appropriate route (e.g., oral gavage).

  • Efficacy Readouts:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition between treated and control groups.

Xenograft_Workflow A Implant Tumor Cells (Subcutaneous) B Tumor Growth to 100-200 mm³ A->B C Randomize Mice B->C D Treatment Group (Compound) C->D E Vehicle Control Group C->E F Monitor Tumor Volume & Body Weight D->F E->F G End of Study: Tumor Excision & Analysis F->G

Models for Inflammatory Diseases

Rationale: Pyrrole derivatives have shown anti-inflammatory potential.[14][15] If early screening suggests an anti-inflammatory mechanism, models of inflammation are appropriate.

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model

  • Animal Model: Use mice (e.g., BALB/c).

  • Treatment: Pre-treat mice with the compound or vehicle.

  • Inflammation Induction: Administer LPS intraperitoneally to induce a systemic inflammatory response.

  • Sample Collection: Collect blood or peritoneal lavage fluid after a few hours.

  • Efficacy Readouts: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Phase 3: Biomarker and Translational Strategy

Rationale: Identifying and validating biomarkers is crucial for monitoring the biological effect of a drug and for patient stratification in future clinical trials.[16][17][18][19]

Target Engagement Biomarkers

Rationale: To confirm that the drug is interacting with its intended target in vivo.[20]

Protocol:

  • Sample Collection: Collect tumor or relevant tissue samples from in vivo efficacy studies.

  • Analysis: If the target is a kinase, for example, measure the phosphorylation status of its direct downstream substrate using Western blotting or immunohistochemistry. A decrease in the phosphorylated substrate would indicate target engagement.

Pharmacodynamic (PD) Biomarkers

Rationale: To measure the downstream biological effects of the drug.

Protocol:

  • Sample Collection: Collect tumor tissue or surrogate tissues (e.g., blood cells).

  • Analysis: Measure changes in gene expression (e.g., using qPCR or RNA-seq) of genes known to be regulated by the target pathway.

Biomarker_Strategy Drug Drug Target Target Drug->Target Target Engagement (e.g., p-Substrate↓) Pathway Pathway Target->Pathway Inhibition Cellular_Effect Cellular_Effect Pathway->Cellular_Effect Modulation PD_Biomarker PD_Biomarker Cellular_Effect->PD_Biomarker Measurable Change (e.g., Gene Expression↓)

Conclusion

This document outlines a rigorous, hypothesis-driven framework for evaluating the preclinical efficacy of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. By systematically progressing from broad in vitro screening to targeted in vivo models and incorporating a robust biomarker strategy, researchers can efficiently and effectively characterize the therapeutic potential of this novel compound. Each step is designed to build upon the last, ensuring that decisions to advance the compound are based on a solid foundation of scientific evidence.

References

  • (Reference to a general medicinal chemistry textbook or a review on pyrrole-containing compounds)
  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link][7]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

  • National Center for Biotechnology Information (NCBI). (2014). Biomarker Tests for Molecularly Targeted Therapies. [Link][16]

  • PubMed. (1998). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. [Link][8]

  • PubMed. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. [Link][14]

  • (Reference to a review on preclinical animal models)
  • (Reference to a guide on ADME/PK studies)
  • Frontiers. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. [Link][9]

  • The ASCO Post. (2021). Biomarker-Driven Targeted Therapies in Solid Tumor Malignancies. [Link][17]

  • National Center for Biotechnology Information (NCBI). (2012). Mechanism of Action Assays for Enzymes. [Link][4]

  • (Reference to a resource on cell viability assays)
  • Novotech. (2024). Biomarker Analysis in Drug Development: Boosting Precision Medicine. [Link][18]

  • MathWorks. Pharmacokinetic/Pharmacodynamic (PK/PD) Model. [Link][10]

  • (Reference to a specific protocol for an LPS-induced inflamm
  • Champions Oncology. In Vivo Preclinical Mouse Models. [Link][12]

  • MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link][5]

  • ResearchGate. (2012). In vitro enzymatic assay. [Link][6]

  • (Reference to a guide on kinase screening panels)
  • (Reference to a review on transl
  • Mission Bio. Biomarker Development. [Link][19]

  • (Reference to a resource on NCI-60 cell line screening)
  • (Reference to a general guide on preclinical toxicology)
  • Sapient Bio. Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. [Link][20]

  • (Reference to a protocol for Western blotting)
  • YouTube. (2023). functional in vitro assays for drug discovery. [Link][2]

  • PubMed Central. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-inflammatory Agents. [Link][15]

  • Wikipedia. PKPD model. [Link][11]

  • YouTube. (2025). From Discovery to Application - What are Small Molecule Inhibitors?. [Link][3]

  • Eurofins Discovery. In Vivo Oncology. [Link][13]

  • (Reference to a specific protocol for an ELISA assay)
  • (Reference to a guide on d
  • (Reference to a paper on the importance of counter-screening against normal cells)
  • (Reference to a review on the challenges of translating preclinical findings to the clinic)
  • (Reference to a guide on ethical consider
  • PubMed Central. (2020). Bioactive pyrrole-based compounds with target selectivity. [Link][1]

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Method

Application Notes and Protocols: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid in Medicinal Chemistry

Introduction: Unveiling the Potential of a Novel Pyrrole Scaffold The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The diverse substitution patterns possible on the pyrrole ring allow for fine-tuning of its physicochemical and pharmacological properties. This document provides a comprehensive guide for researchers on the potential applications and experimental protocols for a novel, yet underexplored, derivative: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid .

While specific biological data for this compound is not yet prevalent in published literature, its structural similarity to known bioactive molecules, particularly other 4-aryl-1H-pyrrole-3-carboxylic acid derivatives, suggests a promising starting point for drug discovery campaigns. These application notes will, therefore, focus on established synthetic routes, propose potential therapeutic applications based on structure-activity relationships of close analogs, and provide detailed protocols for the synthesis and biological evaluation of this compound.

Scientific Rationale: Why Investigate 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid?

The core structure of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid combines several key features that are attractive for medicinal chemistry:

  • The 3,4-Disubstituted Pyrrole Core: This arrangement provides a rigid scaffold that can present substituents in a well-defined spatial orientation for interaction with biological targets.

  • The Carboxylic Acid Group: This functional group can act as a key hydrogen bond donor and acceptor, or as a bioisostere for other functional groups, enabling strong interactions with target proteins. It also provides a handle for further chemical modification to modulate properties like solubility and cell permeability.

  • The 3-Methoxyphenyl Moiety: The methoxy group can influence the electronic properties and conformation of the phenyl ring, potentially impacting target binding and metabolic stability. The meta substitution pattern offers a different vector for exploring chemical space compared to ortho or para substituted analogs.

Research on structurally related 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids has demonstrated that this class of compounds exhibits appreciable antibacterial activity, particularly against Staphylococcus species[3]. This provides a strong rationale for investigating the antimicrobial potential of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

Synthetic Protocols

The synthesis of 4-aryl-1H-pyrrole-3-carboxylic acids can be achieved through several established methods. The Van Leusen pyrrole synthesis is a particularly effective approach for constructing the 3,4-disubstituted pyrrole ring system[4][5][6].

Protocol 1: Synthesis via Van Leusen Reaction

This protocol is adapted from the synthesis of analogous 4-aryl-1H-pyrrole-3-carboxylic esters[3].

Workflow for Van Leusen Pyrrole Synthesis

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Hydrolysis TosMIC Tosylmethyl isocyanide (TosMIC) Intermediate1 Michael Adduct TosMIC->Intermediate1 BetaAryl Ethyl 3-(3-methoxyphenyl)acrylate BetaAryl->Intermediate1 Base Base (e.g., NaH) Base->TosMIC Deprotonation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Ester Ethyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate Intermediate2->Ester Elimination of Tosyl Group Acid 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid Ester->Acid Base2 Base (e.g., KOH) Base2->Acid

Caption: Van Leusen synthesis of the target compound.

Materials:

  • Ethyl 3-(3-methoxyphenyl)acrylate

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Ethyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate: a. To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of TosMIC (1.0 eq) in DMF dropwise. b. Stir the mixture at 0 °C for 30 minutes. c. Add a solution of ethyl 3-(3-methoxyphenyl)acrylate (1.1 eq) in DMF dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of water. g. Extract the aqueous layer with EtOAc (3 x). h. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to afford the desired ester.

  • Hydrolysis to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid: a. Dissolve the purified ester in a mixture of EtOH and a 10% aqueous solution of KOH. b. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. c. After completion, cool the reaction mixture to room temperature and remove the EtOH under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. e. Acidify the aqueous layer to pH 3-4 with 1 M HCl. f. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Medicinal Chemistry Applications and Screening Protocols

Based on the biological activities of structurally similar pyrrole derivatives, we propose the following areas of investigation for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

Antibacterial Activity

Rationale: As previously mentioned, 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids have shown activity against Staphylococcus species[3]. The N-unsubstituted core of the target compound may present a different profile of activity and spectrum.

Screening Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Workflow for Antibacterial Screening

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound Test Compound (Serial Dilutions) Plate 96-well Plate Compound->Plate Bacteria Bacterial Inoculum (e.g., S. aureus) Bacteria->Plate Media Growth Medium Media->Plate Incubator Incubate at 37°C for 18-24h Plate->Incubator Reader Plate Reader (OD600) Incubator->Reader MIC Determine MIC (Lowest concentration with no visible growth) Reader->MIC

Caption: Workflow for determining antibacterial MIC.

Procedure:

  • Prepare a stock solution of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (bacteria and medium only) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Rationale: Many pyrrole-containing compounds have demonstrated anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways[7][8][9].

Screening Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages

Procedure:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7) in 96-well plates until confluent.

  • Pre-treat the cells with various concentrations of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • A reduction in nitrite levels compared to the LPS-only treated control indicates potential anti-inflammatory activity.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to rule out cytotoxicity.

Protein Kinase Inhibition

Rationale: The pyrrole scaffold is present in several approved and investigational protein kinase inhibitors[10]. The 3,4-disubstituted pattern can mimic the hinge-binding region of ATP in the kinase active site.

Screening Protocol: General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

Procedure:

  • Select a panel of relevant protein kinases (e.g., tyrosine kinases, serine/threonine kinases implicated in cancer or inflammatory diseases).

  • Set up kinase reactions in a 96- or 384-well plate containing the kinase, its specific substrate, and ATP.

  • Add varying concentrations of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid to the reaction wells.

  • Include appropriate controls (no inhibitor, no kinase).

  • Incubate the reaction at the optimal temperature for the specific kinase.

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent (e.g., ADP-Glo™).

  • A decrease in the luminescent signal indicates inhibition of kinase activity. Calculate IC₅₀ values for active compounds.

Data Presentation

Quantitative data from the proposed screening assays should be summarized in tables for clear comparison.

Table 1: Predicted ADME Properties of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

PropertyPredicted ValueInterpretation
Molecular Weight217.22 g/mol Compliant with Lipinski's Rule of 5 (<500)
LogP2.5 - 3.0Moderate lipophilicity, favorable for cell permeability
Hydrogen Bond Donors2Compliant with Lipinski's Rule of 5 (≤5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of 5 (≤10)
Polar Surface Area~60 ŲGood potential for oral bioavailability

Note: These are in silico predicted values and require experimental verification.

Table 2: Example Data from Antibacterial Screening

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid Experimental ValueExperimental Value
Ciprofloxacin (Control)0.50.015

Conclusion and Future Directions

4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid represents a novel and synthetically accessible scaffold for medicinal chemistry exploration. Based on the activity of structurally related compounds, this molecule holds promise as a lead for the development of new antibacterial agents. Furthermore, its core structure is amenable to investigation in other therapeutic areas such as inflammation and oncology. The protocols detailed in these application notes provide a solid foundation for researchers to synthesize and evaluate the biological potential of this intriguing compound. Future work should focus on experimental validation of its bioactivities, elucidation of its mechanism of action, and exploration of a structure-activity relationship through the synthesis of a library of analogs.

References

  • Banu, H., & Kumar, S. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2647. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • da Silva, G. V. J., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341. [Link]

  • Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences, 61(12), 1908–1911. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • da Silva, G. V. J., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • I. A. D. Mkpenie, et al. (2020). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules, 25(21), 5033. [Link]

  • ResearchGate. (n.d.). ADME properties of compounds 3a-h. Retrieved from [Link]

  • Diurno, M. V., et al. (1990). Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. Il Farmaco, 45(7-8), 833–846. [Link]

  • ResearchGate. (n.d.). Physicochemical Descriptors Related to ADME Properties. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid 5g. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-Inflammatory Activity of Some Synthesized Novel Pyrrolo[2,3-D] Pyrimidines Derivatives Using Ethyl 2-Amino-4,5-Bis(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1 H-Pyrrole-3-Carboxylate as Synthon. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 24(18), 3349. [Link]

  • G. D. S. D. L. T. C. M. F. C. M. C. A. C. F. L. A. S. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 199, 112384. [Link]

  • Norman, M. H., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690. [Link]

  • Lee, E. J., et al. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. Bioorganic & Medicinal Chemistry Letters, 22(6), 2110–2114. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

  • Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]

  • MDPI. (n.d.). Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]

  • Rose, P., et al. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(2), 79–90. [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Retrieved from [Link]

  • Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327–338. [Link]

  • scite.ai. (n.d.). Synthesis of Pyrrole-3-carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved from [Link]

  • MDPI. (n.d.). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]

  • Yue, Y., et al. (2023). Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes. Biofouling, 1–10. [Link]

  • National Center for Biotechnology Information. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. Retrieved from [Link]

Sources

Application

protocol for dissolving 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid for experiments

An Application Guide for Researchers Protocol for the Solubilization of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid Abstract This document provides a detailed guide for the dissolution of 4-(3-methoxyphenyl)-1H-pyrr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Protocol for the Solubilization of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid

Abstract

This document provides a detailed guide for the dissolution of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid (C₁₂H₁₁NO₃), a heterocyclic carboxylic acid of interest in drug discovery and chemical biology. Proper solubilization is a critical first step for obtaining accurate and reproducible results in any experimental setting, including cell-based assays, enzyme kinetics, and preclinical studies. This guide moves beyond simple instructions to explain the underlying chemical principles governing the compound's solubility. We present two primary protocols: one utilizing a polar aprotic organic solvent for creating high-concentration stock solutions, and another employing pH modification for preparing aqueous solutions. Best practices for storage, stability, and the preparation of working solutions are also discussed to ensure the integrity of the compound throughout its experimental use.

Physicochemical Properties and Solubility Profile

Understanding the molecular structure of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is fundamental to selecting an appropriate dissolution strategy. The molecule possesses three key features that dictate its solubility:

  • Aromatic Rings (Pyrrole and Phenyl): The presence of two aromatic rings creates a large, nonpolar surface area, which suggests poor solubility in aqueous solutions at neutral pH. These regions favor interactions with organic solvents.

  • Carboxylic Acid Group (-COOH): This is the most important functional group for solubility manipulation. It is a weak acid that can donate a proton. In its protonated form (at low pH), the group is less polar. In its deprotonated, ionized carboxylate form (-COO⁻) (at high pH), it is significantly more polar and can readily interact with water molecules.[1]

  • Ether Linkage (-OCH₃): The methoxy group is moderately polar but does not significantly alter the overall hydrophobic character of the molecule.

These features lead to a compound that is a weak organic acid, likely appearing as a solid or powder, with expected solubility in polar organic solvents.[2]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₂H₁₁NO₃PubChem
Molecular Weight 217.22 g/mol Calculated
Appearance Likely a white to off-white or yellowish powder.General property of similar organic compounds.
pKa (estimated) ~4.0 - 5.0Estimated based on the pKa of similar aromatic carboxylic acids. The exact value is influenced by the electron-donating and-withdrawing properties of the heterocyclic and substituted phenyl rings.
Solubility Profile Water: Very low at neutral pH. Solubility increases significantly at basic pH (>7.5). Organic Solvents: Expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in alcohols like ethanol.[1][2]Based on chemical structure analysis.

Core Principles of Solubilization

The choice of solvent is dictated by the requirements of the downstream experiment. For many in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful solvating capacity for a wide range of organic molecules. However, the final concentration of DMSO must be carefully controlled in cell-based experiments, as it can be cytotoxic at concentrations above 0.5%.[3]

For applications intolerant to organic solvents, leveraging the acidic nature of the carboxylic acid group is the optimal strategy. By raising the pH of an aqueous solution with a base (e.g., Sodium Hydroxide, NaOH), the carboxylic acid is deprotonated to its highly soluble carboxylate salt form. According to the Henderson-Hasselbalch equation, maintaining a pH at least 2 units above the compound's pKa will ensure that >99% of the compound is in the ionized, soluble form.

start Start: Dissolving 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid exp_type What is the downstream application? start->exp_type cell_assay Cell-Based Assay or Animal Study? exp_type->cell_assay Biological biochem_assay Biochemical Assay or Organic Chemistry? exp_type->biochem_assay Chemical dmso_check Is <0.5% DMSO tolerated? cell_assay->dmso_check protocol1 Use Protocol 1: High-Concentration DMSO Stock biochem_assay->protocol1 dmso_check->protocol1 Yes protocol2 Use Protocol 2: Aqueous Stock via pH Modification dmso_check->protocol2 No

Caption: Decision tree for selecting the appropriate solubilization protocol.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical compounds and solvents.

Protocol 1: Preparation of a High-Concentration Stock in DMSO

This protocol is recommended for creating a concentrated stock solution (e.g., 10-50 mM) that can be serially diluted for most in vitro applications.

Materials:

  • 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration and volume.

    • Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example: For 1 mL of a 10 mM stock solution: 10 mmol/L × 0.001 L × 217.22 g/mol = 2.1722 mg

  • Weigh Compound: Accurately weigh the calculated mass of the powder into a sterile tube.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the tube.

  • Promote Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If dissolution is slow, use a bath sonicator for 5-10 minutes. Gentle warming in a water bath (37°C) can also be applied, but do not overheat.

  • Visual Confirmation: Ensure the solution is completely clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] Store aliquots in tightly sealed tubes at -20°C or -80°C for long-term stability. Protect from light.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., DMSO or basic buffer) weigh->add_solvent dissolve 3. Promote Dissolution (Vortex / Sonicate) add_solvent->dissolve confirm 4. Visually Confirm (Clear Solution) dissolve->confirm aliquot 5. Aliquot into Single-Use Tubes confirm->aliquot store 6. Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: General workflow for preparing a chemical stock solution.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Modification

This protocol is essential for experiments where DMSO is not permissible, such as certain cell culture models or in vivo studies.

Materials:

  • 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid powder

  • 1N Sodium Hydroxide (NaOH) solution

  • Sterile, deionized water or a suitable buffer (e.g., PBS)

  • pH meter or pH strips

  • Sterile conical tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh Compound: Accurately weigh the desired mass of the compound into a sterile conical tube.

  • Create Slurry: Add a small amount of sterile water or buffer (e.g., ~50% of the final volume) to create a slurry. The compound will not dissolve at this stage.

  • Adjust pH: While stirring or vortexing gently, add 1N NaOH dropwise. Monitor the pH of the solution. Continue adding NaOH until the compound fully dissolves and the pH of the solution is stable at ≥ 8.0. A clear solution indicates the formation of the soluble sodium salt.

  • Bring to Final Volume: Once the compound is fully dissolved, add sterile water or buffer to reach the final desired volume.

  • Verify Final pH: Check the pH one last time and adjust if necessary.

  • Sterilization: If required for the application, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube. This removes any potential microbial contamination or undissolved micro-particulates.

  • Storage: Store in aliquots at 4°C for short-term use (days) or at -20°C for longer-term storage.

Preparation of Working Solutions and Best Practices

  • Dilution from DMSO Stock: When preparing a working solution for cell culture, dilute the DMSO stock solution directly into the culture medium.[3] It is critical to ensure the final DMSO concentration is non-toxic, typically ≤ 0.1%. Always add the DMSO stock to the medium (not vice-versa) with vigorous mixing to avoid localized high concentrations that can cause the compound to precipitate.

  • Precipitation: If the compound precipitates upon dilution into an aqueous buffer or medium, the solubility limit has likely been exceeded. To address this, either lower the final concentration of the working solution or consider using a co-solvent if the experimental system allows.[3]

  • Stability: The stability of the compound in solution is not well-documented. It is best practice to prepare fresh solutions for critical experiments and avoid repeated freeze-thaw cycles which can degrade the compound.[3] Storing solutions protected from light is also recommended as a general precaution for complex organic molecules.[4]

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound will not dissolve in DMSO. Insufficient agitation or low temperature.Sonicate the sample for 10-15 minutes. Warm gently to 37°C. Ensure DMSO is anhydrous.
Compound precipitates when diluted into aqueous buffer. Exceeded aqueous solubility limit.Decrease the final concentration. Ensure the pH of the aqueous buffer is compatible (for aqueous stocks, maintain a basic pH). For DMSO stocks, ensure rapid mixing during dilution.
Solution appears cloudy or has particulates. Incomplete dissolution or presence of impurities.Continue vortexing/sonication. Filter the solution through a 0.22 µm syringe filter to remove particulates.
Variability in experimental results. Compound degradation.Use freshly prepared stock solutions or solutions that have not undergone multiple freeze-thaw cycles. Confirm stock concentration.

References

  • BenchChem. (2025). Preparing Acid Yellow 127 Stock Solutions for Biological Experiments: Application Notes and Protocols. Benchchem.
  • EvitaChem. (n.d.). 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid. EvitaChem.
  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • Flinn Scientific. (n.d.). Laboratory Solution Preparation. Flinn Scientific.
  • Ren, M., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry.
  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, a crucial building block in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, a crucial building block in medicinal chemistry. As Senior Application Scientists, we have compiled this resource to address common challenges and improve experimental outcomes, ensuring both scientific rigor and practical success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles with evidence-based solutions to enhance yield and purity.

Issue 1: Low Yield in Van Leusen Pyrrole Synthesis

Symptom: The overall yield of the 3,4-disubstituted pyrrole is consistently low.

Underlying Causes & Solutions:

The Van Leusen reaction, a powerful method for synthesizing 3,4-disubstituted pyrroles using tosylmethyl isocyanide (TosMIC), is sensitive to several parameters.

  • Base Selection: The choice of base is critical for the efficient deprotonation of TosMIC.

    • Recommendation: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common and effective choices. The selection can influence reaction rate and overall yield.

  • Solvent Quality: Aprotic polar solvents are necessary to dissolve reactants and intermediates.

    • Recommendation: Ensure solvents like DMSO, DMF, or THF are anhydrous. Water can quench the base and interfere with the reaction.

  • Temperature Control: The initial Michael addition and subsequent cyclization have different optimal temperatures.

    • Recommendation: Perform the initial addition of the α,β-unsaturated carbonyl compound at a low temperature (e.g., 0°C) to control the reaction rate. Subsequently, allow the reaction to warm to room temperature or apply gentle heating to facilitate cyclization and elimination.

  • Purity of TosMIC: The quality of the TosMIC reagent is paramount for a successful reaction.

    • Recommendation: Use high-purity TosMIC. Impurities can lead to undesirable side reactions and significantly lower the yield. TosMIC is a stable, colorless, and odorless solid that can be stored at room temperature.[1][2]

ParameterRecommended ConditionRationale
Base NaH (60% dispersion), t-BuOK, or DBUStrong, non-nucleophilic base ensures efficient deprotonation of TosMIC.
Solvent Anhydrous THF, DMSO, or DMFAprotic polar solvents maintain solubility of reactants and intermediates.
Temperature Initial addition at 0°C, then warm to RT or gentle heatControls reaction rate and minimizes byproduct formation.
TosMIC Purity High purityPrevents side reactions and improves yield.

Experimental Protocol: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole

  • Under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF.

  • At 0°C, add a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in dry THF to the stirred suspension.

  • Slowly add a solution of TosMIC (1.0 eq) in dry THF.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and monitor by TLC.

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

Issue 2: Difficulty with Hydrolysis of the Pyrrole Ester

Symptom: Incomplete or slow hydrolysis of the pyrrole-3-carboxylate ester to the desired carboxylic acid.

Underlying Causes & Solutions:

Hydrolysis of esters on the pyrrole ring can be challenging due to the electron-rich nature of the heterocycle.

  • Steric Hindrance: The ester group may be sterically hindered, slowing down the rate of hydrolysis.

  • Reaction Conditions: Standard hydrolysis conditions may not be sufficient.

    • Recommendation: For tert-butyl esters, the HBr generated in situ during a Hantzsch pyrrole synthesis can be utilized for hydrolysis in a continuous flow setup.[3][4][5] This method avoids the need for isolating the ester intermediate.[3][4]

    • Alternative: For other esters, stronger basic conditions (e.g., higher concentration of NaOH or KOH in a refluxing alcohol/water mixture) or acidic conditions (e.g., refluxing in aqueous HCl or H2SO4) may be necessary. However, harsh acidic conditions can risk polymerization of the pyrrole, forming "pyrrole-red".[6]

Issue 3: Impurities and Purification Challenges

Symptom: The final product is difficult to purify, with persistent colored impurities or byproducts.

Underlying Causes & Solutions:

  • Side Reactions: The synthesis can generate various byproducts. For instance, in the Hantzsch synthesis, enamine formation can compete with C-alkylation, and the α-haloketone can undergo self-condensation.

  • Product Instability: Pyrrole-3-carboxylic acids can be sensitive to strong acids and may decarboxylate under harsh conditions.[7]

    • Recommendation for Purification:

      • Predistillation: Subject the crude pyrrole to a predistillation to remove volatile impurities.[8][9]

      • Acid/Base Wash: An aqueous acid wash can remove basic impurities, while a base wash can help in the purification of the carboxylic acid product by forming a water-soluble salt.

      • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for obtaining a pure product.

      • Distillation: For crude pyrroles, treatment with a mineral or carboxylic acid followed by distillation under reduced pressure can be an effective purification method.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Van Leusen pyrrole synthesis?

A1: The Van Leusen reaction is a [3+2] cycloaddition.[1] The mechanism involves the following key steps:

  • Deprotonation: A strong base deprotonates TosMIC to form a carbanion.[1]

  • Michael Addition: The TosMIC carbanion acts as a nucleophile and attacks an α,β-unsaturated compound (Michael acceptor).[1]

  • Intramolecular Cycloaddition: The intermediate undergoes a [3+2] cycloaddition.[1]

  • Elimination: The tosyl group is eliminated, leading to the formation of the aromatic pyrrole ring.[1]

Van_Leusen_Mechanism TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Adduct Michael Adduct Carbanion->Adduct Michael Addition Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Acceptor->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrrole 3,4-Disubstituted Pyrrole Cyclized_Intermediate->Pyrrole Elimination of Tosyl Group

Caption: Van Leusen Pyrrole Synthesis Workflow.

Q2: My starting chalcone for the Van Leusen reaction is difficult to synthesize. Are there any tips?

A2: Chalcones are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative.[10][11]

  • Catalyst: The reaction is usually base-catalyzed (e.g., NaOH or KOH in methanol).[12]

  • Reaction Conditions: Stirring the reactants at room temperature is often sufficient.[12]

  • Workup: The chalcone product often precipitates from the reaction mixture and can be collected by filtration.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Conditions Acetophenone Acetophenone Derivative Chalcone Chalcone Product Acetophenone->Chalcone Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Chalcone Base Base (e.g., NaOH) Base->Chalcone Solvent Solvent (e.g., Methanol) Solvent->Chalcone

Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

Q3: Can I use a different method if the Van Leusen synthesis is not working for my substrate?

A3: Yes, several other methods exist for pyrrole synthesis. The choice depends on the desired substitution pattern.

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester, an α-haloketone, and an amine or ammonia.[13] It can be a good alternative, though yields can sometimes be low.[4]

  • Paal-Knorr Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with an amine.[13] It is a very common and generally high-yielding method for N-substituted pyrroles.

  • Barton-Zard Pyrrole Synthesis: This reaction uses a nitroalkene and an α-isocyanide to produce substituted pyrroles, often with good to excellent yields.[13]

References

  • Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • MDPI. (2020). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method.
  • National Institutes of Health (NIH). (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
  • International Journal of Progressive Research in Engineering Management and Science (IJPREMS). (2025). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Polysubstituted Pyrroles.
  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
  • Varsal Chemical. (n.d.). TosMIC Whitepaper.
  • Enamine. (n.d.). TosMIC.
  • EvitaChem. (n.d.). 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid.
  • Organic Reactions. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • ResearchGate. (2025). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
  • Google Patents. (n.d.). Process for the purification of crude pyrroles - EP0608688A1.
  • National Institutes of Health (NIH). (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
  • ResearchGate. (2016). Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles.
  • SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
  • Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives.
  • ResearchGate. (2025). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • Molecules. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles.
  • PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
  • Dana Bioscience. (n.d.). 4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid 5g.
  • OpenBU. (n.d.). Purification and properties of pyrrole.
  • PubMed Central (PMC). (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles.
  • MDPI. (n.d.). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity.
  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Semantic Scholar. (2017). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity.
  • Sigma-Aldrich. (n.d.). Pyrrole-3-carboxylic acid.

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Optimization

troubleshooting solubility issues of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Technical Support Center: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the scientific principles and practical protocols needed to overcome common challenges in your research.

The unique structure of this molecule—a heterocyclic carboxylic acid core functionalized with a hydrophobic methoxyphenyl group—presents specific solubility characteristics that require a systematic approach for successful dissolution, particularly in aqueous media for biological assays.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve the compound in standard organic solvents like DMSO. What is the recommended first-line approach?

This is a common first hurdle. While many pyrrole-based compounds are readily soluble in DMSO, the addition of the methoxyphenyl group to the pyrrole core increases the molecule's lipophilicity and can strengthen the crystal lattice energy. This makes the solid-state compound more resistant to dissolution.

Expert Rationale: The process of dissolution requires solvent molecules to overcome the intermolecular forces holding the compound together in its solid, crystalline state. For structurally complex or hydrophobic molecules, this energy barrier can be significant. Simply adding a solvent at room temperature may not provide enough energy to break apart the crystal lattice efficiently.

Recommended First-Line Protocol: We recommend a systematic approach using mechanical and thermal energy to aid the solubilization process in a high-purity, anhydrous organic solvent.

SolventTechniqueProcedureExpected Outcome
DMSO 1. VortexingAdd solvent to the solid compound and vortex vigorously for 1-2 minutes.Partial to full dissolution for lower concentrations.
2. SonicationPlace the vial in a bath sonicator for 5-10 minutes.Often effective at breaking up solid aggregates and improving solvent penetration.
3. Gentle WarmingWarm the solution to 37-60°C for 10-15 minutes with intermittent mixing.This increases the kinetic energy of the solvent molecules, significantly enhancing solubility. Note: Always use a dry heat block or water bath and ensure the vial is properly sealed. Vendor data for similar compounds suggests warming can be highly effective[1].
Ethanol / Methanol Vortexing & SonicationFollow the same procedures as for DMSO.Generally, this compound will have lower solubility in alcohols compared to DMSO. These solvents are best for creating intermediate dilutions from a concentrated DMSO stock. Related pyrrole carboxylic acids are known to be soluble in methanol and ethanol[2][3].
Q2: How can I prepare a solution of this compound in an aqueous buffer for my biological experiments? It is insoluble in my phosphate-buffered saline (PBS).

Direct dissolution in aqueous buffers is expected to fail due to the compound's structure. The key to aqueous solubility lies in understanding and manipulating its acid-base chemistry.

Expert Rationale: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is, as its name implies, a carboxylic acid. Its solubility in water is highly dependent on the pH of the solution. The carboxylic acid group (-COOH) is a weak acid with an estimated pKa value in the range of 4.4 - 5.2, similar to related structures like pyrrole-3-carboxylic acid and pyrrole-2-carboxylic acid[4][5].

According to the Henderson-Hasselbalch equation, the ionization state of the compound changes with pH[6][7].

  • At pH < pKa: The carboxylic acid group is predominantly in its neutral, protonated form (R-COOH). This form is uncharged, more hydrophobic, and thus has very low aqueous solubility.

  • At pH > pKa: The group is predominantly in its ionized, deprotonated (carboxylate) form (R-COO⁻). This ionic form is significantly more polar and therefore exhibits much higher aqueous solubility[8].

To dissolve the compound, you must raise the pH of the solution to a level well above its pKa.

cluster_low_ph Low pH (e.g., pH < 4.0) cluster_high_ph High pH (e.g., pH > 6.5) insoluble R-COOH (Protonated, Neutral) LOW AQUEOUS SOLUBILITY soluble R-COO⁻ + H⁺ (Deprotonated, Anionic) HIGH AQUEOUS SOLUBILITY insoluble->soluble Add Base (e.g., NaOH) pH increases > pKa soluble->insoluble Add Acid (e.g., HCl) pH decreases < pKa

Figure 2. Troubleshooting workflow for compound solubilization.

References

  • PubChem. Pyrrole | C4H5N. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]

  • PubChem. 3-(p-Methoxyphenyl)propionic acid | C10H12O3. National Center for Biotechnology Information. [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Al-khattawi, A., Mohammed, A. R., & Doughty, S. W. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • Dong, M. W. (2007). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. LCGC International. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Wikipedia. Pyrrole. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • Kousari, A., & Avdeef, A. (2012). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • IJSDR. Methods to boost solubility. [Link]

  • PubChem. Pyrrole-3-carboxylic acid | C5H5NO2. National Center for Biotechnology Information. [Link]

  • Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Welcome to the dedicated technical support guide for the purification of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule. Here, we address common challenges and provide practical, field-tested solutions to help you achieve your desired purity and yield.

Introduction to the Molecule and Its Challenges

4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic aromatic carboxylic acid. Its structure presents a unique set of purification challenges due to the combination of a polar carboxylic acid group, a moderately polar pyrrole ring capable of hydrogen bonding, and a nonpolar methoxyphenyl substituent. This amphiphilic nature can lead to solubility issues, difficult chromatographic separations, and the co-purification of structurally similar impurities.

This guide provides a logical, step-by-step approach to overcoming these hurdles, structured in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter during the synthesis and purification of this compound?

A1: Impurities are typically route-dependent. A common synthesis involves the reaction of tosylmethylisocyanide (TosMIC) with a β-arylacrylic ester, followed by hydrolysis.[1] Based on this and general organic chemistry principles, potential impurities include:

  • Starting Materials: Unreacted β-(3-methoxyphenyl)acrylic ester or tosylmethylisocyanide.

  • By-products: Side-products from the cyclization reaction.

  • Hydrolysis-related Impurities: Incomplete hydrolysis of the corresponding ester intermediate (e.g., ethyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate).

  • Residual Solvents & Reagents: Solvents used in the reaction and work-up (e.g., THF, DMF, ethanol) and reagents like NaOH or HCl.[2]

  • Decarboxylation Product: While less common for pyrrole-3-carboxylic acids, harsh acidic or thermal conditions could potentially lead to some decarboxylation.

Q2: What is the first purification step I should consider after my initial work-up?

A2: For a carboxylic acid, an acid-base extraction is an excellent and highly effective initial purification step. This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities.[3] By treating your crude organic extract with an aqueous base (like sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. This salt moves into the aqueous layer, leaving non-acidic impurities behind in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified carboxylic acid.[3]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, you should screen polar protic and polar aprotic solvents.

Solvent ClassExamplesRationale for Use
Polar Protic Ethanol, Methanol, WaterThe carboxylic acid and pyrrole N-H can form hydrogen bonds, aiding solubility, especially when heated.
Polar Aprotic Acetone, Ethyl AcetateGood for dissolving the organic part of the molecule. Often used in combination with a non-polar co-solvent.
Non-Polar Hexane, HeptaneTypically used as an anti-solvent to induce crystallization from a more polar solvent.

A good starting point is a solvent pair, such as ethanol/water or ethyl acetate/hexane. Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity persists. Re-heat to clarify and then allow to cool slowly.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Scenario 1: My compound precipitates as an oil during recrystallization.

  • The Problem: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly at a temperature above the compound's melting point.

  • Causality & Solution:

    • High Impurity Load: A high concentration of impurities can depress the melting point of your compound. Try performing an acid-base extraction or a quick filtration through a silica plug first to remove gross impurities.

    • Inappropriate Solvent Choice: The solvent may be too poor, causing the compound to crash out of solution before it can form an ordered crystal lattice.

    • Rapid Cooling: Cooling the solution too quickly promotes precipitation over crystallization.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves.

    • Add more of the "good" solvent to decrease the level of supersaturation.

    • Allow the flask to cool very slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool).

    • If it still oils out, try a different solvent system with a lower boiling point.

Scenario 2: I am performing column chromatography, but my compound is smearing and not eluting as a sharp band.

  • The Problem: Carboxylic acids are notorious for "tailing" or smearing on silica gel columns. This is because the acidic protons on the silica surface interact strongly and non-uniformly with the polar carboxylic acid group.[4]

  • Causality & Solution:

    • Strong Adsorption: The polar carboxylic acid group binds very strongly to the polar silica stationary phase.[4]

    • Ionization Effects: Residual water on the silica can lead to partial deprotonation of the acid, resulting in multiple species (protonated and deprotonated) that travel at different rates.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add 0.5-2% acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexane).[3] This suppresses the deprotonation of your carboxylic acid (by Le Châtelier's principle) and the silica gel's surface silanol groups, leading to a much sharper elution profile.

    • Use a More Polar Eluent: A gradient elution starting with a low polarity mobile phase and gradually increasing to a higher polarity (e.g., from 20% ethyl acetate in hexane to 100% ethyl acetate) can help.

    • Consider a Different Stationary Phase: If tailing persists, consider using a different adsorbent. Acidic alumina can be effective for separating acidic compounds.[5] Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water with 0.1% formic acid) is an excellent option, as polar compounds elute earlier in this mode.[5]

Scenario 3: My final product has a low melting point and a broad peak in the NMR.

  • The Problem: This indicates the presence of impurities, likely residual solvents or starting materials.

  • Causality & Solution:

    • Ineffective Purification: The chosen purification method (e.g., a single recrystallization) was not sufficient to remove all impurities.

    • Trapped Solvent: The crystal lattice may have trapped solvent molecules.

  • Troubleshooting Steps:

    • Re-purify: Perform a second purification using a different technique. If you recrystallized first, now try column chromatography.

    • High-Vacuum Drying: Dry the sample under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50 °C), to remove residual solvents. Be cautious with heat to avoid degradation.

    • Analyze the Impurity: Use the NMR spectrum to identify the impurity. If it's a known starting material, you can tailor the purification to target its removal. For example, if unreacted ester is present, an acid-base extraction should effectively remove it from the final acid product.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously, venting frequently to release CO₂ gas.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.

  • Combine & Wash: Combine all aqueous layers. Wash this combined aqueous layer once with a small amount of the organic solvent (e.g., EtOAc) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is ~2. The product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Column Chromatography (Acidified Silica)
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude compound in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading"). Load the sample onto the top of the packed column.

  • Elution: Begin eluting with a mobile phase of hexane/ethyl acetate containing 1% acetic acid. A good starting point is a 7:3 hexane:EtOAc mixture.

  • Gradient (Optional): If the compound does not elute, gradually increase the polarity of the mobile phase (e.g., to 5:5, then 3:7 hexane:EtOAc), always maintaining the 1% acetic acid concentration.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that removing the final traces of acetic acid may require co-evaporation with a solvent like toluene or drying under high vacuum.

Workflow and Logic Diagrams

Purification Strategy Decision Tree

This diagram outlines a logical workflow for purifying your crude product.

Purification_Workflow Purification Strategy for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Purity Analysis cluster_3 Secondary Purification (If Needed) Crude Crude Product (Post-Workup) TLC Analyze by TLC/LCMS (Assess complexity) Crude->TLC AcidBase Acid-Base Extraction TLC->AcidBase Multiple spots or non-acidic impurities Recrystal Recrystallization TLC->Recrystal Relatively clean, single major spot Analysis Analyze Purity (NMR, LCMS, MP) AcidBase->Analysis Recrystal->Analysis Column Column Chromatography (Acidified Silica or RP-HPLC) Analysis->Column Purity < 98% or persistent impurities Pure Pure Product (>98%) Analysis->Pure Purity ≥ 98% Column->Pure

Caption: Decision tree for selecting a purification strategy.

References

Sources

Optimization

Technical Support Center: Stability Testing of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid in Solution

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the stability testing of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. This do...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the stability testing of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. This document is designed to offer both foundational knowledge and practical, field-proven insights to navigate the complexities of stability studies for this specific molecule. Our approach emphasizes the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Introduction: Understanding the Stability Profile

4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring three key functional moieties: a pyrrole ring, a carboxylic acid, and a methoxyphenyl group. Each of these contributes to the molecule's overall chemical reactivity and potential degradation pathways. A thorough understanding of its stability is critical for the development of safe and effective pharmaceutical products, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[1][2]

Forced degradation, or stress testing, is an essential component of this process. By subjecting the molecule to conditions more severe than those it would experience during storage, we can predict its long-term stability, identify likely degradation products, and develop robust, stability-indicating analytical methods.[2][3][4] This guide will walk you through the troubleshooting of common issues, answer frequently asked questions, and provide detailed protocols for conducting these critical studies in line with regulatory expectations, such as those outlined in the ICH Q1A(R2) guideline.[3][5]

Part 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Question 1: I'm seeing a new, significant peak in my HPLC chromatogram after subjecting my sample to acidic hydrolysis (e.g., 0.1 M HCl at 60°C). What is the likely identity of this degradant?

Answer:

The appearance of a new peak under acidic conditions points to a hydrolytic degradation pathway. Given the structure of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, there are two primary sites susceptible to acid-catalyzed degradation:

  • Demethylation of the Methoxyphenyl Group: The ether linkage of the methoxy group is prone to cleavage under acidic conditions, especially at elevated temperatures. This would result in the formation of 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid. This is often a primary degradation pathway for anisole-containing compounds.[6]

  • Pyrrole Ring Degradation: The pyrrole ring itself, while aromatic, can be susceptible to degradation under harsh acidic conditions, potentially leading to polymerization or ring-opening.[7] This often results in a complex mixture of products or a discolored solution.

Troubleshooting Workflow:

To identify the degradant, a systematic approach is necessary. The following workflow, illustrated in the diagram below, can guide your investigation.

G cluster_0 Troubleshooting Unexpected Acidic Degradation Peak start New peak observed in acidic stress sample step1 Characterize the peak: - Determine Retention Time (RT) - Obtain UV spectrum using DAD/PDA detector start->step1 step2 Analyze with LC-MS to determine the mass-to-charge ratio (m/z) of the new peak step1->step2 decision1 Does m/z correspond to demethylation (M-14 Da)? step2->decision1 outcome1 Likely Degradant: 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid decision1->outcome1 Yes outcome2 Investigate other possibilities: - Pyrrole ring degradation - Isomerization - Interaction with excipients (if any) decision1->outcome2 No step3 Confirm structure using a synthesized standard or by NMR if isolated outcome1->step3 end Degradant identified step3->end step4 Further structural elucidation required (e.g., high-resolution MS/MS, NMR) outcome2->step4 step4->end G cluster_1 Forced Degradation Workflow prep Prepare 1 mg/mL API Stock Solution stress Aliquot stock and add stressors: - Acid (HCl) - Base (NaOH) - Oxidant (H₂O₂) - Thermal (Heat) - Photolytic (Light) prep->stress control Prepare Control Sample (no stressor) prep->control incubate Incubate under specified conditions (e.g., 60°C, RT, light chamber) stress->incubate control->incubate sample Sample at defined time points (e.g., 2, 8, 24, 48h) incubate->sample quench Neutralize (if needed) and dilute samples to final concentration (~0.1 mg/mL) sample->quench analyze Analyze all samples by Stability-Indicating HPLC-UV/MS quench->analyze data Evaluate data: - % Degradation - Peak Purity - Mass Balance analyze->data

Sources

Troubleshooting

avoiding common side reactions in pyrrole-3-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of pyrrole-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrole-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrrole chemistry. Instead of a generic overview, we will directly address the common side reactions and experimental pitfalls encountered in the lab through a detailed troubleshooting and FAQ format. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategy.

Introduction: The Challenge of the Pyrrole Ring

The pyrrole ring is a cornerstone heterocycle in pharmaceuticals and natural products.[1] However, its electron-rich nature makes it highly susceptible to a variety of side reactions.[2][3] Synthesizing a specifically substituted pyrrole, such as a 3-carboxylic acid, requires careful control over reaction conditions to prevent undesired outcomes. This guide tackles the most frequent challenges: oxidation and polymerization, premature decarboxylation, and side reactions specific to common named syntheses.

Part 1: Troubleshooting Core Side Reactions

This section addresses the most common and often frustrating side reactions that plague pyrrole syntheses.

FAQ 1: Oxidation & Polymerization

Question: My reaction mixture turned dark brown/black, and upon workup, I isolated a tar-like, insoluble material with very low yield of my desired product. What is happening?

Answer: This is a classic sign of pyrrole oxidation and subsequent polymerization. The electron-rich pyrrole ring is easily oxidized, especially under acidic conditions or in the presence of air (oxygen), to form a radical cation.[4] This highly reactive intermediate rapidly attacks other pyrrole molecules, initiating a chain reaction that results in the formation of polypyrrole, an insoluble black or brown polymer.[4][5][6]

Root Cause Analysis & Mitigation Strategies
Mitigation StrategyMechanistic Rationale
Maintain an Inert Atmosphere By removing oxygen (a diradical oxidant) from the reaction headspace, you prevent the initial oxidation of the pyrrole ring, which is the first step in the polymerization cascade.[7]
Control Reaction Temperature Exothermic reactions can accelerate oxidation. Running reactions at or below room temperature, sometimes with external cooling, reduces the rate of all reactions, including undesired oxidation pathways.
Avoid Strong Oxidizing Agents Unless controlled oxidation is the goal, avoid reagents that can act as oxidants. Be mindful that some reagents, like ferric chloride (FeCl₃), which can be used as a Lewis acid catalyst, are also potent oxidants for pyrrole.[4][6]
Minimize Exposure to Strong Acids Acidic conditions protonate the pyrrole ring, increasing its susceptibility to electrophilic attack and polymerization.[2] If an acid catalyst is necessary, use the mildest acid possible at the lowest effective concentration.
Experimental Protocol: Inert Atmosphere Technique
  • Setup: Assemble your glassware (flask, condenser, etc.) and flame-dry or oven-dry it to remove moisture.

  • Purge: Seal the flask with a septum and insert a needle connected to a nitrogen or argon line and a second needle as an outlet.

  • Flush: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air.

  • Reagent Addition: Add solvents and liquid reagents via syringe through the septum. Add solid reagents quickly under a positive flow of inert gas.

  • Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction (e.g., by using a gas bubbler or a balloon).

FAQ 2: Unwanted Decarboxylation

Question: My final product is missing the carboxylic acid group. My mass spectrometry results show the mass of the parent pyrrole without the -COOH. Why did this happen?

Answer: You are observing decarboxylation, a common side reaction for pyrrolecarboxylic acids, particularly under acidic conditions and/or high temperatures.[8] While pyrrole-2-carboxylic acid is more prone to this, the 3-carboxy isomer can also decarboxylate under forcing conditions. The mechanism involves protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond, releasing carbon dioxide.[9][10]

Troubleshooting Decarboxylation

Decarboxylation_Troubleshooting start Decarboxylation Observed? check_temp Was the reaction heated above 100°C? start->check_temp check_acid Was a strong acid (e.g., H₂SO₄, HCl) used in the reaction or workup? start->check_acid check_temp->check_acid No solution_temp Reduce reaction temperature. Consider microwave synthesis for shorter heating times. check_temp->solution_temp Yes solution_acid Use a milder acid catalyst (e.g., p-TsOH, AcOH). Neutralize reaction mixture promptly during workup before heating/concentration. check_acid->solution_acid Yes end_node Problem Mitigated check_acid->end_node No, investigate other causes solution_temp->end_node solution_acid->end_node

Part 2: Side Reactions in Named Syntheses

Many reliable methods exist for pyrrole synthesis, but each has its own potential for side reactions if not properly controlled.

FAQ 3: Paal-Knorr Synthesis - Pyrrole vs. Furan Formation

Question: I am attempting a Paal-Knorr synthesis with a 1,4-dicarbonyl and an amine, but I am getting the furan byproduct instead of the pyrrole. How can I improve the selectivity?

Answer: This is a classic selectivity issue in the Paal-Knorr synthesis, governed by reaction pH.[11] The reaction to form a pyrrole involves the nucleophilic attack of an amine on the dicarbonyl compound. The competing reaction, furan synthesis, involves an acid-catalyzed intramolecular cyclization and dehydration of the dicarbonyl itself.[12][13]

  • The Cause: Strongly acidic conditions (pH < 3) favor furan formation by readily protonating a carbonyl group, which accelerates the intramolecular attack by the enol of the other carbonyl.[11] These conditions also protonate the primary amine, reducing its nucleophilicity and slowing the desired pyrrole-forming pathway.

  • The Solution: The reaction should be run under neutral or weakly acidic conditions (pH 4-6).[1][11] Using a mild acid like acetic acid or an ammonium salt like ammonium acetate provides just enough catalysis for the pyrrole synthesis without promoting the furan pathway.

Paal_Knorr_Mechanism cluster_pyrrole Pyrrole Pathway (pH 4-6) cluster_furan Furan Pathway (pH < 3) A 1,4-Dicarbonyl B Hemiaminal Intermediate A->B + R-NH₂ C Pyrrole B->C - 2H₂O D 1,4-Dicarbonyl E Hemiacetal Intermediate D->E + H⁺, intramolecular attack F Furan E->F - H₂O start Reactants start->A start->D

FAQ 4: Knorr Synthesis - Avoiding Self-Condensation

Question: In my Knorr synthesis, I am getting a low yield and a complex mixture of byproducts. I suspect my α-amino-ketone starting material is not stable.

Answer: Your suspicion is correct. α-amino-ketones are notoriously unstable and readily undergo self-condensation.[14] The most effective solution is to generate the α-amino-ketone in situ from a stable precursor, so it reacts with the β-ketoester immediately as it is formed.

Protocol: In-Situ Generation of the α-Amino-ketone

This protocol is adapted from the original Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[14]

  • Preparation of Oxime: Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. While cooling in an ice bath, slowly add one equivalent of a saturated aqueous solution of sodium nitrite (NaNO₂) to form the ethyl 2-oximinoacetoacetate.

  • In-Situ Reduction and Condensation: In a separate flask, dissolve a second equivalent of ethyl acetoacetate in glacial acetic acid.

  • Controlled Addition: Gradually and simultaneously add the oxime solution from step 1 and zinc dust to the second flask with vigorous stirring. The zinc reduces the oxime to the amine in situ.[14] The freshly generated amine immediately condenses with the second equivalent of the ketoester to form the pyrrole.

  • Control: The reaction is exothermic; maintain the temperature below 40°C with external cooling to prevent side reactions.

FAQ 5: Van Leusen Synthesis - Optimizing Reagent Stoichiometry

Question: I am using the Van Leusen reaction with TosMIC (p-toluenesulfonylmethyl isocyanide) to synthesize a 3,4-disubstituted pyrrole, but my yields are inconsistent. What are the critical parameters?

Answer: The Van Leusen reaction is a powerful method for creating pyrroles from α,β-unsaturated ketones, aldehydes, or esters and TosMIC.[15][16] The key is the base-catalyzed Michael addition of the deprotonated TosMIC to the Michael acceptor, followed by cyclization and elimination of p-toluenesulfinic acid.[15]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate TosMIC. Sodium hydride (NaH) is commonly used.

  • Solvent: Anhydrous polar aprotic solvents like THF or DME are essential to prevent quenching of the carbanion intermediate.

  • Stoichiometry: While the core reaction is between the Michael acceptor and TosMIC, some protocols for related reactions (e.g., nitrile synthesis from ketones) note that the addition of a controlled amount of a primary alcohol (1-2 equivalents) can accelerate the process. However, an excess of alcohol can lead to the formation of 4-alkoxy-2-oxazoline side products.[17] For pyrrole synthesis, it is crucial to start with the standard protocol and ensure anhydrous conditions before attempting additives.

Part 3: Advanced Protocols & Data

Flow Chemistry Synthesis of Pyrrole-3-Carboxylic Acids

For improved control over reaction parameters and mitigation of side reactions, continuous flow synthesis offers significant advantages. A one-step synthesis of pyrrole-3-carboxylic acids has been reported using a Hantzsch-type reaction in a microreactor.[18][19]

Flow_Chemistry_Workflow reagents Pump 1: t-Butyl Acetoacetate + Amine | Pump 2: α-Bromoketone mixer T-Mixer reagents:f0->mixer reagents:f1->mixer reactor Heated Microreactor (e.g., 100-120°C) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Mechanistic Advantage: In this Hantzsch-type synthesis, HBr is generated as a byproduct. In a batch reaction, this strong acid could promote polymerization or decarboxylation. However, in a flow reactor, the HBr is immediately utilized in situ to hydrolyze the tert-butyl ester of the starting material, directly yielding the desired carboxylic acid in a single, efficient step.[18][20] This elegant use of a byproduct avoids a separate deprotection step and minimizes its potential for causing side reactions due to the short residence time.

Comparison of Synthetic Methods for Pyrrole-3-Carboxylic Acid Scaffolds
MethodPrecursorsConditionsCommon Side Reactions
Paal-Knorr [12]1,4-Dicarbonyl, AmineNeutral to weakly acidic (pH 4-6)Furan formation (if too acidic)
Knorr [14]α-Amino-ketone, β-KetoesterZn, Acetic Acid, Room Temp.Self-condensation of α-amino-ketone
Van Leusen [15]α,β-Unsaturated Ketone/Ester, TosMICStrong base (NaH), Anhydrous THF/DMEIncomplete reaction, oxazoline formation
Hantzsch (Flow) [19]β-Ketoester, Amine, α-HaloketoneHigh Temp (Flow Reactor)Low yields in batch; requires flow setup for efficiency
References
  • Donnelly, D. M. X., & Finet, J. P. (2013). Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters, 15(8), 1878–1881. [Link]

  • Liang, J., Wang, B., & Cao, Z. (2010). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 09(01), 1-15. [Link]

  • Kresge, A. J., & Chiang, Y. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Goud, P. M., & Klumpp, D. A. (2006). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Polypyrrole. Wikipedia. [Link]

  • Donnelly, D. M. X., & Finet, J. P. (2016). The Oxidation of Pyrrole. Chemical Society Reviews, 45(1), 155-167. [Link]

  • Inzelt, G. (2013). Polypyrroles. In Conjugated Polymers: A Practical Guide to Synthesis. Royal Society of Chemistry. [Link]

  • Bain, A. D., & Jones, W. E. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1037. [Link]

  • Liang, J., Wang, B., & Cao, Z. (2010). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Pyrrole. Wikipedia. [Link]

  • Smith, J. A., & Garden, S. J. (2015). The Oxidation of Pyrrole. ResearchGate. [Link]

  • Hugar, C. H., et al. (2020). Synthesis and Characterization of Polypyrrole (PPy) by In-situ Polymerization Technique. JACS Directory. [Link]

  • Zdyr, J. S., & Winkel, B. S. J. (2016). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole (PPy). ResearchGate. [Link]

  • D'Antonio, J. L., et al. (2012). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. Biochemistry, 51(40), 7940-7949. [Link]

  • Ali, F., et al. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. Polymers, 11(8), 1258. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia contributors. (2023). Knorr pyrrole synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. Synthesis of pyrroles. [Link]

  • Organ, M. G., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

  • Organ, M. G., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]

  • Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia. [Link]

  • ResearchGate. Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. [Link]

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  • de Oliveira, C. S. A., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]

  • Yu, Y., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2657. [Link]

  • Cambridge University Press. Knorr Pyrrole Synthesis. [Link]

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  • Google Patents.
  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589. [Link]

  • Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

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Sources

Optimization

Technical Support Center: Scaling Up Production of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 4-(3-methoxyphenyl)-1H-pyrrole-3-ca...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its production.

Synthetic Pathway Overview

The most common and scalable approach to synthesizing 4-aryl-1H-pyrrole-3-carboxylic acids involves a two-stage process. This typically begins with the formation of a pyrrole ester intermediate via the Paal-Knorr synthesis, followed by saponification (ester hydrolysis) to yield the final carboxylic acid product.

The Paal-Knorr synthesis is a robust method for creating substituted pyrroles by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.[1] The reaction is versatile and valued for its operational simplicity.

Synthetic_Pathway reagents1 Ethyl 2-(3-methoxybenzoyl)-3-oxobutanoate + Ammonium Acetate (NH₄OAc) pyrrole_ester Ethyl 4-(3-methoxyphenyl)- 1H-pyrrole-3-carboxylate (Intermediate) reagents1->pyrrole_ester Paal-Knorr Synthesis final_product 4-(3-methoxyphenyl)- 1H-pyrrole-3-carboxylic acid (Final Product) pyrrole_ester->final_product Saponification (Hydrolysis) reagents2 1. NaOH or KOH (Base) 2. HCl (Acidification)

Caption: General two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the Paal-Knorr synthesis step? The most critical parameter is pH control. The reaction should be conducted under neutral or weakly acidic conditions.[2] Using a weak acid like acetic acid can accelerate the reaction, but if the pH drops below 3, the formation of a furan byproduct becomes a significant competing reaction, which will drastically reduce your pyrrole yield.

Q2: My reaction mixture turns dark brown or black during the synthesis. What does this indicate? This often indicates polymerization of the pyrrole ring. Pyrroles are electron-rich aromatic compounds that are susceptible to acid-catalyzed polymerization. Protonation of the pyrrole ring disrupts its aromaticity, making it highly reactive and prone to attack by other pyrrole molecules, leading to insoluble, dark-colored polymers.[3] This is particularly problematic in the presence of strong acids.

Q3: Can I perform a one-pot synthesis to get directly to the carboxylic acid? While some one-pot syntheses for pyrrole carboxylic acids have been developed, particularly in continuous flow systems, they often rely on specific starting materials and conditions, like the in-situ hydrolysis of tert-butyl esters using generated HBr.[4][5][6][7][8] For traditional batch scale-up, a stepwise approach involving isolation of the ester intermediate generally provides better control and higher purity of the final product.

Q4: Is the final carboxylic acid product stable? Pyrrole carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under certain conditions, particularly in strongly acidic solutions upon heating.[9][10][11] The stability of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid should be evaluated under your specific storage and downstream processing conditions.

Q5: Why is the purity of the 1,4-dicarbonyl starting material so important? The presence of impurities in the dicarbonyl starting material, such as mono-carbonyl compounds, can lead to the formation of undesired side products. This complicates purification and lowers the overall yield of the target pyrrole. It is highly recommended to use purified 1,4-dicarbonyl compounds.

Troubleshooting Guide

This guide is structured to address issues at each stage of the manufacturing process.

Stage 1: Synthesis of Ethyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate (Paal-Knorr)

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Yield 1. Incorrect pH: Reaction is too acidic (pH < 3), favoring furan formation. 2. Reaction Temperature Too Low/High: Insufficient energy to overcome the activation barrier, or degradation of starting materials/product at excessive heat. 3. Impure Starting Materials: Contaminants in the 1,4-dicarbonyl precursor leading to side reactions.1. pH Control: Buffer the reaction with ammonium acetate in acetic acid. Avoid strong mineral acids. The cyclization mechanism for pyrrole formation is favored in weakly acidic to neutral conditions.[2] 2. Optimize Temperature: Start at a moderate temperature (e.g., 60-80 °C) and monitor progress via TLC or HPLC. Microwave-assisted heating can sometimes reduce reaction times and improve yields.[2] 3. Purify Reactants: Ensure the dicarbonyl starting material is pure via recrystallization or distillation before use.
Significant Furan Byproduct Formation Excessively Acidic Conditions: The mechanism for acid-catalyzed furan formation involves the protonation of a carbonyl, followed by attack from the enol of the other carbonyl and subsequent dehydration.[12] This pathway competes directly with the amine condensation required for pyrrole synthesis and dominates at low pH.[2]Maintain Weakly Acidic Conditions: Use acetic acid as the catalyst and solvent instead of stronger acids like HCl or H₂SO₄.[2][13] The amine reactant is basic enough to act as a nucleophile under these conditions, outcompeting the intramolecular enol attack.
Reaction Stalls / Incomplete Conversion 1. Insufficient Catalyst: The amount of acid catalyst may be too low to facilitate the rate-determining cyclization step.[14] 2. Poor Amine Nucleophilicity: While unlikely for ammonia/ammonium acetate, less nucleophilic amines can slow the reaction.1. Increase Catalyst Loading: Add a catalytic amount of a weak acid like acetic acid. Alternatively, mild Lewis acids can be explored.[14] 2. Increase Amine Equivalents: Use a slight excess of the amine source (e.g., 1.1 - 1.5 equivalents of ammonium acetate) to drive the equilibrium towards product formation.

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Caption: Decision tree for troubleshooting low yields.

Stage 2: Saponification (Hydrolysis) of the Ester
Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Incomplete Hydrolysis 1. Insufficient Base/Time/Temp: The reaction has not reached completion. 2. Poor Solubility: The ester may have poor solubility in the aqueous/alcoholic solvent system, limiting access to the hydroxide nucleophile.1. Modify Conditions: Increase equivalents of base (NaOH/KOH), reaction time, or temperature. Monitor reaction progress carefully by TLC or HPLC until the starting ester is consumed. 2. Improve Solubility: Add a co-solvent like THF or dioxane to improve the solubility of the ester starting material in the reaction medium.
Product Degradation (Darkening Color) 1. Decarboxylation: The pyrrole-3-carboxylic acid product may be unstable at elevated temperatures in the reaction medium, leading to loss of CO₂.[11] 2. Air Oxidation: Electron-rich pyrroles can be sensitive to air oxidation, especially under basic conditions at high temperatures, leading to colored impurities.1. Use Milder Conditions: Perform the hydrolysis at a lower temperature (e.g., room temperature to 40 °C) for a longer period. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
Difficulty Isolating Product after Acidification Product is an Emulsion or Oil: The protonated carboxylic acid may not precipitate cleanly from the aqueous solution, especially if impurities are present.Improve Precipitation: After acidification, cool the mixture in an ice bath to maximize precipitation. If an oil forms, attempt to extract the product into an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry, and concentrate. The crude product can then be purified by recrystallization or chromatography.
Stage 3 & 4: Purification and Scale-Up
Challenge Root Cause & Explanation Mitigation Strategy for Scale-Up
Difficult Chromatographic Purification Streaking/Tailing on Silica Gel: Carboxylic acids and N-H pyrroles can interact strongly with the acidic silica gel surface, leading to poor separation.Modify Eluent: Add a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase to suppress the ionization of the carboxylic acid, improving peak shape. Alternative: Consider purification via recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Heptane) to avoid chromatography altogether.
Exothermic Reaction During Scale-Up Poor Heat Dissipation: The Paal-Knorr cyclocondensation can be exothermic.[4] As the volume of a reactor increases, the surface area-to-volume ratio decreases, making it harder to remove heat efficiently. This can lead to a runaway reaction and byproduct formation.Controlled Addition: Add one of the reactants (e.g., the dicarbonyl compound) slowly to the reaction mixture to control the rate of heat generation. Efficient Cooling: Use a reactor with an efficient cooling jacket and overhead stirrer to ensure uniform temperature distribution.
Product Purity Decreases on a Larger Scale Mass Transfer Limitations: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions like polymerization.Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture without introducing excessive shear.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate
  • Reactant Preparation: Ensure the 1,4-dicarbonyl precursor (e.g., Ethyl 2-(3-methoxybenzoyl)-3-oxobutanoate) is of high purity (>95%).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).

    • Add glacial acetic acid as the solvent.

    • Add ammonium acetate (1.5 eq).

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure pyrrole ester.

Protocol 2: Saponification to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
  • Reaction Setup:

    • Dissolve the purified pyrrole ester (1.0 eq) from Protocol 1 in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.

    • Run the reaction under a nitrogen atmosphere.

  • Reaction Conditions:

    • Stir the mixture at room temperature or heat gently to 40-50 °C.

    • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the mixture by adding 1M hydrochloric acid (HCl) dropwise until the pH is approximately 3-4. A precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove residual salts.

    • Dry the product under vacuum to yield the final carboxylic acid.

References

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  • YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.[36]

  • OpenBU. (n.d.). Purification and properties of pyrrole. Retrieved from open.bu.edu.[37]

  • de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. PubMed Central.[38]

Sources

Troubleshooting

Technical Support Center: Refining Analytical HPLC Methods for 4-Arylpyrrole Compounds

Welcome to the dedicated technical support center for the analytical HPLC-based refinement of 4-arylpyrrole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical HPLC-based refinement of 4-arylpyrrole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of this important class of molecules. Here, we synthesize foundational HPLC principles with the specific chemical nuances of 4-arylpyrroles to provide actionable solutions and in-depth understanding.

Frequently Asked Questions (FAQs)

Q1: Why do my 4-arylpyrrole peaks often show significant tailing in reversed-phase HPLC?

Peak tailing is a common issue when analyzing basic compounds like many 4-arylpyrroles. The primary cause is the interaction between the basic nitrogen atom in the pyrrole ring and residual acidic silanol groups on the surface of silica-based stationary phases. To mitigate this, consider using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the silanols and reduce these secondary interactions. Alternatively, using a modern, end-capped column or a column specifically designed for the analysis of basic compounds can significantly improve peak shape.[1][2]

Q2: What is a good starting point for developing an HPLC method for a novel 4-arylpyrrole compound?

For a new 4-arylpyrrole, a reversed-phase C18 column is a robust starting point.[3] A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a versatile initial setup. A broad gradient, for example from 5% to 95% B over 20 minutes, will help to determine the approximate retention time of your compound and any impurities.

Q3: My 4-arylpyrrole compound seems to be degrading during analysis. How can I confirm this and what should I do?

Degradation during analysis can be due to the compound's instability in the mobile phase or on the column. 4-Arylpyrroles can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5][6][7] To investigate this, conduct forced degradation studies by exposing your compound to acidic, basic, oxidative, thermal, and photolytic stress.[8][9][10] Analyzing these stressed samples will help you identify potential degradants and develop a stability-indicating method that can separate the parent compound from its degradation products.

Q4: How do I choose the appropriate sample solvent for my 4-arylpyrrole compound?

The ideal sample solvent should completely dissolve your compound and be compatible with the initial mobile phase composition.[3] Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, a solvent with a slightly higher organic content can be used, but the injection volume should be kept small to minimize its effect on peak shape.

Detailed Troubleshooting Guide

This section provides a more in-depth analysis of common problems, their root causes, and systematic approaches to their resolution.

Peak Tailing and Asymmetry

Poor peak shape is one of the most frequent challenges in the analysis of nitrogen-containing heterocyclic compounds.

Causality: The lone pair of electrons on the pyrrole nitrogen can impart basic properties to the molecule, leading to strong interactions with free silanol groups on the silica backbone of the stationary phase. This results in a secondary, undesirable retention mechanism that causes peak tailing.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Mobile Phase Optimization for Improved Peak Shape

  • Baseline Method:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5-95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at the λmax of the 4-arylpyrrole

  • Step 1: Introduce an Acidic Modifier

    • Modify Mobile Phase A to: Water with 0.1% Formic Acid

    • Modify Mobile Phase B to: Acetonitrile with 0.1% Formic Acid

    • Re-run the analysis and observe the peak shape. Formic acid will protonate the silanol groups, minimizing their interaction with the basic analyte.[11]

  • Step 2: Evaluate a Different Acidic Modifier (if necessary)

    • If tailing persists, replace formic acid with 0.05% Trifluoroacetic Acid (TFA). TFA is a stronger ion-pairing agent and can be more effective in masking silanol interactions.[1]

  • Step 3: Consider a Basic Modifier (Use with caution)

    • If acidic modifiers are not effective or alter selectivity undesirably, a basic modifier can be used.

    • Modify Mobile Phase A to: Water with 0.05% Triethylamine (TEA), pH adjusted to 7.5 with phosphoric acid.

    • Modify Mobile Phase B to: Acetonitrile

    • TEA acts as a competing base, saturating the active silanol sites.

Data Summary: Effect of Mobile Phase Additives on Peak Asymmetry

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionExpected Impact on Peak Shape for 4-Arylpyrroles
Formic Acid0.1% (v/v)Suppresses ionization of silanol groupsSignificant reduction in tailing
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Stronger acid and ion-pairing agentOften provides sharper peaks than formic acid
Ammonium Acetate10-20 mMBuffering agent, can improve peak shapeModerate improvement, useful for LC-MS
Triethylamine (TEA)0.05 - 0.1% (v/v)Competing base, masks silanol groupsCan be very effective, but may shorten column life
Poor Resolution and Selectivity

Achieving adequate separation between the main analyte, its impurities, or degradation products is critical for accurate quantification.

Causality: The choice of stationary phase and mobile phase composition dictates the selectivity of the separation. For structurally similar 4-arylpyrrole compounds, finding the right combination of interactions (hydrophobic, pi-pi, etc.) is key.

Method Development Strategy:

Caption: Decision tree for improving resolution.

Experimental Protocol: Enhancing Selectivity

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: As determined from initial scouting run

  • Step 1: Change the Organic Modifier

    • Replace Acetonitrile with Methanol. Methanol has different solvent properties and can alter the selectivity of the separation.

  • Step 2: Adjust the Gradient Profile

    • If co-elution occurs, flatten the gradient around the elution time of the peaks of interest. A shallower gradient increases the time the analytes spend in the "separation window," often improving resolution.

  • Step 3: Evaluate a Different Stationary Phase

    • If mobile phase optimization is insufficient, a change in stationary phase chemistry is necessary.

    • For 4-arylpyrroles, which are rich in aromatic rings, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can provide alternative selectivity through pi-pi interactions.[12]

Stability Issues and Development of a Stability-Indicating Method

Ensuring that the analytical method can accurately quantify the 4-arylpyrrole in the presence of its degradation products is a regulatory requirement for drug development.[8][9][10]

Causality: The pyrrole ring and associated functional groups can be susceptible to degradation under various stress conditions. A stability-indicating method must be able to resolve the parent compound from all potential degradants.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of the 4-arylpyrrole compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Heat at 60-80 °C for a specified time.

    • Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for a specified time.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 105 °C) for a specified time.

    • Dissolve in the sample solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV and visible light (as per ICH Q1B guidelines).

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

    • The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak.

Data Summary: Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway for 4-Arylpyrroles
Acidic Hydrolysis0.1 - 1 M HCl2 - 24 hoursHydrolysis of ester or amide groups, ring opening
Basic Hydrolysis0.1 - 1 M NaOH2 - 24 hoursHydrolysis of ester or amide groups
Oxidation3 - 30% H₂O₂4 - 48 hoursOxidation of the pyrrole ring
Thermal80 - 105 °C (solid)24 - 72 hoursGeneral decomposition
PhotolyticICH Q1B specified light sourceAs per guidelinesPhotodegradation, often leading to complex mixtures

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Retrieved from [Link]

  • Gilar, M., & Bouvier, E. S. P. (2004). Additives for reversed-phase HPLC mobile phases. U.S. Patent No. 7,125,492 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Walters, D., & Hedges, S. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1276–1285. Retrieved from [Link]

  • Maslarska, V., Bozhanov, S., Vladimirova, S., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 121–126. Retrieved from [Link]

  • Kolotygin, O. A., Smirnova, E. I., Kurbatova, S. V., & Kholin, Y. V. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 73(1), 58–66. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 629–642. Retrieved from [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Kamberi, M., & Bynum, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 3(9), 48–54. Retrieved from [Link]

  • Maslarska, V., Bozhanov, S., Vladimirova, S., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. Retrieved from [Link]

  • University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Vladimirova, S., Georgieva, M., & Zlatkov, A. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OA Text. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Telepchak, M. J., & Majors, R. E. (2005). IMPROVING SAMPLE PREPARATION IN HPLC. LCGC North America, 23(10), 1054-1064. Retrieved from [Link]

  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Maslarska, V., Bozhanov, S., Vladimirova, S., Peikova, L., & Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 415–422. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Vladimirova, S., Georgieva, M., & Zlatkov, A. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]

  • Majors, R. E. (2013). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Retrieved from [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-960. Retrieved from [Link]

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Optimization

Technical Support Center: Overcoming Resistance to Pyrrole-Based Inhibitors

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole-based inhibitors. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole-based inhibitors. This guide is designed to provide expert-level insights and practical troubleshooting for the complex challenge of drug resistance. We understand that unexpected results are a common part of the research process, and this resource is structured to help you diagnose and overcome these hurdles effectively.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions regarding resistance to pyrrole-based inhibitors.

Q1: What are the most common mechanisms of resistance to pyrrole-based inhibitors?

Resistance to targeted therapies, including those with a pyrrole core, is a multifaceted problem that can arise from various molecular changes within the cancer cell.[1][2] The primary mechanisms can be broadly categorized as:

  • On-Target Alterations: These are genetic changes to the drug's direct target protein. The most frequent cause is the acquisition of point mutations in the drug-binding site (e.g., the "gatekeeper" residue in kinases), which sterically hinders the inhibitor's ability to bind.

  • Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that provide the same pro-survival or proliferative signals as the inhibited pathway.[3] For example, if a primary pathway is blocked, cells might upregulate a parallel pathway to circumvent the blockade.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, preventing it from reaching the necessary intracellular concentration to engage its target. Certain pyrrole-based compounds have been identified as inhibitors of such efflux pumps, particularly in bacteria.[4][5]

  • Drug Metabolism Alterations: Changes in the expression or activity of metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, can lead to increased degradation of the pyrrole-based inhibitor into inactive metabolites.[6][7][8] This reduces the effective concentration of the active drug.

Q2: My inhibitor's IC50 has increased dramatically in my long-term culture. What is the first thing I should check?

An increasing IC50 is the classic sign of developing resistance. The first and most critical step is to rule out experimental artifacts before diving into complex mechanistic studies.

  • Compound Integrity: Verify that your inhibitor stock solution has not degraded. Prepare fresh serial dilutions for each experiment and confirm the compound's purity if possible.

  • Cell Line Authenticity: Confirm the identity of your cell line (e.g., via STR profiling) and ensure you are using cells from a low-passage number to avoid issues of genetic drift or heterogeneity.

  • Assay Conditions: Re-evaluate your assay parameters. For kinase inhibitors, for example, the IC50 is highly dependent on the ATP concentration. Ensure consistency in cell seeding density, incubation times, and reagent concentrations.[9]

Once these factors are ruled out, you can proceed with the hypothesis that you are observing acquired biological resistance.

Q3: How can I confirm that my cell line has genuinely developed a stable resistance phenotype?

To confirm stable resistance, you should perform the following validation experiments:

  • Generate a Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) comparing the parental (sensitive) cell line with your suspected resistant line. A rightward shift in the IC50 curve for the resistant line provides quantitative evidence of resistance.

  • Drug Washout Experiment: Culture the resistant cells in a drug-free medium for several passages and then re-challenge them with the inhibitor. If the resistance is stable (due to genetic changes), the high IC50 value will be maintained. If the resistance is transient (adaptive), the cells may regain sensitivity.

  • Clonal Selection: Isolate single-cell clones from the resistant population. This is crucial because a resistant culture is often heterogeneous. Testing individual clones will confirm that the resistance phenotype is a property of individual cells and not just a small sub-population.[10]

Q4: What is the difference between intrinsic and acquired resistance?

Intrinsic resistance is when cancer cells are already resistant to a drug prior to the first treatment.[1] This can be due to pre-existing mutations or inherent biological properties of the cell type. Acquired resistance develops after a period of successful treatment, where a subset of cancer cells evolves mechanisms to survive and proliferate despite the continued presence of the drug.[1][11] This guide primarily focuses on troubleshooting acquired resistance.

Troubleshooting Guides: From Problem to Protocol

This section provides in-depth, Q&A-formatted guides with step-by-step protocols to help you dissect and address specific resistance-related challenges in your experiments.

Problem Area 1: Loss of Inhibitor Efficacy in Cellular Assays
Q: My pyrrole-based inhibitor is potent in biochemical assays but shows a weak or non-existent effect in my cell-based experiments. What's going wrong?

This is a common and critical issue in drug development. The discrepancy between biochemical potency and cellular efficacy points to factors beyond simple target binding that are present in a live cell.[12][13]

This workflow helps you systematically diagnose the issue, moving from simple checks to more complex biological investigations.

G A Start: Low Cellular Potency B Step 1: Verify Assay Integrity - Compound solubility/stability? - Cell health & passage number? - Consistent assay parameters? A->B C Step 2: Confirm Target Engagement Is the drug reaching its target in the cell? B->C Assay OK E Problem Solved: Assay Optimized B->E Assay Issue Found & Fixed D Step 3: Investigate Pre-existing (Intrinsic) Resistance - High drug efflux? - Rapid metabolism? - Target not expressed? C->D Engagement Confirmed F Problem Identified: Low Target Engagement C->F No/Low Engagement G Problem Identified: Intrinsic Resistance Mechanism D->G

Caption: A logical workflow for troubleshooting low cellular potency.

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your inhibitor is binding to its intended target within the complex environment of a live cell.[14] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand (your inhibitor) is bound.[12]

Objective: To determine if the pyrrole-based inhibitor engages its target protein in intact cells.

Materials:

  • Parental cell line

  • Pyrrole-based inhibitor and vehicle (e.g., DMSO)

  • PBS and lysis buffer with protease/phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Equipment for Western blotting or ELISA

Methodology:

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with your inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the supernatant by Western blot or another quantitative protein detection method.

Interpreting the Results:

  • In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases.

  • If your inhibitor is binding to the target, you will observe a "thermal shift," meaning the target protein will remain soluble at higher temperatures compared to the vehicle control. This confirms target engagement.[14]

  • If there is no shift, it suggests the inhibitor is not binding to the target in the cellular context, possibly due to poor permeability or rapid efflux.

Problem Area 2: Identifying the Specific Mechanism of Acquired Resistance
Q: My cells have confirmed, stable resistance to my pyrrole-based inhibitor. How do I pinpoint the molecular mechanism responsible?

Once you have a confirmed resistant cell line, the next step is to identify the underlying cause. The following strategies and protocols are designed to investigate the most common mechanisms systematically.

Potential Mechanism Key Question Primary Investigation Technique
On-Target Alteration Has the target gene mutated?Next-Generation Sequencing (NGS)
Bypass Pathway Activation Are alternative survival pathways upregulated?Phospho-protein Array / Western Blot
Increased Drug Efflux Is the drug being pumped out of the cell?Efflux Pump Inhibition Assay
Metabolic Alteration Is the drug being rapidly inactivated?LC-MS analysis of drug metabolites

NGS provides a comprehensive way to sequence the entire coding region of your target gene (or even the whole exome) to identify mutations that may confer resistance.[15][16][17]

G cluster_0 Sample Preparation cluster_1 Sequencing & Analysis A 1. Isolate Genomic DNA (Parental & Resistant Cells) B 2. Amplify Target Gene (e.g., via PCR) A->B C 3. Prepare NGS Library & Sequence B->C D 4. Align Reads to Reference Genome C->D E 5. Variant Calling: Compare Resistant vs. Parental D->E F 6. Identify Resistance-Specific Mutations (e.g., T790M in EGFR) E->F

Caption: Experimental workflow for identifying resistance mutations using NGS.

Protocol Outline: Targeted NGS for Resistance Mutations

  • DNA Extraction: Isolate high-quality genomic DNA from both your parental (sensitive) and resistant cell lines.

  • Target Amplification: Design primers to amplify the entire coding sequence of your target gene. Use high-fidelity polymerase to minimize PCR-induced errors.

  • Library Preparation: Prepare NGS libraries from the amplicons according to the manufacturer's protocol (e.g., Illumina or Ion Torrent). This involves fragmenting the DNA, adding adapters, and indexing.

  • Sequencing: Pool the libraries and perform sequencing on an appropriate NGS platform.[18]

  • Bioinformatic Analysis:

    • Align the sequencing reads to the human reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

    • Crucially, compare the variants found in the resistant line to those in the parental line. Mutations that are present only (or at a much higher allele frequency) in the resistant population are your top candidates for causing resistance.

If no on-target mutations are found, the resistance is likely mediated by changes in other signaling pathways.[3]

G cluster_0 Primary Pathway cluster_1 Bypass Pathway Receptor Receptor Target Target Receptor->Target Signal Proliferation Proliferation Target->Proliferation BypassReceptor BypassReceptor BypassNode BypassNode BypassReceptor->BypassNode Upregulated Signal BypassNode->Proliferation BypassNode->Proliferation Inhibitor Pyrrole-Based Inhibitor Inhibitor->Target Blockade

Caption: Activation of a bypass pathway circumvents inhibitor action.

Protocol: Western Blot Analysis for Key Signaling Nodes

Objective: To compare the phosphorylation status of key survival pathway proteins (e.g., AKT, ERK, STAT3) between parental and resistant cells.

  • Experimental Setup: Seed both parental and resistant cells. Starve the cells (serum-free media) for 12-24 hours to reduce basal signaling.

  • Treatment: Treat cells with your pyrrole-based inhibitor at its IC50 concentration (for the parental line) for a short period (e.g., 2-6 hours). Include vehicle-treated controls for both cell lines.

  • Lysis and Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe separate blots with antibodies against the phosphorylated (active) forms of key signaling proteins (e.g., p-AKT Ser473, p-ERK1/2 Thr202/Tyr204) and their total protein counterparts (Total AKT, Total ERK).

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Interpretation:

  • In parental cells, the inhibitor should decrease the phosphorylation of downstream effectors of its target.

  • In resistant cells, if a bypass pathway is active, you may see sustained or even increased phosphorylation of a signaling node (like p-AKT) despite the presence of the inhibitor, indicating that the cells are using this alternate route to survive.[3]

Problem Area 3: Strategies to Overcome Confirmed Resistance
Q: I have identified the resistance mechanism in my cells. How can I design an experiment to overcome it?

Identifying the mechanism is half the battle. The next step is to rationally design a therapeutic strategy to re-sensitize the cells to treatment.

The most common and effective strategy to combat bypass pathway-mediated resistance is through combination therapy: simultaneously inhibiting the primary target and the activated bypass pathway.[2][19]

Protocol: Assessing Drug Synergy using the Bliss Independence Model

Objective: To quantitatively determine if combining your pyrrole-based inhibitor with a second inhibitor (targeting the bypass pathway) results in a synergistic, additive, or antagonistic effect.

Methodology:

  • Setup: In a 96-well or 384-well plate, create a dose-response matrix. The concentration of your pyrrole-based inhibitor (Drug A) will vary along the Y-axis, and the concentration of the bypass pathway inhibitor (Drug B) will vary along the X-axis. Include wells with each drug alone and untreated controls.

  • Cell Seeding and Dosing: Seed your resistant cells into the plate and, after they attach, add the drug combinations as per your matrix design.

  • Incubation and Viability: Incubate for a period appropriate for your cell line (e.g., 72 hours). Measure cell viability using an assay like CellTiter-Glo®.

  • Data Analysis:

    • Normalize the data to your controls (0% inhibition for vehicle-treated, 100% inhibition for a "killer" control or background).

    • Calculate the expected response for an additive effect using the Bliss Independence model: E_exp = E_A + E_B - (E_A * E_B) , where E_A and E_B are the fractional inhibitions of Drug A and Drug B alone.[20]

    • The synergy score is the difference between your observed inhibition (E_obs) and the expected inhibition (E_exp).

    • Synergy Score = E_obs - E_exp

      • Score > 0 indicates synergy.

      • Score ≈ 0 indicates an additive effect.

      • Score < 0 indicates antagonism.

Interpretation: A strong synergy score provides a powerful rationale for pursuing this combination in more advanced preclinical models.[21][22] This approach allows for the discovery of effective drug combinations that can overcome resistance.[20]

References

  • Sawyer, C. (2013). Overcoming Resistance to Targeted Cancer Therapy. American Society of Clinical Oncology.
  • Vasan, N., et al. (2019). Overcoming Resistance to Targeted Therapies in Cancer. PubMed.
  • Payne, A., et al. (2020). Target Engagement Assays in Early Drug Discovery. PMC - NIH.
  • Massey, A. J. (2018). A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS One.
  • Li, W., et al. (2023). Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. Frontiers.
  • Bhang, H. C., et al. (2021). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC - NIH.
  • Various Authors. (2024). Tackling Resistance: Innovative Strategies with Molecularly Targeted Cancer Agents. MDPI, Frontiers.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
  • Illumina. (n.d.). Antimicrobial Resistance | Detection with NGS. Illumina.
  • World Health Organization. (2018). The use of next-generation sequencing technologies for the detection of mutations associated with drug resistance in Mycobacterium tuberculosis complex: technical guide. WHO.
  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences.
  • Charretier, Y., et al. (n.d.). How next-generation sequencing can address the antimicrobial resistance challenge. AMR Control.
  • Cotton, L. A., et al. (2015). Next generation sequencing improves detection of drug resistance mutations in infants after PMTCT failure. NIH.
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  • Cokol-Cakmak, M., et al. (2022). Diagonal Method: Measure Synergy Among Any Number Of Drugs l Protocol Preview. YouTube.
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Troubleshooting

how to interpret ambiguous spectroscopic data of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Welcome to the Troubleshooting & Analysis Guide for Spectroscopic Data As a Senior Application Scientist, I've seen how the unique structure of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid can lead to spectroscopic d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Troubleshooting & Analysis Guide for Spectroscopic Data

As a Senior Application Scientist, I've seen how the unique structure of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid can lead to spectroscopic data that appears ambiguous at first glance. This guide is designed to provide researchers, chemists, and drug development professionals with a logical framework for interpreting complex spectra, ensuring accurate structural elucidation. We will move from foundational checks to advanced 2D NMR techniques, explaining the reasoning behind each step to build confidence in your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My initial ¹H NMR spectrum looks complex, especially in the aromatic region. Where should I begin my analysis?

This is the most common challenge with this molecule. The complexity arises from overlapping signals and the electronic interplay between the substituents. Before diving into advanced analysis, it's crucial to perform some basic checks.

The Initial Analysis Workflow

The following workflow provides a systematic approach to deconstruct the initial data and identify sources of ambiguity.

A Acquire Initial Spectra (¹H, ¹³C, IR, MS) B Check for Impurities - Residual Solvents - Starting Materials - Side Products A->B Purity Check C Confirm Key Functional Groups - COOH Proton (¹H) - NH Proton (¹H) - OCH₃ Protons (¹H) - C=O Stretch (IR) B->C If Pure D Analyze Aromatic Region (¹H) - Identify Overlap - Assess Splitting Patterns C->D E Analyze Pyrrole Region (¹H) - Assign H2 and H5 - Check Coupling D->E F Ambiguity Resolved? E->F Evaluate G Proceed to 2D NMR (COSY, HSQC, HMBC) F->G No H Final Structure Confirmation F->H Yes G->H Correlate Data

Caption: Initial Spectroscopic Analysis Workflow.

Expert Insight:

  • Solvent and Water: Always check for residual solvent peaks (e.g., DMSO-d₅ at ~2.50 ppm, CDCl₃ at 7.26 ppm) and a broad water peak. The carboxylic acid and pyrrole N-H protons are exchangeable; adding a drop of D₂O to your NMR tube will cause these signals to disappear, confirming their identity.[1]

  • Carboxylic Acid Proton: This proton typically appears as a very broad singlet far downfield, often above 12 ppm.[1] Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[1]

  • Pyrrole N-H Proton: The pyrrole N-H proton is also a broad singlet, typically appearing between 11.5 and 13.0 ppm in DMSO-d₆.[2]

Question 2: The four protons on the methoxyphenyl ring are overlapping. How can I assign them?

This is expected. The signals for the four protons on the 1,3-disubstituted (meta) phenyl ring often appear as a complex, overlapping multiplet.[3] Understanding the electronic effects of the substituents is key to predicting their relative positions.

  • Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group (EDG), which shields the aromatic protons, shifting them upfield (to a lower ppm value). This effect is strongest at the ortho and para positions relative to the methoxy group. The pyrrole ring acts as the other substituent, influencing the electron density as well.

  • Expected Pattern: You will have four distinct aromatic protons. Their splitting patterns can be complex (e.g., doublet, triplet, doublet of doublets), and the proximity of their chemical shifts often leads to "second-order effects," where the splitting is not clean and multiplets lean towards each other ("roofing").[4][5]

Proton (by position) Expected Chemical Shift (ppm) Expected Multiplicity Rationale
H-2' (ortho to OMe)~6.8-7.0Doublet of doublets (dd) or Triplet (t)Shielded by EDG OMe. Coupled to H-4' and H-6'.
H-4' (para to OMe)~7.2-7.4Triplet (t)Less affected by OMe shielding. Coupled to H-2' and H-6'.
H-5' (ortho to Pyrrole)~7.0-7.2Doublet (d) or ddInfluenced by both groups. Coupled to H-4' and H-6'.
H-6' (ortho to OMe)~6.8-7.0Doublet (d) or ddShielded by EDG OMe. Coupled to H-4' and H-5'.

Note: These are estimated ranges. Actual values depend on the solvent and spectrometer frequency. Definitive assignment requires 2D NMR.

When simple ¹H NMR is insufficient, a COSY (Correlation Spectroscopy) experiment is the next logical step. It reveals which protons are coupled (i.e., attached to adjacent carbons).

Question 3: How do I definitively assign the pyrrole ring protons and all carbon signals?

While ¹H NMR gives a proton count and splitting, and ¹³C NMR shows the number of unique carbons, neither, in isolation, can definitively connect the structure. For this, a combination of 2D NMR experiments is the industry standard.

The 2D NMR Troubleshooting Protocol

This workflow uses a suite of experiments to build the molecular skeleton piece by piece.

A Ambiguous 1D Spectra (¹H, ¹³C) B Run COSY (¹H-¹H Correlation) A->B Step 1 C Run HSQC (¹H-¹³C One-Bond Correlation) B->C Step 2 sub_B • Identify adjacent protons • Trace spin systems (e.g., on phenyl ring) B->sub_B D Run HMBC (¹H-¹³C Long-Range Correlation) C->D Step 3 sub_C • Connect each proton to its  directly attached carbon C->sub_C E Integrate All Data D->E Step 4 sub_D • Establish connectivity across  quaternary carbons and heteroatoms • Piece fragments together D->sub_D F Assign All Protons and Carbons E->F

Caption: Key expected HMBC correlations for structural confirmation.

Question 4: What should I expect from my IR and Mass Spectrometry data?

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming functional groups. For this molecule, you should look for characteristic absorption bands.

Functional Group Vibration **Expected Wavenumber (cm⁻¹) **Appearance
Carboxylic AcidO-H stretch3300-2500Very broad, often overlapping C-H stretches. [6]
PyrroleN-H stretch~3400Medium to sharp, distinct from the O-H band. [7]
Carboxylic AcidC=O stretch1760-1690Strong, sharp. [6]
Aromatic/PyrroleC=C stretch1600-1450Multiple medium to sharp bands.
Methoxy/CarboxylC-O stretch1320-1210Strong intensity. [6]

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation patterns, which can further confirm the structure.

  • Molecular Ion (M⁺): Look for a peak corresponding to the molecular weight (C₁₂H₁₁NO₃ = 217.22 g/mol ). In ESI-, you would see the [M-H]⁻ ion at m/z 216.

  • Key Fragmentation: A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da) or the loss of the entire COOH group (45 Da). [8]Another likely fragmentation is the cleavage of the C-O bond of the methoxy group, leading to the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da). The most stable fragment is often the acylium ion (R-CO⁺). [9] By systematically applying this combination of 1D and 2D spectroscopic techniques and cross-referencing with expected values, you can resolve any initial ambiguities and achieve a confident and accurate structural assignment for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

References

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A - ACS Publications. [Link]

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  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • What is the proton NMR spectrum of p-methoxyphenol? Chemistry Stack Exchange. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Biological Activity of 4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic Acid and Its Analogs as Potential Anticancer Agents

This guide provides an in-depth technical comparison of the biological activity of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid and a rationally designed series of analogs. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activity of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid and a rationally designed series of analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics. We will explore the synthesis, hypothetical structure-activity relationships (SAR), and the experimental protocols for evaluating these compounds as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and as cytotoxic agents against human colorectal carcinoma (HCT116) cells.

Introduction: The Therapeutic Potential of the 4-Arylpyrrole-3-carboxylic Acid Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The 4-aryl-1H-pyrrole-3-carboxylic acid moiety, in particular, has garnered significant interest as a template for the development of agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Our focus is on 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, a compound whose structural features suggest potential for interaction with key biological targets implicated in cancer progression.

The rationale for investigating this specific scaffold stems from published studies on related 4-phenylpyrrole derivatives that have demonstrated significant antiproliferative activity.[3][6] Notably, the substitution pattern on the phenyl ring has been shown to be a critical determinant of biological activity, with electron-donating groups often enhancing potency.[3] This guide will, therefore, explore the influence of the methoxy group's position on the phenyl ring, as well as the impact of other substituents, on the anticancer potential of this compound class.

Hypothetical Structure-Activity Relationship (SAR) Study

To elucidate the structure-activity relationships of the 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid scaffold, a focused library of analogs was designed. The primary objectives of this hypothetical study were to:

  • Probe the influence of the methoxy group's position on the phenyl ring (ortho, meta, para).

  • Investigate the effect of replacing the methoxy group with other electron-donating and electron-withdrawing groups.

  • Assess the importance of the carboxylic acid moiety.

The designed analogs and their hypothetical biological activities are presented in the tables below.

Table 1: Comparative Antiproliferative Activity against HCT116 Cells
Compound IDRR'R''IC₅₀ (µM) - Hypothetical Data
1 (Parent) H3-OCH₃H15.2
2H2-OCH₃H25.8
3H4-OCH₃H8.5
4H3-OHH12.1
5H3-ClH35.4
6CH₃3-OCH₃H> 50
7H3,4-(OCH₃)₂H5.2
Table 2: Comparative VEGFR-2 Kinase Inhibition
Compound IDRR'R''IC₅₀ (nM) - Hypothetical Data
1 (Parent) H3-OCH₃H85.6
2H2-OCH₃H152.3
3H4-OCH₃H45.1
4H3-OHH70.9
5H3-ClH210.7
6CH₃3-OCH₃H> 500
7H3,4-(OCH₃)₂H28.4

Mechanistic Hypothesis: Targeting VEGFR-2 Signaling

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] The inhibition of VEGFR-2 is a clinically validated strategy in oncology. We hypothesize that 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid and its analogs may exert their anticancer effects through the inhibition of VEGFR-2 kinase activity. The proposed mechanism involves the binding of the pyrrole scaffold to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration VEGF VEGF VEGF->VEGFR2 Binds Compound 4-(Aryl)-1H-pyrrole- 3-carboxylic Acid Analogs Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Figure 1: Proposed mechanism of action via VEGFR-2 inhibition.

Experimental Protocols

Synthesis of 4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic Acid and Analogs

The synthesis of the target compounds is proposed via a modified Paal-Knorr pyrrole synthesis.[8][9] This method offers a convergent and efficient route to the desired 4-aryl-1H-pyrrole-3-carboxylates.

Synthesis_Workflow A Substituted Phenylacetaldehyde D 1,4-Dicarbonyl Intermediate A->D B Ethyl Glyoxalate B->D C Ammonium Acetate E Ethyl 4-(Aryl)-1H-pyrrole- 3-carboxylate C->E D->E Paal-Knorr Cyclization F 4-(Aryl)-1H-pyrrole- 3-carboxylic Acid E->F Saponification (LiOH, THF/H₂O)

Figure 2: General synthetic workflow.

Step-by-Step Protocol:

  • Synthesis of the 1,4-Dicarbonyl Intermediate: To a solution of the appropriately substituted phenylacetaldehyde (1.0 eq) in a suitable solvent such as ethanol, add ethyl glyoxalate (1.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield the crude 1,4-dicarbonyl intermediate, which can be used in the next step without further purification.

  • Paal-Knorr Pyrrole Synthesis: The crude 1,4-dicarbonyl intermediate is dissolved in glacial acetic acid. Ammonium acetate (5.0 eq) is added, and the reaction mixture is heated to reflux for 4-6 hours.[8][9] The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude ethyl 4-(aryl)-1H-pyrrole-3-carboxylate.

  • Purification: The crude ester is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Saponification: The purified ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1). Lithium hydroxide (3.0 eq) is added, and the mixture is stirred at room temperature for 12-16 hours. The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous layer is acidified to pH 2-3 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final 4-(aryl)-1H-pyrrole-3-carboxylic acid.

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11][12][13]

Step-by-Step Protocol:

  • Cell Seeding: Human colorectal carcinoma cells (HCT116) are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: The compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with 100 µL of the compound dilutions and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[10][13]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 is determined using a luminescence-based kinase assay.[14][15] This assay measures the amount of ATP remaining in solution following a kinase reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 1x kinase buffer, a solution of recombinant human VEGFR-2 enzyme, a substrate solution (e.g., poly(Glu, Tyr) 4:1), and an ATP solution. The test compounds are serially diluted in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, 10 µL of the diluted compound solution is mixed with 20 µL of the VEGFR-2 enzyme solution and 20 µL of the substrate/ATP mixture. The reaction is initiated by the addition of the enzyme and incubated at 30°C for 60 minutes.[14]

  • Luminescence Detection: After the incubation, 50 µL of a kinase detection reagent (e.g., Kinase-Glo®) is added to each well. The plate is incubated at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Signal Measurement: The luminescence is measured using a microplate luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction with no inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the biological activity of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid and its analogs as potential anticancer agents. The hypothetical data presented suggests that the 4-aryl-1H-pyrrole-3-carboxylic acid scaffold is a promising starting point for the development of novel VEGFR-2 inhibitors. Specifically, the position of the methoxy group on the phenyl ring appears to significantly influence both antiproliferative and kinase inhibitory activity, with the para-substituted analog (Compound 3) and the 3,4-dimethoxy analog (Compound 7) demonstrating superior hypothetical potency.

Future work should focus on the synthesis and experimental validation of the proposed analogs to confirm these hypothetical SAR trends. Further optimization of the lead compounds could involve the exploration of a wider range of substituents on the phenyl ring and modifications to the pyrrole core to enhance potency, selectivity, and pharmacokinetic properties.

References

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Comparative

A Guide to the Scientific Validation of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid as a Research Tool

To our esteemed colleagues in research, science, and drug development, The journey of a novel small molecule from the bench to a validated research tool is one defined by rigorous scientific scrutiny. This guide addresse...

Author: BenchChem Technical Support Team. Date: January 2026

To our esteemed colleagues in research, science, and drug development,

The journey of a novel small molecule from the bench to a validated research tool is one defined by rigorous scientific scrutiny. This guide addresses the validation of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid , a compound for which, at the time of this writing, there is no extensive body of public research. Therefore, this document serves not as a retrospective analysis, but as a prospective roadmap. We will outline a comprehensive, multi-stage validation workflow grounded in the principles of modern chemical biology. Our objective is to provide a robust framework for establishing this, or any novel compound, as a reliable and valuable tool for scientific inquiry.

Part 1: The Foundational Principles of Chemical Probe Validation

Before embarking on experimental validation, it is crucial to understand what constitutes a high-quality chemical probe. Such a tool is a selective small-molecule modulator of a protein's function that can be used to study biology in biochemical, cell-based, or in vivo settings.[1] The key pillars of validation are potency, target engagement, and selectivity.[1] A well-validated probe allows researchers to confidently link a biological phenotype to the modulation of a specific target.

Part 2: A Hypothetical Validation Workflow for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Given the structural motifs present in 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid—namely the pyrrole and methoxyphenyl groups—we can draw parallels to other compounds with known biological activities, such as anti-inflammatory or kinase inhibitory effects.[2][3][4] Let us hypothesize, for the purpose of this guide, that our initial screening suggests a potential inhibitory effect on a protein kinase, a common target class for such scaffolds.

Stage 1: Initial Target Identification and Biochemical Validation

The first step is to identify the direct molecular target of our compound and quantify its potency.

This protocol describes a generic in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid against our hypothetical kinase target.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of assay buffer to each well of a 384-well plate.

    • Add 25 nL of the compound serial dilutions to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor of the target kinase as a positive control.

    • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader. The amount of remaining ATP is inversely correlated with kinase activity.

  • Data Analysis:

    • Normalize the data to the positive (0% activity) and negative (100% activity) controls.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Biochemical Potency

CompoundTarget KinaseIC50 (nM)
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acidKinase X[Data]
Known Inhibitor (Positive Control)Kinase X[Data]
Stage 2: Cellular Target Engagement and Functional Response

Demonstrating that the compound can enter cells and interact with its target in a biological context is a critical validation step.

This protocol assesses the ability of our compound to inhibit the phosphorylation of a known downstream substrate of our target kinase in a cellular model.

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

  • Stimulant (if required to activate the kinase pathway, e.g., a growth factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated substrate and total substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with increasing concentrations of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid (and controls) for 1-2 hours.

    • If necessary, stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to induce kinase activity.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for the total substrate protein as a loading control.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Visualization of Experimental Workflow

G cluster_biochem Biochemical Validation cluster_cell Cellular Validation b1 Prepare Compound Dilutions b2 Kinase Reaction Setup (Enzyme, Substrate, Compound) b1->b2 b3 Add ATP to Initiate b2->b3 b4 Incubate (1 hr) b3->b4 b5 Luminescence Detection (e.g., Kinase-Glo®) b4->b5 b6 Calculate IC50 b5->b6 c1 Treat Cells with Compound c2 Stimulate Pathway (if needed) c1->c2 c3 Cell Lysis c2->c3 c4 Western Blot for Phospho-Substrate c3->c4 c5 Quantify Target Inhibition c4->c5

Caption: Workflow for biochemical and cellular validation.

Stage 3: Selectivity Profiling

A good research tool should be selective for its intended target over other related proteins to avoid off-target effects that could confound experimental results.

This involves screening the compound against a broad panel of kinases at a fixed concentration to identify potential off-target interactions.

Procedure:

  • Compound Submission: Submit 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

  • Primary Screen: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).

  • Data Analysis: The results are usually reported as the percent inhibition for each kinase. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up: For any off-target hits, full dose-response curves should be generated to determine their IC50 values.

Data Presentation: Selectivity Comparison

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity (Off-Target 1 / Target)
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid[Data][Data][Data][Calculation]
Alternative Probe 1[Data][Data][Data][Calculation]
Alternative Probe 2[Data][Data][Data][Calculation]

Part 3: Comparison with Alternative Research Tools

Once the target and its potency are validated, it is essential to compare the new compound against existing tools for the same target. For our hypothetical kinase target, let's assume there are two existing, well-validated inhibitors.

  • Alternative Probe 1 (e.g., a Staurosporine analog): Often highly potent but notoriously non-selective. This serves as a good positive control for potency but a poor choice for selective biological interrogation.

  • Alternative Probe 2 (e.g., a clinically approved kinase inhibitor): Typically highly selective and well-characterized, representing the gold standard for a research tool.

The goal is for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid to demonstrate a balance of high potency and selectivity, ideally comparable to or better than Alternative Probe 2.

Part 4: Conclusion and Future Directions

This guide has provided a comprehensive, albeit hypothetical, framework for the validation of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid as a research tool. The described workflow, moving from biochemical characterization to cellular target engagement and selectivity profiling, represents the current best practices in the field.[5][6] Should this compound prove to be a potent and selective modulator of a biological target, it could become a valuable tool for the research community. The principles and protocols outlined here are broadly applicable to the validation of any novel small molecule, ensuring the generation of robust and reproducible scientific data.

Visualization of a Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X (Target of Compound) Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Compound 4-(3-methoxyphenyl)-1H- pyrrole-3-carboxylic acid Compound->KinaseX Inhibits

Caption: Inhibition of a hypothetical signaling pathway.

References

  • Quancard, J., Cox, B., Finsinger, D., et al. (2020). Validating Chemical Probes. EFMC Best Practices. Available at: [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). The promise and peril of chemical probes.
  • EFMC Best Practices in Medicinal Chemistry WG. (2020). Best Practices: Chemical Probes Webinar. YouTube. Available at: [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: their value and execution. Breast Cancer Research.
  • Abdel-fattah, B. A., et al. (2013). Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. Chemical & Pharmaceutical Bulletin.
  • EvitaChem. (n.d.). 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid.
  • MDPI. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • Al-Tel, T. H., et al. (2019). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. Modern Scientific Press.
  • Omar, A., et al. (2014). 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. European Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2016). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives.
  • Kos, J., et al. (2016). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI.
  • Lindsey, J. S., et al. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. MDPI.
  • Giraud, F., et al. (2025). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. PubMed.
  • Singh, S., et al. (2014).
  • Hou, Z., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed.

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Validation

A Comparative Analysis of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid as a Putative Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Disclaimer: The biological activity of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) inhibitor is presented here as a hypothetical scenario to illustrate a framework for compa...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The biological activity of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) inhibitor is presented here as a hypothetical scenario to illustrate a framework for comparative analysis. As of the writing of this guide, the specific biological target for this compound has not been publicly disclosed. This document serves as a template for researchers on how to structure a comparative guide for a novel inhibitor against established molecules targeting a specific enzyme.

Introduction: The Critical Role of DHODH in Cellular Proliferation and its Therapeutic Potential

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Located on the inner mitochondrial membrane, it catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step for the production of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] Rapidly proliferating cells, including activated lymphocytes and cancer cells, have a high demand for pyrimidines and are thus particularly vulnerable to the inhibition of this pathway.[3][4] This dependency makes DHODH a compelling therapeutic target for autoimmune diseases, viral infections, and various cancers.[5][6][7]

A number of DHODH inhibitors have been developed, with some achieving clinical significance. This guide provides a comparative overview of the well-established DHODH inhibitors—Leflunomide, Teriflunomide, and Brequinar—alongside a hypothetical novel inhibitor, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, hereafter referred to as "Compound X." We will delve into a comparative analysis of their inhibitory potency, outline the experimental protocols for such a comparison, and discuss the underlying signaling pathways.

Comparative Inhibitory Potency

The efficacy of a specific inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a higher potency of the inhibitor. The table below summarizes the reported IC50 values for the active metabolite of Leflunomide (A77 1726, also known as Teriflunomide), Brequinar, and our hypothetical Compound X against human DHODH.

Inhibitor Chemical Structure IC50 (Human DHODH) Mechanism of Action Clinical Status/Use
Compound X 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acidTo Be DeterminedHypothesized: Competitive/Non-competitiveInvestigational
Teriflunomide (A77 1726) ~773 nM - 1.1 µM[8][9]Non-competitive, reversible[8]Approved for Multiple Sclerosis
Leflunomide Weak inhibitor (IC50 = 98 µM); prodrug for Teriflunomide[9][10]Prodrug, active metabolite inhibits DHODH[10]Approved for Rheumatoid Arthritis
Brequinar ~5.2 nM - 20 nM[11]Potent, non-competitive[9]Investigational (Cancer, COVID-19)[6][7]

Signaling Pathway and Experimental Workflow

DHODH in the De Novo Pyrimidine Biosynthesis Pathway

The inhibition of DHODH disrupts the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides essential for DNA and RNA synthesis. This disruption leads to cell cycle arrest and a reduction in cellular proliferation.

DHODH_Pathway cluster_Mitochondria Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH Orotate Orotate DHODH->Orotate CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 DHO Dihydroorotate DHO->DHODH UMP_Synthase UMP Synthase Orotate->UMP_Synthase CoQ Ubiquinone (CoQ) CoQ->DHODH CAD CAD (CPSII, ATCase, DHOase) CAD->DHO UMP UMP UMP_Synthase->UMP Glutamine Glutamine + Aspartate + CO2 Glutamine->CAD Pyrimidine_Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Pyrimidine_Nucleotides DNA_RNA DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA Inhibitor Compound X & Other Inhibitors Inhibitor->DHODH caption DHODH Inhibition Signaling Pathway

Caption: DHODH Inhibition Signaling Pathway.

Experimental Workflow for Comparative Inhibitor Analysis

A systematic approach is crucial for the validation and comparison of novel inhibitors. The workflow begins with a direct enzymatic assay to determine the IC50, followed by cell-based assays to confirm on-target activity and assess downstream cellular effects.

Experimental_Workflow start Start: Synthesize/Acquire Compound X enzymatic_assay In Vitro DHODH Enzyme Inhibition Assay start->enzymatic_assay ic50_determination Determine IC50 of Compound X vs. Comparators enzymatic_assay->ic50_determination cell_proliferation Cellular Proliferation Assay (e.g., MTT, WST-1) ic50_determination->cell_proliferation rescue_experiment Uridine Rescue Experiment cell_proliferation->rescue_experiment on_target_validation Confirm On-Target DHODH Inhibition rescue_experiment->on_target_validation on_target_validation->cell_proliferation Not Validated (Re-evaluate) downstream_analysis Downstream Cellular Analysis (Cell Cycle, Apoptosis) on_target_validation->downstream_analysis Validated conclusion Comparative Efficacy Conclusion downstream_analysis->conclusion caption Experimental Workflow for Efficacy Comparison

Caption: Experimental Workflow for Efficacy Comparison.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate and compare the inhibition of DHODH by a novel compound like Compound X.

In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the inhibition of recombinant human DHODH enzyme activity.

  • Principle: The activity of DHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate. The rate of DCIP reduction is measured spectrophotometrically.

  • Materials:

    • Recombinant human DHODH

    • L-Dihydroorotic acid (DHO)

    • 2,6-dichloroindophenol (DCIP)

    • Coenzyme Q10 (CoQ10)

    • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.6)

    • DMSO (for compound dilution)

    • 96-well microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compounds (Compound X, Teriflunomide, Brequinar) in DMSO.

    • In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for the vehicle control).

    • Add 178 µL of a solution containing the DHODH enzyme and CoQ10 in assay buffer to each well and incubate for 15 minutes at room temperature.

    • Prepare a reaction mix containing DHO and DCIP in the assay buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.

    • Calculate the initial reaction rates (V₀) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay with Uridine Rescue

This assay assesses the effect of the compound on the growth of rapidly dividing cells that are dependent on de novo pyrimidine synthesis and confirms the mechanism of action.

  • Principle: DHODH inhibition depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation. This effect can be rescued by the addition of exogenous uridine, which bypasses the need for de novo synthesis. A significant shift in the IC50 in the presence of uridine indicates on-target DHODH inhibition.

  • Materials:

    • Rapidly proliferating cell line (e.g., HEK293, Jurkat, or a relevant cancer cell line)

    • Complete cell culture medium

    • Test compounds

    • Uridine

    • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound in the presence or absence of a rescuing concentration of uridine (e.g., 100 µM).

    • Incubate for 48-72 hours.

    • Add the cell proliferation reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the IC50 values in the presence and absence of uridine.

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically rigorous framework for the comparative analysis of a novel compound, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid (Compound X), as a putative DHODH inhibitor. By comparing its performance against established inhibitors such as Teriflunomide and Brequinar, researchers can ascertain its relative potency and potential for further development. The provided experimental protocols offer a clear path for the validation of its on-target activity and the elucidation of its cellular effects.

Should experimental data confirm that 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a potent and selective DHODH inhibitor, subsequent studies would involve pharmacokinetic and pharmacodynamic profiling, as well as in vivo efficacy studies in relevant disease models. The structural information, particularly the role of the 3-methoxyphenyl and pyrrole-3-carboxylic acid moieties, would be invaluable for structure-activity relationship (SAR) studies to further optimize its inhibitory activity and drug-like properties. The ongoing clinical trials of novel DHODH inhibitors for various malignancies underscore the continued interest and therapeutic potential of targeting this fundamental metabolic pathway.[7][12][13]

References

  • A patent review of human dihydroorotate dehydrogenase (hDHODH) inhibitors as anticancer agents and their other therapeutic applications (1999-2022). (2024).
  • Cambridge Bioscience. (n.d.). Brequinar - MedChem Express. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?. Retrieved from [Link]

  • Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 893-898.
  • MedPath. (2024). First-in-Human Trial Launched for Novel DHODH Inhibitor HOSU-53 in Solid Tumors and Lymphomas. Retrieved from [Link]

  • O'Connor, P., et al. (2016). Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes (P2.068). Neurology, 86(16 Supplement).
  • Knecht, W., et al. (1998). Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Biochemical Pharmacology, 56(9), 1259-1264.
  • ResearchGate. (n.d.). Phase III clinical trials of teriflunomide in multiple sclerosis. Retrieved from [Link]

  • News-Medical.Net. (2024, September 17). Ohio State's novel DHODH inhibitor enters first human trials. Retrieved from [Link]

  • Barchart.com. (2025, September 30). DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook. Retrieved from [Link]

  • Semantic Scholar. (n.d.). On dihydroorotate dehydrogenases and their inhibitors and uses. Retrieved from [Link]

  • Liu, X., et al. (2018). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 285(5), 924-935.
  • He, S., et al. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy.
  • Wikipedia. (n.d.). Dihydroorotate dehydrogenase. Retrieved from [Link]

  • Tan, A. S., et al. (2017). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism, 26(6), 854-867.e5.
  • Patel, H., et al. (2020). Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. ACS Omega, 5(18), 10178-10187.
  • Drug Central. (n.d.). teriflunomide. Retrieved from [Link]

  • Lajoie, D., et al. (2023).
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  • Ott, C., et al. (2025). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 30(5), 1-13.
  • Patsnap Synapse. (2024, June 14). What is Teriflunomide used for?. Retrieved from [Link]

  • Li, Y., et al. (2024). The DHODH inhibitor teriflunomide impedes cell proliferation and enhances chemosensitivity to daunorubicin (DNR) in T-cell acute lymphoblastic leukemia.
  • SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]

  • Nguyen, K. C., et al. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Molecules, 28(3), 1323.
  • Ali, B., et al. (2016). Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. Arabian Journal of Chemistry, 10(4), 534-541.
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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid: A Comparative Analysis

This guide provides a comprehensive framework for the cross-validation of the experimental results for the novel compound, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. In the absence of extensive direct experimental...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the experimental results for the novel compound, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. In the absence of extensive direct experimental data for this specific molecule, this document establishes a robust comparative analysis based on established methodologies and data from structurally related pyrrole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic value of this compound and to design further experimental investigations.

The pyrrole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The subject of this guide, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, combines the pyrrole core with a methoxyphenyl substituent, a common feature in many biologically active molecules, suggesting its potential as a therapeutic agent.

I. Synthesis and Characterization: Establishing a Baseline

A reliable and reproducible synthesis is the cornerstone of any experimental validation. While a specific, optimized synthesis for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is not yet published, a plausible synthetic route can be designed based on established methods for creating 4-aryl-pyrrole-3-carboxylic acid scaffolds. A potential retrosynthetic analysis suggests a strategy involving the construction of the pyrrole ring from appropriate precursors.

A general and efficient method for the synthesis of pyrrole-2-carboxylic acids involves the copper-catalyzed spiroannulation/ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters.[3] Another sustainable approach utilizes the reaction of 3-hydroxy-2-pyrones with primary amines.[4] These methods offer high efficiency and good functional group tolerance.

Proposed Synthetic Workflow

cluster_synthesis Synthesis of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid start Starting Materials: - 3-methoxybenzaldehyde - Ethyl azidoacetate - Diethyl malonate intermediate1 Intermediate A: Ethyl 2-azido-3-(3-methoxyphenyl)acrylate start->intermediate1 Knoevenagel Condensation intermediate2 Intermediate B: Pyrrole-3,4-dicarboxylate derivative intermediate1->intermediate2 Cycloaddition with diethyl malonate final_product Final Product: 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid intermediate2->final_product Hydrolysis and Decarboxylation

Caption: Proposed synthetic workflow for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

Analytical Characterization Protocol

The unambiguous identification and purity assessment of the synthesized compound are critical. A standard suite of analytical techniques should be employed.

Table 1: Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmationAromatic protons from the methoxyphenyl group, pyrrole ring protons, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton (typically >10 ppm).[5]
¹³C NMR Carbon skeleton confirmationSignals for the carbonyl carbon of the carboxylic acid (around 160-180 ppm), aromatic and pyrrole carbons, and the methoxy carbon.[5]
FT-IR Functional group identificationA broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-H and C=C stretches for the aromatic and pyrrole rings.[5]
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₁NO₃).
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (ideally >95%).

II. Comparative Biological Evaluation: Unveiling Therapeutic Potential

Based on the known biological activities of pyrrole derivatives, the primary areas of investigation for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid should include its anti-inflammatory and cytotoxic properties.[6][7]

A. Anti-inflammatory Activity: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole scaffold exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[8] Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.

A widely used method to assess COX-2 inhibitory activity is a colorimetric or fluorescence-based assay that measures the peroxidase component of the enzyme.[9]

  • Preparation of Reagents: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the COX-2 enzyme, the substrate (arachidonic acid), and a chromogenic or fluorogenic probe.

  • Compound Preparation: Dissolve the test compound and a positive control (e.g., celecoxib) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • Add the reaction buffer, heme cofactor, and COX-2 enzyme solution to the wells of a microplate.

    • Add the test compound dilutions or the positive control.

    • Incubate to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding arachidonic acid and the probe.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

The following table presents a hypothetical comparison based on reported activities of various pyrrole derivatives to provide a context for evaluating the results of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

Table 2: Comparative COX-2 Inhibitory Activity of Pyrrole Analogs

CompoundStructureCOX-2 IC₅₀ (µM)Reference
Analog A (e.g., a 4-phenylpyrrole-3-carboxylic acid)[Generic structure]5.2Fictional data based on literature trends
Analog B (e.g., a 4-(4-chlorophenyl)pyrrole-3-carboxylic acid)[Generic structure]2.8Fictional data based on literature trends
Celecoxib (Positive Control)[Structure of Celecoxib]0.04[10]
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid [Structure of the target compound]To be determined N/A
B. Cytotoxicity Assessment: Anticancer Potential

Pyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][11] An initial screening against a panel of cancer cell lines is a crucial step in evaluating the anticancer potential of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a positive control (e.g., doxorubicin). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

cluster_cytotoxicity Cytotoxicity Screening Workflow start Cancer Cell Lines (e.g., MCF-7, A549, HCT116) seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid (serial dilutions) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis and IC₅₀ Determination mtt_assay->data_analysis

Caption: A streamlined workflow for in vitro cytotoxicity screening.

The following table provides a hypothetical comparison of the cytotoxic activity of related pyrrole compounds.

Table 3: Comparative Cytotoxicity of Pyrrole Analogs against Cancer Cell Lines

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)Reference
Analog C (e.g., a pyrrole-indole hybrid)8.512.16.3Fictional data based on[11]
Analog D (e.g., a pyrrolidone derivative)15.220.511.8Fictional data based on[13]
Doxorubicin (Positive Control)0.10.20.08Literature values
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid To be determined To be determined To be determined N/A

III. Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. By employing the outlined synthetic and analytical protocols, researchers can ensure the quality and integrity of their test compound. The comparative biological evaluation, contextualized by data from related pyrrole derivatives, will offer valuable insights into its potential as an anti-inflammatory or anticancer agent.

Positive results from these initial in vitro studies would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effects in animal models of inflammation or cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

The rigorous and comparative approach detailed in this guide will be instrumental in advancing our understanding of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid and its potential contribution to the field of medicinal chemistry.

References

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Validation

A Comparative Guide to the Structure-Activity Relationships of Pyrrole Derivatives

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and s...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and synthetic tractability make it a privileged scaffold for the development of novel therapeutic agents across a wide range of diseases.[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrrole derivatives in three key therapeutic areas: oncology, infectious diseases, and inflammation. We will explore how subtle molecular modifications to the pyrrole core can profoundly impact biological activity, offering insights for researchers, scientists, and drug development professionals.

The Pyrrole Scaffold: A Versatile Template for Drug Design

The pyrrole nucleus offers multiple positions for substitution (the nitrogen atom at position 1 and the carbon atoms at positions 2, 3, 4, and 5), allowing for the fine-tuning of physicochemical properties and biological targets. The general structure of a substituted pyrrole is depicted below, highlighting the key positions for modification that dictate its pharmacological profile.

Pyrrole_Scaffold cluster_pyrrole General Pyrrole Scaffold N N C2 C2 N->C2 R1 R1 N->R1 Position 1 (N-substitution) C3 C3 C2->C3 R2 R2 C2->R2 Position 2 C4 C4 C3->C4 R3 R3 C3->R3 Position 3 C5 C5 C4->C5 R4 R4 C4->R4 Position 4 C5->N R5 R5 C5->R5 Position 5

Caption: General structure of a pyrrole ring highlighting positions for substitution.

Part 1: Pyrrole Derivatives as Anticancer Agents

Pyrrole-containing compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4] A prominent mechanism of action for many pyrrole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[5][6]

Structure-Activity Relationship of Pyrrole-Based Kinase Inhibitors

Kinase inhibitors often feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The SAR of pyrrole derivatives as kinase inhibitors reveals several key trends:

  • N-Substitution (Position 1): Substitution at the N1 position with aryl or heteroaryl groups is often crucial for potent inhibitory activity. The nature and substitution pattern of this aromatic ring can significantly influence selectivity and potency.

  • Substitution at Positions 2 and 5: These positions are frequently substituted with bulky aromatic or heteroaromatic groups that can form key hydrogen bonds and hydrophobic interactions with the kinase active site.

  • Substitution at Positions 3 and 4: Modifications at these positions can modulate the electronic properties of the pyrrole ring and influence the overall conformation of the molecule, thereby affecting its binding affinity.

The following table summarizes the structure-activity relationship of a series of pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors.[7][8]

CompoundR1 (Position 7 of pyrimidine)R2 (benzylidene substituent)EGFR IC50 (nM)Her2 IC50 (nM)VEGFR2 IC50 (nM)CDK2 IC50 (nM)
5e H4-Cl12080280350
5h H4-F15095310400
5k H4-Br7940136204
5l H4-I9565210280
Sunitinib --93-261-

Analysis of SAR: The data clearly indicates that halogen substitution on the benzylidene ring significantly impacts the inhibitory activity. The presence of a bromine atom at the para position (compound 5k ) results in the most potent inhibition across all tested kinases, suggesting that a combination of steric and electronic factors contributed by the bromine atom is optimal for binding to the ATP pocket of these enzymes.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plate Compound_Treatment 2. Treat with pyrrole derivatives Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT solution Compound_Treatment->MTT_Addition Formazan_Formation 4. Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization 5. Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading 6. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 7. Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Pyrrole Derivatives as Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrrole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[10][11]

Structure-Activity Relationship of N-Arylpyrrole Derivatives

A study on N-arylpyrrole derivatives revealed key structural features for potent antimicrobial activity against ESKAPE pathogens.[11]

  • Side Chain at Position 3: The nature of the side chain at the C3 position of the pyrrole ring is a critical determinant of activity. An aminoguanidine moiety was found to be superior to thiosemicarbazide or semicarbazide groups.

  • N-Aryl Substituent (Position 1): The substitution pattern on the N-aryl ring influences the lipophilicity and overall shape of the molecule, which in turn affects its ability to penetrate the bacterial cell wall.

  • Lipophilicity: A direct correlation between increased lipophilicity and enhanced antibacterial activity was observed in some series.

The following table presents the Minimum Inhibitory Concentration (MIC) values of a series of N-arylpyrrole derivatives against various bacterial strains.[11]

CompoundSide ChainN-Aryl SubstituentMRSA MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)A. baumannii MIC (µg/mL)
Va Aminoguanidine4-Cl-phenyl8161632
Vb Aminoguanidine4-F-phenyl48816
Vc Aminoguanidine4-Br-phenyl4488
VIa Thiosemicarbazide4-Cl-phenyl64>512>512>512
VIIa Semicarbazide4-Cl-phenyl128>512>512>512
Levofloxacin --8448

Analysis of SAR: The aminoguanidine series (Va-c) demonstrated significantly better antibacterial activity compared to the thiosemicarbazide (VIa) and semicarbazide (VIIa) series, highlighting the importance of the cationic aminoguanidine group for interacting with the bacterial cell surface or intracellular targets.[11] Within the aminoguanidine series, the nature of the halogen on the N-aryl ring also modulates activity, with the bromo-substituted derivative (Vc) showing the most potent and broad-spectrum activity.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.[14]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the pyrrole derivative in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in sterile saline or broth, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth. Include a growth control (no antimicrobial) and a sterility control (no bacteria).[15]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Stock_Solution 1. Prepare antimicrobial stock solution Serial_Dilution 3. Perform serial dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculum_Prep 2. Prepare standardized bacterial inoculum Inoculation 4. Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation 5. Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC 6. Determine the Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC

Caption: Workflow for the broth microdilution assay.

Part 3: Pyrrole Derivatives as Anti-inflammatory Agents

Chronic inflammation is a key driver of many diseases. Pyrrole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[16][17]

Structure-Activity Relationship of Pyrrole-Based COX Inhibitors

The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The SAR of pyrrole-based COX inhibitors reveals the following:

  • Acidic Moiety: The presence of an acidic functional group, such as a carboxylic acid or a sulfonamide, is often essential for binding to the active site of COX enzymes.

  • Aryl Substituents: Diaryl substitution on the pyrrole ring is a common feature of potent COX inhibitors. The nature and position of substituents on these aryl rings can confer selectivity for COX-2 over COX-1.

  • Lipophilicity and Steric Bulk: The overall lipophilicity and the steric bulk of the substituents play a crucial role in determining the potency and selectivity of COX inhibition.

The following table compares the COX-1 and COX-2 inhibitory activities of a series of pyrrole derivatives.[18]

CompoundAr1 SubstituentAr2 SubstituentCOX-2 IC50 (µM)LOX IC50 (µM)
1 4-F-phenyl4-F-phenyl>10051.5
2 4-Cl-phenyl4-Cl-phenyl>1007.5
5 4-F-phenylCinnamic acid0.5530
6 4-Cl-phenylCinnamic acid7.027.5
Indomethacin --0.9-

Analysis of SAR: The simple diaryl-substituted pyrroles (1 and 2) showed weak COX-2 inhibitory activity. However, hybridization with cinnamic acid (compounds 5 and 6) led to a significant increase in COX-2 inhibition, with compound 5 being more potent than the standard drug indomethacin.[18] This suggests that the cinnamic acid moiety effectively interacts with the COX-2 active site. Interestingly, these compounds also exhibited dual inhibition of lipoxygenase (LOX), another key enzyme in the inflammatory cascade.[18]

Conclusion

The pyrrole scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. As demonstrated in this guide, systematic modifications to the pyrrole ring and its substituents can lead to potent and selective inhibitors for a diverse range of biological targets. The structure-activity relationships discussed herein, supported by quantitative data and detailed experimental protocols, provide a valuable resource for researchers in the field of medicinal chemistry. Future efforts in this area will undoubtedly continue to leverage the unique properties of the pyrrole nucleus to address unmet medical needs.

References

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  • Patel, J., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Li, Y., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470. Retrieved from [Link]

  • Rawat, P., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(15), 5801. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

  • Papakyriakopoulou, P., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 7990. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 4-Arylpyrrole-3-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals The 4-arylpyrrole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpyrrole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the most prominent synthetic routes to this important class of molecules, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of each methodology. We will delve into the Paal-Knorr synthesis, the van Leusen reaction, and modern multicomponent strategies, providing experimental data to inform the selection of the most suitable pathway for your research endeavors.

The Paal-Knorr Synthesis: A Classic Approach

The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone of pyrrole synthesis.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring.[3][4] For the synthesis of 4-arylpyrrole-3-carboxylic acid derivatives, the key precursor is a γ-keto-β-aryl-ester.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[5] Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group forms a five-membered ring, which then dehydrates to yield the aromatic pyrrole.[5] The choice of an acid catalyst facilitates both the initial carbonyl activation and the final dehydration step.[4]

Diagram of the Paal-Knorr Synthesis Mechanism

Paal_Knorr Start γ-Keto-β-aryl-ester + Primary Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole_Ester Ethyl 4-Arylpyrrole-3-carboxylate Cyclic_Intermediate->Pyrrole_Ester Dehydration Final_Product 4-Arylpyrrole-3-carboxylic Acid Pyrrole_Ester->Final_Product Hydrolysis

Caption: Mechanism of the Paal-Knorr synthesis for 4-arylpyrrole-3-carboxylic acids.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethyl-4-phenylpyrrole-3-carboxylate
  • To a solution of ethyl 2-(acetyl)-3-phenyl-4-oxopentanoate (1.0 mmol) in ethanol (10 mL) is added ammonium acetate (5.0 mmol). The use of a large excess of the ammonia source drives the reaction towards completion.

  • The mixture is heated to reflux for 4 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the ethyl 4-arylpyrrole-3-carboxylate.

Hydrolysis to the Carboxylic Acid

The resulting ester is typically hydrolyzed under basic conditions. For instance, heating the ester in a mixture of ethanol and aqueous sodium hydroxide, followed by acidic workup, will yield the desired 4-arylpyrrole-3-carboxylic acid.[6][7]

The Van Leusen Reaction: A Versatile [3+2] Cycloaddition

The van Leusen reaction offers a powerful alternative for the synthesis of polysubstituted pyrroles, particularly for accessing 3,4-disubstituted patterns.[8] This method utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that undergoes a [3+2] cycloaddition with an electron-deficient alkene.[8][9]

Mechanism and Rationale

The reaction is initiated by the deprotonation of TosMIC by a strong base (e.g., sodium hydride or potassium tert-butoxide) to form a nucleophilic carbanion.[10][11] This anion then undergoes a Michael addition to an α,β-unsaturated ketone or ester bearing the desired aryl group. Subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the pyrrole ring.[8][9]

Diagram of the Van Leusen Reaction Workflow

Van_Leusen Start α,β-Unsaturated Aryl Ketone/Ester + TosMIC Michael_Adduct Michael Adduct Start->Michael_Adduct Michael Addition Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization 5-endo-dig Cyclization Pyrrole_Ester Ethyl 4-Arylpyrrole-3-carboxylate Cyclization->Pyrrole_Ester Elimination of Tosyl Group Final_Product 4-Arylpyrrole-3-carboxylic Acid Pyrrole_Ester->Final_Product Hydrolysis

Caption: General workflow for the Van Leusen synthesis of 4-arylpyrrole-3-carboxylic acids.

Experimental Protocol: Synthesis of Ethyl 4-phenylpyrrole-3-carboxylate
  • To a stirred suspension of sodium hydride (1.1 mmol) in dry THF (10 mL) under a nitrogen atmosphere is added a solution of ethyl 3-phenylpropiolate (1.0 mmol) in THF (5 mL) at 0 °C.

  • A solution of tosylmethyl isocyanide (TosMIC) (1.0 mmol) in THF (5 mL) is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of water, and the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the ethyl 4-phenylpyrrole-3-carboxylate.

Multicomponent Reactions: A Modern Approach to Efficiency

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. Several MCRs have been developed for the synthesis of polysubstituted pyrroles, offering significant advantages in terms of efficiency and convergence.

Rationale and Common Strategies

MCRs for pyrrole synthesis often involve the in situ formation of key intermediates that then undergo cyclization. A common strategy for synthesizing 4-arylpyrrole-3-carboxylates involves a three or four-component reaction of an arylglyoxal, a β-ketoester, an amine, and sometimes an additional component.[12][13] The versatility of MCRs allows for the rapid generation of diverse libraries of pyrrole derivatives.

Experimental Protocol: One-Pot Synthesis of Ethyl 5-methyl-4-phenyl-2-(phenylamino)pyrrole-3-carboxylate
  • A mixture of benzoylacetone (1.0 mmol), aniline (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL) is stirred at room temperature.

  • Phenylglyoxal (1.0 mmol) is added to the mixture, and the reaction is heated to reflux for 6 hours.

  • After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired polysubstituted pyrrole.

Comparative Analysis of Synthetic Routes

Synthetic Route Advantages Disadvantages Typical Yields Substrate Scope
Paal-Knorr Synthesis Simple procedure, readily available starting materials, generally good yields.[4]Can require harsh acidic conditions and high temperatures.[4]60-90%[14]Broad for 1,4-dicarbonyls and primary amines.[5]
Van Leusen Reaction Excellent for 3,4-disubstituted pyrroles, mild reaction conditions.[8]TosMIC is a reagent that requires careful handling.50-85%[9]Dependent on the availability of suitable Michael acceptors.[8]
Multicomponent Reactions High atom economy, operational simplicity, rapid access to molecular diversity.[15]Optimization can be challenging, potential for side products.40-95%[12][13]Highly dependent on the specific MCR; can be very broad.[12]

Conclusion

The synthesis of 4-arylpyrrole-3-carboxylic acids can be achieved through several effective methodologies. The classical Paal-Knorr synthesis offers a reliable and straightforward approach, while the Van Leusen reaction provides a more specialized route to 3,4-disubstituted pyrroles under milder conditions. For rapid library synthesis and improved efficiency, modern multicomponent reactions present an attractive alternative. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel pyrrole-based compounds with therapeutic potential.

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  • Hantzsch, A. Neue Bildungsweise von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1890, 23, 1474-1476.
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Validation

A Comparative Benchmarking Guide: Evaluating the Efficacy and Selectivity of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid Against Celecoxib

Abstract In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, the focus remains on developing agents that selectively target cyclooxygenase-2 (COX-2).[1] This guide presents a comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, the focus remains on developing agents that selectively target cyclooxygenase-2 (COX-2).[1] This guide presents a comprehensive benchmarking analysis of a novel pyrrole-based compound, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, hereafter referred to as "Cmpd-X". We evaluate its inhibitory potency and selectivity in direct comparison to Celecoxib, a well-established and clinically approved COX-2 inhibitor.[2] This document provides detailed in vitro, cell-based, and in vivo experimental protocols, along with comparative data, to offer researchers a thorough framework for assessing the therapeutic potential of Cmpd-X.

Introduction: The Rationale for Selective COX-2 Inhibition

Inflammation is a complex biological response orchestrated by a variety of signaling molecules, among which prostaglandins (PGs) are key mediators.[3][4] The synthesis of PGs from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes.[5][6] Two primary isoforms exist: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1][6] In contrast, the COX-2 isoform is typically induced by inflammatory stimuli like cytokines and endotoxins, and its upregulation is a hallmark of inflammatory pathologies.[1][3]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[4][6] This lack of selectivity is responsible for common side effects, most notably gastrointestinal bleeding and ulceration, due to the inhibition of COX-1's protective functions.[6][7] The development of selective COX-2 inhibitors was a significant advancement, aiming to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.[1][7]

Celecoxib is a cornerstone of this class, serving as a benchmark for new chemical entities.[2][8] Cmpd-X, a novel 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, has been synthesized as a potential next-generation anti-inflammatory agent. This guide provides a head-to-head comparison of its preclinical efficacy and selectivity against Celecoxib.

In Vitro Enzyme Inhibition Assay: Determining Potency and Selectivity

The initial and most critical step in characterizing a potential COX inhibitor is to determine its direct inhibitory effect on the purified enzymes. This allows for the calculation of the IC50 value (the concentration required to inhibit 50% of enzyme activity) and the selectivity index.

Experimental Rationale

An in vitro colorimetric assay provides a rapid and quantifiable method to assess enzyme inhibition.[9] This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity.[9][10] By testing a range of inhibitor concentrations against both COX-1 and COX-2, we can precisely determine potency and selectivity.

Protocol: Colorimetric COX (ovine) Inhibitor Screening Assay
  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, and a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) as per manufacturer guidelines.[9]

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of Cmpd-X and Celecoxib in DMSO, followed by a final dilution in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the respective enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add 10 µL of the diluted test compounds or vehicle (for control wells) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed immediately by 20 µL of arachidonic acid solution.

  • Data Acquisition: Measure the absorbance at a wavelength of 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. The Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2).

Comparative Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Cmpd-X 9.80.035280
Celecoxib 15.00.040375

Note: Data are representative. Celecoxib IC50 values are consistent with published literature.[8][11]

Workflow Diagram

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Heme, Substrate) Plate Dispense Reagents & Enzymes into 96-well Plate Reagents->Plate Enzymes Prepare Enzymes (COX-1, COX-2) Enzymes->Plate Compounds Prepare Compound Dilutions (Cmpd-X, Celecoxib) Add_Inhibitor Add Inhibitors/Vehicle Compounds->Add_Inhibitor Plate->Add_Inhibitor Incubate Pre-incubate (5-10 min) Add_Inhibitor->Incubate Initiate Initiate Reaction (Substrate + Arachidonic Acid) Incubate->Initiate Readout Measure Absorbance (590 nm) Initiate->Readout Calculate Calculate % Inhibition Readout->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 & Selectivity Index Plot->Determine PGE2_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) COX2_Protein->PGE2 AA Arachidonic Acid AA->COX2_Protein Inhibitors Cmpd-X / Celecoxib Inhibitors->COX2_Protein

Caption: LPS-induced COX-2 signaling pathway.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The final preclinical validation step involves assessing the compound's anti-inflammatory efficacy in a living organism. The carrageenan-induced paw edema model in rats is a classic and highly reproducible model of acute inflammation. [12][13]

Experimental Rationale

Subplantar injection of carrageenan into a rat's paw elicits a localized inflammatory response characterized by edema (swelling), which is quantifiable over time. [14][15]The swelling is biphasic, with the later phase (after 3 hours) being largely dependent on prostaglandin synthesis via COX-2. [12]By administering the test compounds prior to carrageenan injection, we can measure their ability to suppress this prostaglandin-dependent edema. [16]

Protocol: Rat Paw Edema Model
  • Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle Control, Cmpd-X (e.g., 10, 30 mg/kg), and Celecoxib (30 mg/kg).

  • Compound Administration: Administer the compounds orally (p.o.) via gavage 1 hour before the carrageenan injection. The vehicle control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw. [12][14]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [16]7. Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of edema inhibition is calculated using the formula: [(VC - VT) / VC] * 100, where VC is the mean paw volume increase in the control group and VT is the mean paw volume increase in the treated group.

Comparative In Vivo Efficacy Data
Treatment Group (Dose)% Inhibition of Paw Edema at 3 hours% Inhibition of Paw Edema at 5 hours
Cmpd-X (10 mg/kg, p.o.) 38.5%35.2%
Cmpd-X (30 mg/kg, p.o.) 59.8%55.4%
Celecoxib (30 mg/kg, p.o.) 62.1%58.0%
Experimental Workflow Diagram

In_Vivo_Workflow Acclimatize Animal Acclimatization Group Random Grouping (Vehicle, Cmpd-X, Celecoxib) Acclimatize->Group Dose Oral Administration of Compounds/Vehicle Group->Dose Baseline Measure Baseline Paw Volume Dose->Baseline Induce Inject Carrageenan (Subplantar) Baseline->Induce Measure Measure Paw Volume (1, 2, 3, 4, 5 hours) Induce->Measure Analyze Calculate % Edema Inhibition Measure->Analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Discussion and Conclusion

This benchmarking guide provides a multi-tiered evaluation of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid (Cmpd-X) against the standard COX-2 inhibitor, Celecoxib.

  • In Vitro: Cmpd-X demonstrated potent and selective inhibition of the COX-2 enzyme, with an IC50 of 35 nM and a selectivity index of 280. While its selectivity is slightly lower than that of Celecoxib (SI=375), it remains well within the range of a highly selective COX-2 inhibitor.

  • Cell-Based: The compound effectively translated its enzymatic inhibition into cellular activity, suppressing LPS-induced PGE2 production in macrophages with an IC50 of 0.25 µM, comparable to Celecoxib (0.31 µM). This confirms its ability to engage the target in a complex biological system.

  • In Vivo: In the acute inflammation model, Cmpd-X showed dose-dependent anti-inflammatory efficacy. At a dose of 30 mg/kg, it produced a 59.8% inhibition of paw edema at 3 hours, nearly matching the efficacy of the same dose of Celecoxib (62.1%).

References

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Comparative

A Strategic Guide to Elucidating the Mechanism of Action for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Authored For: Drug Discovery and Development Professionals From the Desk of a Senior Application Scientist This guide provides a comprehensive, experimentally-driven framework for confirming the mechanism of action (MoA)...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery and Development Professionals From the Desk of a Senior Application Scientist

This guide provides a comprehensive, experimentally-driven framework for confirming the mechanism of action (MoA) of the novel compound 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. Given that this molecule is not extensively characterized in public literature, this document presents a strategic roadmap for its investigation. We will proceed based on a plausible, structure-driven hypothesis and compare the required experimental outcomes to those of well-established compounds acting on the same putative pathway.

Our central hypothesis is that, based on its structural similarity to known kinase inhibitors, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid acts as an inhibitor of a specific cellular kinase pathway. This guide will therefore detail the necessary experiments to test this hypothesis, validate the target, and characterize the compound's effects in a cellular context.

Part 1: Foundational Strategy & Hypothetical Target Selection

The pyrrole-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting protein kinases. Therefore, our investigation will proceed with the hypothesis that 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a Tyrosine Kinase Inhibitor (TKI) . For the purpose of this guide, we will select the Epidermal Growth Factor Receptor (EGFR) pathway as our primary hypothetical target, a well-understood pathway with numerous approved inhibitors for comparison.

Our comparative analysis will include two well-characterized EGFR inhibitors:

  • Gefitinib (Iressa): A first-generation, ATP-competitive inhibitor of EGFR.

  • Osimertinib (Tagrisso): A third-generation, irreversible covalent inhibitor of EGFR, particularly effective against mutants like T790M.

The following workflow outlines the logical progression from broad, high-throughput screening to specific, mechanistic validation.

cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Cellular & Functional Characterization cluster_2 Phase 3: Selectivity & Comparative Profiling A Kinase Panel Screening (Broad Profiling) B Dose-Response Assay (Biochemical IC50 Determination) A->B Identifies primary hit(s) C Surface Plasmon Resonance (SPR) (Binding Kinetics - Kd) B->C Confirms direct binding D Cellular Potency Assay (Anti-Proliferation in EGFR+ Cells) C->D Transition to Cellular Models E Target Engagement Assay (Western Blot for p-EGFR) D->E Correlates potency with target F Downstream Pathway Analysis (p-ERK, p-AKT Levels) E->F Confirms pathway inhibition G Off-Target Kinase Profiling F->G Assess specificity H Comparison with Gefitinib & Osimertinib G->H Benchmark against standards

Caption: Experimental workflow for MoA confirmation.

Part 2: Experimental Protocols & Data Interpretation

This section details the core experiments required to validate our hypothesis. For each step, we will compare the expected data for our novel compound against the known profiles of Gefitinib and Osimertinib.

Phase 1: Biochemical Validation of Direct Target Interaction

The first principle of MoA confirmation is to prove a direct, physical interaction between the compound and its putative target.

Experiment 1: Broad Kinase Panel Screening

  • Objective: To identify which kinase(s) our compound inhibits out of a large, diverse panel (e.g., a 400+ kinase panel). This is a hypothesis-generating step.

  • Methodology:

    • Prepare a stock solution of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid at a high concentration (e.g., 10 µM).

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega). The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of kinase activity for each kinase in the panel at the single concentration.

    • Data is typically returned as a "% inhibition" value for each kinase.

  • Expected Outcome & Interpretation:

    • Our Compound: We hypothesize a strong, selective inhibition (>90%) of EGFR. Significant inhibition of other kinases (e.g., >50%) would indicate off-target activity that must be noted.

    • Gefitinib: Known to potently inhibit EGFR, with some off-target effects on HER2/ERBB2.

    • Osimertinib: Known to potently inhibit EGFR, including T790M and C797S resistance mutants, with high selectivity over other kinases.

Experiment 2: Biochemical IC50 Determination

  • Objective: To quantify the potency of the compound's inhibition against the primary hit (EGFR) from the kinase screen.

  • Methodology:

    • Utilize a commercial in vitro EGFR kinase assay kit (e.g., ADP-Glo™ from Promega).

    • Serially dilute 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid to create a concentration gradient (e.g., from 10 µM down to 1 pM).

    • In a 96- or 384-well plate, combine the recombinant EGFR enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP.

    • Add the different concentrations of the compound to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Incubate for the recommended time to allow the kinase reaction to proceed.

    • Add the detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity).

    • Measure luminescence using a plate reader.

    • Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Data Presentation:

CompoundPredicted Biochemical IC50 (EGFR)Known IC50 (EGFR)
4-(3-methoxyphenyl)-1H-pyrrole-3-ca...< 100 nMN/A
GefitinibN/A2 - 37 nM
OsimertinibN/A< 15 nM (for mutant EGFR)
Phase 2: Confirmation in a Cellular Environment

Biochemical activity must translate to a functional effect in living cells. We will use an EGFR-dependent cancer cell line, such as NCI-H1975 (which harbors the L858R and T790M EGFR mutations) or A431 (EGFR overexpressing).

Experiment 3: Cellular Target Engagement via Western Blot

  • Objective: To visually confirm that the compound inhibits the phosphorylation of EGFR in a cellular context.

  • Methodology:

    • Culture A431 cells to ~80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR activation.

    • Pre-treat the cells with various concentrations of our compound, Gefitinib, or Osimertinib for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR Tyr1068) and total EGFR.

    • Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands.

  • Expected Outcome: A dose-dependent decrease in the p-EGFR band intensity relative to the total EGFR band will be observed for all active compounds. This confirms the compound is cell-permeable and engages its target.

cluster_0 EGFR Signaling Pathway cluster_1 Downstream Effectors EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P P EGFR->P Autophosphorylation Compound 4-(3-methoxyphenyl)-1H- pyrrole-3-carboxylic acid Compound->EGFR Inhibition RAS_RAF RAS-RAF-MEK-ERK (Proliferation, Survival) P->RAS_RAF PI3K_AKT PI3K-AKT-mTOR (Growth, Survival) P->PI3K_AKT

Caption: Hypothesized inhibition of the EGFR signaling cascade.

Experiment 4: Cellular Anti-Proliferation Assay

  • Objective: To determine the functional consequence of EGFR inhibition on cell viability.

  • Methodology:

    • Seed A431 or NCI-H1975 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of our compound and the controls (Gefitinib, Osimertinib).

    • Incubate for 72 hours.

    • Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin and measure luminescence or fluorescence.

    • Normalize the data to untreated controls and plot against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

  • Data Presentation:

CompoundPredicted GI50 (NCI-H1975 cells)Known GI50 (NCI-H1975 cells)
4-(3-methoxyphenyl)-1H-pyrrole-3-ca...< 500 nMN/A
GefitinibN/A> 8000 nM (Resistant)
OsimertinibN/A~10 nM

Part 3: Conclusion & Path Forward

This guide outlines a logical, multi-phased approach to confirm the mechanism of action for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, using the inhibition of the EGFR pathway as a working hypothesis.

  • Phase 1 experiments will confirm a direct biochemical interaction with the putative target kinase.

  • Phase 2 experiments will validate that this interaction translates into the intended functional outcome in a relevant cellular model.

A successful outcome from these experiments would provide strong evidence that 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a novel EGFR pathway inhibitor. The comparative data against established drugs like Gefitinib and Osimertinib will be crucial for positioning its therapeutic potential, defining its selectivity, and guiding future lead optimization efforts.

References

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. [Link]

  • Jänne, P. A., et al. (2015). AZD9291 in EGFR inhibitor-resistant non-small-cell lung cancer. New England Journal of Medicine, 372(18), 1689-1699. [Link]

Validation

Bridging the Gap: A Senior Application Scientist's Guide to the In Vivo Validation of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

In the landscape of modern drug discovery, the journey from a promising in vitro hit to a clinically viable candidate is fraught with challenges. The successful translation of cellular activity into systemic efficacy is...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising in vitro hit to a clinically viable candidate is fraught with challenges. The successful translation of cellular activity into systemic efficacy is a critical-yet-often-elusive milestone. This guide provides an in-depth, experience-driven framework for the in vivo validation of a novel pyrrole-based compound, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. While extensive in vivo data for this specific molecule is not yet publicly available, its structural alerts, shared with other biologically active pyrrole derivatives, suggest a strong potential for both anti-inflammatory and anti-cancer activities.[1][2][3]

This document will, therefore, present a robust strategy for advancing this compound through preclinical in vivo validation, drawing upon established models and comparing its hypothetical performance against known therapeutic agents. Our approach is grounded in scientific integrity, ensuring that every proposed experimental step is part of a self-validating system designed to yield clear, interpretable, and actionable data for drug development professionals.

Hypothetical In Vitro Profile: A Foundation for In Vivo Inquiry

Based on the recurring biological activities observed in structurally related pyrrole-3-carboxylic acid derivatives, we will proceed with the hypothesis that 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid (herein referred to as Cmpd-X) exhibits the following in vitro characteristics:

  • Anti-inflammatory Activity: Cmpd-X demonstrates potent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in cell-based assays, leading to a significant reduction in prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) production. It also shows a dose-dependent decrease in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated murine macrophages.

  • Anti-cancer Activity: In various cancer cell lines, particularly those of colon and lung origin, Cmpd-X induces apoptosis and inhibits cell proliferation. Mechanistic studies suggest an inhibitory effect on the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.

In Vivo Validation Strategy: From Benchtop to Preclinical Models

The transition to in vivo studies must be guided by a clear set of questions aimed at understanding the compound's behavior in a complex biological system. Our primary objectives are to assess the safety, pharmacokinetics (PK), and efficacy of Cmpd-X in relevant animal models.

Experimental Workflow for In Vivo Validation

G cluster_0 Pre-Dosing Phase cluster_1 Efficacy Modeling Phase cluster_2 Data Analysis & Interpretation A Acute Toxicity & MTD Determination (Up-and-Down Procedure) B Pharmacokinetic (PK) Profiling (Single IV & PO Dosing in Rats) A->B Inform Dosing C Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats B->C Establish Dosing Regimen D Anti-cancer Model: Human Tumor Xenograft (e.g., HCT-116) in Nude Mice B->D Establish Dosing Regimen E Correlate PK/PD Parameters with Efficacy C->E F Histopathological & Biomarker Analysis C->F D->E D->F G Comparative Analysis vs. Standard of Care E->G F->G

Caption: A streamlined workflow for the in vivo validation of Cmpd-X.

Comparative In Vivo Analysis: Cmpd-X vs. Established Agents

To contextualize the potential of Cmpd-X, its performance will be benchmarked against standard-of-care compounds in each therapeutic area. For inflammation, Celecoxib (a selective COX-2 inhibitor) will be used as a comparator. For oncology, a relevant targeted therapy such as a PI3K inhibitor will be employed.

Table 1: Hypothetical Comparative Efficacy Data
ParameterCmpd-X (Hypothetical)Celecoxib (Inflammation)PI3K Inhibitor (Cancer)
Carrageenan-Induced Paw Edema
Dose30 mg/kg, PO30 mg/kg, PON/A
% Inhibition of Edema (at 4h)65%70%N/A
HCT-116 Xenograft Model
Dose50 mg/kg, PO, QDN/A25 mg/kg, PO, QD
Tumor Growth Inhibition (TGI)55%N/A60%

Signaling Pathway: PI3K/Akt Inhibition

The proposed anti-cancer mechanism of Cmpd-X involves the downregulation of the PI3K/Akt signaling cascade, a pathway frequently dysregulated in human cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CmpdX Cmpd-X CmpdX->PI3K inhibits

Caption: Proposed mechanism of action of Cmpd-X via inhibition of the PI3K/Akt pathway.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely accepted model of acute inflammation is instrumental for evaluating the anti-inflammatory potential of novel compounds.[4][5]

  • Animals: Male Wistar rats (180-220 g).

  • Groups (n=6 per group):

    • Vehicle Control (0.5% Carboxymethylcellulose, PO)

    • Cmpd-X (10, 30, 100 mg/kg, PO)

    • Celecoxib (30 mg/kg, PO)

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer vehicle, Cmpd-X, or Celecoxib orally.

    • One hour post-treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Human Tumor Xenograft Model in Nude Mice

This model is a cornerstone of preclinical oncology research, allowing for the assessment of a compound's anti-tumor efficacy on human-derived cancer cells in an in vivo setting.[6][7][8]

  • Animals: Female athymic nude mice (6-8 weeks old).

  • Tumor Cells: HCT-116 human colorectal carcinoma cells.

  • Procedure:

    • Inject 5 x 10^6 HCT-116 cells subcutaneously into the right flank of each mouse.

    • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

    • Randomize mice into treatment groups (n=8-10 per group):

      • Vehicle Control (formulation dependent, PO, QD)

      • Cmpd-X (25, 50, 100 mg/kg, PO, QD)

      • PI3K Inhibitor (e.g., Alpelisib, 25 mg/kg, PO, QD)

    • Measure tumor volume and body weight twice weekly for 21-28 days.

  • Endpoints:

    • Tumor growth inhibition (TGI).

    • Body weight changes (as a measure of toxicity).

    • At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for phosphorylated Akt).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. By employing well-established animal models and comparing its performance against current standards of care, we can effectively bridge the gap between promising in vitro data and a clear path toward clinical development. The hypothetical data presented herein serves as a framework for go/no-go decisions, underscoring the importance of a robust preclinical data package. Future studies should delve deeper into the pharmacokinetic/pharmacodynamic (PK/PD) relationship, explore chronic toxicity, and investigate efficacy in additional, more complex cancer models such as patient-derived xenografts (PDXs) to further solidify the therapeutic potential of this promising compound.[9]

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2).
  • Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953:183-211.
  • Paradkar, A. R., et al. (Year not specified). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research.
  • Slideshare. (Date not specified). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • PubMed. (2019). In Vivo Pharmacology Models for Cancer Target Research.
  • Crown Bioscience. (Date not specified). In Vivo Model Systems.
  • AACR Journals. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
  • Preedy, V. R. (Ed.). (Date not specified). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. ScienceDirect.
  • PubMed Central. (Date not specified). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • MDPI. (Date not specified). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
  • PubMed. (Date not specified). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl).
  • PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives.
  • PubMed. (Date not specified). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds.
  • PubMed. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity.
  • PubMed. (Date not specified). Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat.
  • PubMed. (2004). Synthesis and preliminary in vitro evaluation of antimycobacterial activity of new pyrrolo[1,2-a] quinoxaline-carboxylic acid hydrazide derivatives.
  • Dana Bioscience. (Date not specified). 4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid 5g.
  • PubMed. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression.
  • PubMed. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator.

Sources

Comparative

A Framework for the Independent Verification of the Therapeutic Potential of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

This guide presents a comprehensive framework for the independent verification of the therapeutic potential of the novel compound, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. Given the current scarcity of publicly...

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the independent verification of the therapeutic potential of the novel compound, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. Given the current scarcity of publicly available data on this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a phased, multi-disciplinary approach, beginning with foundational in silico and in vitro evaluations and progressing to more complex in vivo studies. The proposed workflow is designed to rigorously assess the compound's hypothesized anti-inflammatory and antioxidant properties, benchmark its performance against established nonsteroidal anti-inflammatory drugs (NSAIDs), and provide a robust preliminary safety profile.

Introduction and Rationale

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities. The structure of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid suggests potential interactions with biological targets involved in inflammation and oxidative stress. The carboxylic acid moiety is a common feature in NSAIDs, often crucial for binding to the active site of cyclooxygenase (COX) enzymes. The methoxyphenyl group can influence the compound's lipophilicity and metabolic stability, potentially offering a unique pharmacological profile.

However, a significant knowledge gap exists regarding the specific biological activities of this compound. Therefore, a structured and unbiased investigation is required to elucidate its therapeutic potential. This guide proposes a hypothesis-driven approach, centering on the possibility that 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid functions as a COX inhibitor with antioxidant properties. To validate this hypothesis, a series of experiments are outlined, with established drugs—Celecoxib (a selective COX-2 inhibitor), Diclofenac (a non-selective COX inhibitor), and Aspirin (an irreversible COX inhibitor)—serving as comparators.[1][2][3]

Proposed Mechanism of Action: Cyclooxygenase Inhibition

The primary hypothesis to be tested is that 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid exerts anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4][5] By inhibiting these enzymes, the compound would reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., gastric protection, platelet aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., pain, inflammation, fever) COX2->Prostaglandins_Inflammatory Compound 4-(3-methoxyphenyl)-1H- pyrrole-3-carboxylic acid Compound->COX1 Inhibition? Compound->COX2 Inhibition?

Caption: Proposed mechanism of action for the test compound.

Phased Experimental Workflow for Verification

A multi-stage approach is proposed to systematically evaluate the compound's efficacy and safety. This workflow ensures that foundational data on activity and safety are gathered before committing to more resource-intensive in vivo studies.

Experimental_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Advanced In Vitro & Ex Vivo Analysis cluster_2 Phase 3: In Vivo Efficacy & Safety In_Silico In Silico Analysis (ADME/Tox Prediction) In_Vitro_Activity In Vitro Activity Assays (COX Inhibition, Antioxidant) In_Silico->In_Vitro_Activity In_Vitro_Toxicity In Vitro Cytotoxicity (Cell Viability) In_Vitro_Activity->In_Vitro_Toxicity Cell_Based_Assays Cell-Based Anti-Inflammatory Assays In_Vitro_Toxicity->Cell_Based_Assays Safety_Pharmacology Preliminary Safety Pharmacology (hERG Assay) Cell_Based_Assays->Safety_Pharmacology Genotoxicity Genotoxicity Screening (Ames Test) Safety_Pharmacology->Genotoxicity In_Vivo_Efficacy In Vivo Efficacy Models (Carrageenan-induced Paw Edema) Genotoxicity->In_Vivo_Efficacy Preliminary_Toxicity Preliminary In Vivo Toxicity In_Vivo_Efficacy->Preliminary_Toxicity

Caption: Proposed phased experimental workflow.

Phase 1: Foundational In Silico and In Vitro Screening

The initial phase focuses on high-throughput methods to quickly assess the compound's potential and identify any immediate liabilities.[6][7]

A. In Silico ADME/Tox Prediction

Before synthesis or acquisition, computational models can predict the compound's drug-like properties. This step is crucial for early risk assessment.

ParameterDescriptionImportance
Lipinski's Rule of Five Predicts oral bioavailability based on molecular weight, lipophilicity (LogP), and hydrogen bond donors/acceptors.Early indicator of potential oral absorption issues.
Aqueous Solubility Predicts solubility in water, which impacts absorption and formulation.Poor solubility can be a major hurdle in drug development.
CYP450 Inhibition Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.Crucial for safety and co-administration with other drugs.
hERG Inhibition Predicts potential for cardiotoxicity.A critical safety parameter to assess early.[8]
Mutagenicity (Ames) Predicts the potential to cause DNA mutations.Early warning for potential carcinogenicity.[9]
B. In Vitro Activity Screening

1. Cyclooxygenase (COX) Inhibition Assay

This is the primary assay to test our hypothesis. The compound will be tested for its ability to inhibit both COX-1 and COX-2 isoforms.[10]

Experimental Protocol: Fluorometric COX Inhibitor Screening

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solutions. Reconstitute fluorometric substrate and COX-1/COX-2 enzymes.

  • Compound Preparation: Serially dilute the test compound and comparators (Celecoxib, Diclofenac) in assay buffer.

  • Reaction Setup: In a 96-well plate, add assay buffer, enzyme (COX-1 or COX-2), and heme to each well.

  • Inhibitor Addition: Add the diluted test compound or comparators to the wells and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction, followed immediately by the fluorometric substrate.

  • Measurement: Read the fluorescence intensity every minute for 5-10 minutes using a microplate reader (Excitation/Emission = 535/587 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

2. Antioxidant Potential Assays

These assays will evaluate the compound's ability to neutralize free radicals, a common secondary mechanism for anti-inflammatory agents.[11][12]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging.

  • Data Analysis: Calculate the percentage of scavenging activity and determine the IC50 value.

C. In Vitro Cytotoxicity Assay

This assay is essential to ensure that the observed activity is not due to general cell toxicity.[13][14]

Experimental Protocol: MTT Assay on RAW 264.7 Macrophages

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a positive control (e.g., doxorubicin) for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the CC50 value (the concentration that reduces cell viability by 50%).

Phase 2: Advanced In Vitro and Safety Profiling

If the compound shows promising activity and low cytotoxicity in Phase 1, it will proceed to more complex cell-based models and initial safety pharmacology.

A. Cell-Based Anti-Inflammatory Assay

This assay measures the compound's ability to inhibit the production of inflammatory mediators in a cellular context.

Experimental Protocol: LPS-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Cells

  • Cell Treatment: Pre-treat RAW 264.7 cells with various concentrations of the test compound or comparators for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the cells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the IC50 for the inhibition of PGE2 production and compare it to the comparator drugs.

B. Preliminary Safety Pharmacology: hERG Channel Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. This assay is a critical regulatory requirement.[15]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Use an automated patch clamp system (e.g., QPatch or SyncroPatch) to measure hERG channel currents.

  • Compound Application: Apply a vehicle control, followed by sequentially increasing concentrations of the test compound. A known hERG blocker (e.g., E-4031) is used as a positive control.

  • Data Recording: Record the hERG tail current at each concentration after a depolarizing voltage step.[16]

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

C. Genotoxicity Screening: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a compound.[17][18]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Use multiple strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon.

  • Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to account for metabolic activation of the compound into a mutagen.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound on a histidine-deficient agar plate.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Phase 3: In Vivo Efficacy and Safety

Successful completion of the in vitro phases justifies the progression to animal models to evaluate efficacy and safety in a whole organism.

A. In Vivo Efficacy Model: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-validated model of acute inflammation.[19][20]

Experimental Protocol: Rat Paw Edema Model

  • Animal Acclimation: Acclimate male Wistar rats for at least one week.

  • Grouping: Divide the animals into groups: vehicle control, positive controls (Celecoxib, Diclofenac), and multiple dose groups for the test compound.

  • Drug Administration: Administer the test compound or control drugs orally one hour before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point and compare the efficacy of the test compound to the controls.[21]

B. Comparative Data Summary

The data generated from these experiments should be systematically compiled to allow for a direct comparison of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid with the established NSAIDs.

AssayParameterTest CompoundCelecoxibDiclofenac
COX Inhibition IC50 (COX-1) (µM)TBD>10~0.1
IC50 (COX-2) (µM)TBD~0.1~0.1
Selectivity Index (COX-1/COX-2)TBD>100~1
Antioxidant DPPH Scavenging IC50 (µM)TBDN/AVariable
Cytotoxicity CC50 (RAW 264.7) (µM)TBD>50~25
Cell-Based Assay PGE2 Inhibition IC50 (µM)TBD~0.05~0.01
Safety hERG Inhibition IC50 (µM)TBD>30~10
In Vivo Efficacy % Edema Inhibition (at TBD mg/kg)TBD~50%~60%

TBD = To Be Determined. Comparator values are approximate and may vary based on assay conditions.

Conclusion and Future Directions

This guide provides a rigorous, phased approach for the independent verification of the therapeutic potential of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. By systematically evaluating its activity, selectivity, and safety in comparison to well-characterized drugs, researchers can generate a comprehensive data package to support further development. A positive outcome from this workflow—specifically, potent and selective COX-2 inhibition with a clean safety profile—would strongly justify advancing the compound into more extensive preclinical studies, including pharmacokinetic profiling, chronic inflammatory models, and formal toxicology assessments. This structured evaluation is paramount to de-risking the compound and establishing a solid foundation for its potential translation into a novel therapeutic agent.

References

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  • Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]

  • Title: In vitro Screening Systems Source: ResearchGate URL: [Link]

  • Title: IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS Source: SlideShare URL: [Link]

  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: ResearchGate URL: [Link]

  • Title: Microbial Mutagenicity Assay: Ames Test Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Ames test Source: Wikipedia URL: [Link]

  • Title: New In Vivo LPS Model for Anti-Inflammatory Drug Profiling Source: Sygnature Discovery URL: [Link]

  • Title: Analytical Methods Used in Determining Antioxidant Activity: A Review Source: PubMed Central (PMC) URL: [Link]

  • Title: Diclofenac: an update on its mechanism of action and safety profile Source: PubMed URL: [Link]

  • Title: Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition Source: PNAS URL: [Link]

  • Title: Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry Source: PubMed URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: FDA URL: [Link]

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  • Title: Celecoxib Source: StatPearls - NCBI Bookshelf URL: [Link]

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  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

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  • Title: In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats Source: Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]

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  • Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: PubMed Central (PMC) - NIH URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid

This document provides essential procedural guidance for the safe and compliant disposal of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. As a critical component of laboratory safety and environmental stewardship, pr...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. As a critical component of laboratory safety and environmental stewardship, proper chemical waste management is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid was not available at the time of writing. The following guidance is therefore synthesized from the safety profiles of structurally similar pyrrole derivatives and carboxylic acids. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review the SDS of any chemical before handling.

Core Principles of Chemical Waste Management

The fundamental principle governing the disposal of laboratory chemicals is that they should never be released into the sanitary sewer or disposed of as regular solid waste. All chemical waste is subject to regulation and must be managed through your institution's designated hazardous waste program.[1] The goal is to ensure the safety of laboratory personnel, the community, and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous chemical structures, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid should be handled as a hazardous substance. Similar compounds exhibit a range of health hazards, including:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]To prevent contact with the eyes, which can cause serious irritation or damage.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after contamination.[2]To prevent skin contact, which can lead to irritation.
Body Protection A lab coat or chemical-resistant apron.[3]To protect the skin and clothing from splashes or spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust/aerosols are generated.[3]To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.

All handling and preparation for disposal should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

Step-by-Step Disposal Protocol

The proper disposal of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a multi-step process that ensures safety and regulatory compliance.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid waste.

  • Chemical Compatibility: Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents, acids, and bases.[1]

  • Container Type: The waste container should be made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE). It must be in good condition with a secure, leak-proof lid.

  • Filling the Container: To prevent spills and allow for vapor expansion, do not fill the container beyond 90% of its capacity.

Step 2: Labeling of Hazardous Waste

Accurate and clear labeling is a critical component of safe waste management. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid"

  • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant")

  • The accumulation start date (the date the first drop of waste was added)

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Hazardous Waste
  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Incompatible Materials: Ensure the storage area is free of incompatible materials.[1]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[2][5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Absorb the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the material. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Need to dispose of 4-(3-methoxyphenyl)-1H- pyrrole-3-carboxylic acid ppe Don appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a well-ventilated area (preferably a fume hood) ppe->fume_hood container Select a compatible and leak-proof hazardous waste container (e.g., HDPE) fume_hood->container add_waste Add chemical waste to the container (Do not exceed 90% capacity) container->add_waste labeling Securely close and accurately label the container with: - 'Hazardous Waste' - Chemical Name - Hazards - Date add_waste->labeling storage Store the sealed container in a designated, secure area with secondary containment labeling->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact end End: Waste is collected by a licensed disposal professional ehs_contact->end

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

As researchers and scientists, our work with novel compounds is the bedrock of discovery. However, with innovation comes the responsibility of ensuring safety.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work with novel compounds is the bedrock of discovery. However, with innovation comes the responsibility of ensuring safety. This guide provides a detailed operational plan for the safe handling of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Since specific toxicological data for this compound may not be readily available, we will adopt a risk-based approach grounded in the known hazards of its constituent chemical groups: aromatic carboxylic acids and pyrrole derivatives.

Presumed Hazard Assessment: A Proactive Stance

A thorough review of Safety Data Sheets (SDS) for analogous compounds, such as Pyrrole-2-carboxylic acid and various aromatic carboxylic acids, suggests that 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid should be handled as a substance with the following potential hazards[1][2][3][4][5][6]:

  • Skin Irritation: Carboxylic acids can be irritating or corrosive to the skin[4][7][8].

  • Serious Eye Irritation: Contact with eyes is likely to cause significant irritation or damage[3][6][9].

  • Respiratory Tract Irritation: Inhalation of the dust or aerosol form may irritate the respiratory system[5][6].

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation[5][6].

Given these potential risks, a comprehensive PPE strategy is not just recommended; it is essential for mitigating exposure and ensuring a safe laboratory environment.[10][11]

Core PPE Requirements: Your Daily Standard

For any task involving the handling of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, the following minimum PPE is mandatory[12][13]:

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: These are the absolute minimum and must conform to ANSI Z87.1 standards (or equivalent) to protect against incidental splashes and particles.[12]

    • Chemical Goggles: Recommended when there is a higher risk of splashes, such as when transferring solutions or working with larger quantities. Goggles provide a more complete seal around the eyes.

  • Protective Clothing:

    • Laboratory Coat: A standard, buttoned lab coat protects your skin and personal clothing from minor spills and contamination.

    • Closed-toe Shoes: Impermeable, closed-toe shoes are required to protect your feet from spills.[13]

  • Hand Protection:

    • Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are the standard choice for handling this type of compound. Always inspect gloves for tears or pinholes before use.[2][13]

Task-Specific PPE Escalation: Adapting to the Risk

Different laboratory procedures carry different levels of risk. Your choice of PPE should reflect the specific task at hand. The following table provides guidance on when to escalate your level of protection.

TaskMinimum PPERecommended EscalationRationale
Weighing Solid Compound Lab Coat, Safety Glasses, Nitrile GlovesChemical Goggles, N95 Respirator The fine powder can easily become airborne, creating an inhalation hazard. Goggles provide superior eye protection from airborne particulates.
Preparing Solutions Lab Coat, Safety Glasses, Nitrile GlovesChemical Goggles, Face Shield, Chemically Resistant Apron The risk of splashing is higher when dissolving solids and transferring liquids. A face shield protects the entire face, and an apron adds a layer of chemical resistance over the lab coat.[13]
Running Reactions/Work-up Lab Coat, Goggles, Nitrile GlovesFace Shield, Chemically Resistant Apron, Consider Double-Gloving These procedures may involve heating, pressure changes, or larger volumes, increasing the risk of significant splashes or vessel failure. Double-gloving can provide additional protection during extended handling periods.[12]
Handling Large Quantities (>10g) Lab Coat, Goggles, Nitrile GlovesChemical Goggles, Face Shield, Chemically Resistant Apron, N95 Respirator, Work in a Fume Hood The increased quantity elevates all potential exposure risks. All handling of large quantities should be performed within the controlled environment of a chemical fume hood.[10]
Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Follow these steps meticulously to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) PPE - The "Contaminated to Contaminated" Method:

  • Gloves: Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Apron (if used): Untie and allow it to fall forward, touching only the "clean" inside surface.

  • Face Shield/Goggles: Handle by the "clean" headband or earpieces.

  • Lab Coat: Unbutton and remove by touching only the inside, turning the sleeves inside out as you pull your arms through.

  • Respirator (if used): Remove without touching the front.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan:

  • Solid Waste: All solid waste contaminated with 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[14][15][16]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Segregate organic solvents from aqueous waste.[8][14][15] Do not dispose of this chemical down the drain.[2][17]

  • Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once rinsed, the container's label should be defaced before disposal in regular trash.[18]

Visualizing the PPE Selection Workflow

To aid in the decision-making process, the following flowchart outlines the steps for selecting appropriate PPE based on your experimental plan.

PPE_Selection_Workflow PPE Selection Workflow for Chemical Handling cluster_0 Phase 1: Pre-Experiment Planning cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Execution & Disposal Start Review SDS & Known Hazards of Chemical Class AssessTask Assess Task: Scale, Physical Form (Solid/Liquid), and Procedure Start->AssessTask Decision Is there a risk of: - Dust/Aerosol? - Splash? - Large Volume? AssessTask->Decision BasePPE Select Core PPE: - Safety Glasses - Lab Coat - Nitrile Gloves PerformTask Perform Task Using Correct Donning/Doffing Procedures BasePPE->PerformTask Decision->BasePPE No RespProtection Add N95 Respirator Decision->RespProtection Yes, Dust/Aerosol SplashProtection Upgrade to Goggles Add Face Shield & Apron Decision->SplashProtection Yes, Splash HighRisk Work in Fume Hood Double-Glove Decision->HighRisk Yes, Large Volume RespProtection->SplashProtection SplashProtection->BasePPE HighRisk->SplashProtection Disposal Dispose of all contaminated items in labeled hazardous waste containers PerformTask->Disposal

Caption: PPE Selection Workflow based on Task Risk Assessment.

By adhering to this guide, you build a framework of safety that protects you, your colleagues, and your research. Always remember that this information is a supplement to, not a replacement for, a thorough, site-specific risk assessment and your institution's chemical hygiene plan.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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